molecular formula C36H41N3O10S2 B15586344 MeCY5-NHS ester

MeCY5-NHS ester

カタログ番号: B15586344
分子量: 739.9 g/mol
InChIキー: QDXSFIRROAQGSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MeCY5-NHS ester is a useful research compound. Its molecular formula is C36H41N3O10S2 and its molecular weight is 739.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H41N3O10S2

分子量

739.9 g/mol

IUPAC名

(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H41N3O10S2/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48)

InChIキー

QDXSFIRROAQGSO-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

MeCY5-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of MeCY5-NHS ester, a versatile, amine-reactive fluorescent dye, for researchers, scientists, and drug development professionals. This document outlines its core properties, experimental protocols for biomolecule conjugation, and its applications in biological research, complete with data tables and workflow diagrams to facilitate its integration into laboratory settings.

Core Concepts: Understanding this compound

This compound, also known as Sulfo-Cyanine5 NHS ester, is a bright, far-red fluorescent dye designed for the covalent labeling of biomolecules.[1] Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which reacts efficiently with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues) and amine-modified nucleic acids to form stable amide bonds.[1][2] The sulfonated nature of the cyanine (B1664457) dye imparts water solubility, allowing for labeling reactions in aqueous environments, which is particularly beneficial for proteins that may be sensitive to organic solvents.[3]

The far-red spectral properties of MeCY5 make it an ideal candidate for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4] Its emission in a region of the spectrum where cellular autofluorescence is minimal contributes to high signal-to-noise ratios.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the quantitative characteristics of this compound is crucial for its effective use. The following table summarizes its key properties.

PropertyValueReferences
Molecular Formula C₃₆H₄₁N₃O₁₀S₂[5]
Molecular Weight ~739.85 g/mol [5]
Excitation Maximum (λex) ~646 - 649 nm
Emission Maximum (λem) ~662 - 670 nm
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28
Solubility Good solubility in water, DMSO, and DMF.[6]

Experimental Protocols

Protein and Antibody Labeling

This protocol provides a general framework for the covalent labeling of proteins and antibodies with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein or antibody solution (in an amine-free buffer like PBS)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., desalting spin column or size-exclusion chromatography column)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialysis against PBS is necessary.

  • Dye Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the labeling buffer.

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (a starting point of 10:1 to 20:1 is recommended).

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting spin column or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for MeCY5). An optimal DOL for antibodies is typically between 2 and 7.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Reaction_Mixture Mix Protein and Dye (pH 8.3-8.5) Protein_Solution->Reaction_Mixture Dye_Stock This compound in DMSO/DMF Dye_Stock->Reaction_Mixture Incubation Incubate 1-2h at RT (in dark) Reaction_Mixture->Incubation Purification Purify (e.g., Spin Column) Incubation->Purification Labeled_Protein Characterize Labeled Protein (DOL measurement) Purification->Labeled_Protein

Protein Labeling Workflow

Amine-Modified Nucleic Acid Labeling

This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.3)[7]

  • Anhydrous DMSO or DMF

  • Nuclease-free water

  • Purification reagents (e.g., ethanol (B145695), sodium acetate (B1210297), or HPLC-grade solvents)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a concentration of 0.3-0.8 mM.[7]

  • Dye Preparation: Prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.[7]

  • Labeling Reaction: Add the dye stock solution to the oligonucleotide solution. A typical starting point is a 2-5 fold molar excess of the dye. Vortex the mixture and incubate for 2-4 hours at room temperature in the dark.

  • Purification: The labeled oligonucleotide can be purified from the unreacted dye by methods such as ethanol precipitation or reverse-phase HPLC.[7][8] For ethanol precipitation, add 0.1 volumes of 3M sodium acetate and 2.5-3 volumes of cold 100% ethanol, incubate at -20°C, centrifuge to pellet the oligonucleotide, and wash with 70% ethanol.[7]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo_Solution Amine-Modified Oligo in Labeling Buffer Reaction_Mixture Mix Oligo and Dye Oligo_Solution->Reaction_Mixture Dye_Stock This compound in DMSO/DMF Dye_Stock->Reaction_Mixture Incubation Incubate 2-4h at RT (in dark) Reaction_Mixture->Incubation Purification Purify (e.g., Ethanol Precipitation or HPLC) Incubation->Purification Labeled_Oligo Labeled Oligonucleotide Purification->Labeled_Oligo

Oligonucleotide Labeling Workflow

Reaction Mechanism

The labeling chemistry of this compound relies on the reaction between the N-hydroxysuccinimide ester and a primary amine. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

G Reactants MeCY5-C(O)O-NHS + R-NH₂ Transition Nucleophilic Attack Reactants->Transition pH 8.0-9.0 Products MeCY5-C(O)NH-R + NHS Transition->Products

NHS Ester-Amine Reaction

Applications in Research and Drug Development

This compound and other cyanine dyes are valuable tools in various research and drug development applications.

  • Fluorescence Microscopy and Imaging: Labeled antibodies and ligands can be used to visualize the localization and dynamics of specific proteins and receptors in cells and tissues.[9]

  • Flow Cytometry: MeCY5-labeled antibodies are widely used for the identification and quantification of specific cell populations.

  • In Vivo Imaging: The far-red emission of MeCY5 allows for deep tissue penetration, making it suitable for preclinical imaging studies to track the biodistribution of drugs, nanoparticles, and cells.

  • Drug Delivery and Nanoparticle Tracking: this compound can be used to label drug delivery vehicles, such as liposomes and nanoparticles, to monitor their delivery to target sites.

  • Cancer Research: Fluorescently labeled antibodies and other targeting moieties can be used for the detection and imaging of cancer cells. Recent advancements have seen the development of glowing dyes that stick to cancer cells, aiding surgeons in their complete removal.[10]

  • Receptor Internalization Studies: By labeling a ligand with MeCY5, its binding to a cell surface receptor and subsequent internalization can be tracked, providing insights into receptor-mediated endocytosis and signaling.[9][11][12] For instance, the internalization of the CD95 receptor upon ligand binding, a key step in apoptosis signaling, can be visualized using a Cy5-labeled ligand.[9] This process involves the recruitment of the Death-Inducing Signaling Complex (DISC) to the internalized receptor, leading to caspase activation and apoptosis.[9]

G cluster_cell_surface Cell Surface cluster_endosome Endosome Ligand MeCY5-Labeled Ligand Receptor CD95 Receptor Ligand->Receptor Binding Internalized_Complex Internalized Ligand-Receptor Complex Receptor->Internalized_Complex Internalization DISC DISC Formation (FADD, Procaspase-8) Internalized_Complex->DISC Caspase_Activation Caspase-8 Activation DISC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

CD95 Receptor Internalization Pathway

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties, water solubility, and efficient amine-reactive chemistry make it a valuable reagent for numerous applications in basic research, diagnostics, and drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

MeCY5-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of MeCY5-NHS ester, a fluorescent dye crucial for labeling biomolecules in various research applications. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and experimental protocols associated with this compound, ensuring clarity and reproducibility in experimental design.

Core Properties of this compound

This compound, also known as Sulfo-Cyanine5 NHS ester, is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its utility lies in its ability to form stable covalent bonds with primary amino groups present in proteins, peptides, and amine-modified oligonucleotides. The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling sensitive proteins that may be denatured by organic co-solvents.

Physicochemical Characteristics

A summary of the key quantitative properties of this compound is presented below. These parameters are essential for accurate experimental calculations, such as determining the degree of labeling.

PropertyValueReference
Molecular Formula C36H41N3O10S2[1][2]
Molecular Weight 739.85 g/mol [1]
Alternative Molecular Weight (Potassium Salt) 777.94 g/mol
Alternative Molecular Weight (Sodium Salt) 761.8 g/mol [3]
Excitation Maximum (λex) ~646 - 651 nm[4][5]
Emission Maximum (λem) ~662 - 670 nm[6][7]
Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹[5][8]
Solubility Good in water, DMSO, and DMF[5][8]
Purity >95%[5]
Storage Conditions Store at -20°C, desiccated and protected from light.[9]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides with this compound. Adherence to these protocols is critical for achieving optimal and reproducible labeling efficiency.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. It is crucial to ensure that the protein solution is free from amine-containing substances like Tris or glycine.

1. Reagent Preparation:

  • Protein Solution (Solution A): Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL.[4] If the protein is in a buffer containing amines, dialyze against PBS first.

  • This compound Stock Solution (Solution B): Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[4]

2. Conjugation Reaction:

  • Determine the optimal dye-to-protein molar ratio. A starting point of a 10:1 molar excess of the dye is recommended.[4] Ratios of 5:1, 15:1, and 20:1 can also be tested to find the optimal degree of substitution.[10]

  • While vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

  • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[11]

3. Purification of the Conjugate:

  • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Load the reaction mixture onto the column to separate the labeled protein from the unreacted dye.

  • Collect the fractions containing the fluorescently labeled protein.

4. Determination of Degree of Substitution (DOS):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for MeCY5).

  • The DOS can be calculated using the Beer-Lambert law with the respective extinction coefficients. An optimal DOS for most antibodies is between 2 and 10.[4]

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

1. Reagent Preparation:

  • Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in a buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).

  • This compound Stock Solution: Prepare a fresh solution of this compound in DMSO or amine-free DMF.

2. Conjugation Reaction:

  • Add the this compound solution to the oligonucleotide solution. A molar excess of the dye is typically used.

  • Incubate the reaction at room temperature for at least 4 hours or overnight on ice, protected from light.

3. Purification of the Labeled Oligonucleotide:

  • The labeled oligonucleotide can be purified from the unreacted dye using methods such as ethanol (B145695) precipitation or chromatography (e.g., HPLC).

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Protein_Labeling_Workflow Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) mix Mix Protein and Dye Solutions (e.g., 10:1 molar ratio) prep_protein->mix prep_dye Prepare this compound Stock Solution (10 mM in DMSO) prep_dye->mix incubate Incubate for 1 hour at room temperature mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify analyze Analyze Degree of Substitution (Absorbance at 280 & 650 nm) purify->analyze store Store Conjugate analyze->store Amine_NHS_Ester_Reaction Reaction Mechanism of NHS Ester with Primary Amine biomolecule Biomolecule R-NH₂ product Labeled Biomolecule Dye-CO-NH-R biomolecule->product pH 8.3-8.5 nhs_ester This compound Dye-CO-O-N(succinimidyl) nhs_ester->product byproduct N-Hydroxysuccinimide HO-N(succinimidyl) nhs_ester->byproduct leaves intermediate +

References

An In-depth Technical Guide to MeCY5-NHS Ester Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of meso-methyl-cyanine 5 N-hydroxysuccinimide ester (MeCY5-NHS ester), a widely used fluorescent label for biological macromolecules. The following sections detail the chemical synthesis of the MeCY5 carboxylic acid precursor, its subsequent activation to the NHS ester, and the purification protocols for both the final product and the labeled biomolecules.

Synthesis of MeCY5 Carboxylic Acid

The synthesis of MeCY5 carboxylic acid is a multi-step process that begins with the preparation of a key intermediate, the indolium salt, followed by its condensation with a polymethine bridge precursor.

Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide

The indolium salt intermediate provides the heterocyclic core of the cyanine (B1664457) dye and incorporates a carboxylic acid functional group via an alkyl chain, which is essential for the final NHS ester activation.

Experimental Protocol:

A mixture of 2,3,3-trimethylindolenine (B142774) and 6-bromohexanoic acid is heated to form the quaternary ammonium (B1175870) salt.[1]

  • Reactants:

    • 2,3,3-trimethylindolenine

    • 6-bromohexanoic acid

  • Solvent: o-dichlorobenzene or solvent-free (microwave)

  • Reaction Conditions:

    • Conventional Heating: Reflux in o-dichlorobenzene for 12-24 hours.[1]

    • Microwave Irradiation: Heating at 160°C for 20 minutes.[1]

  • Purification: The product can be purified by filtration and washing with a suitable solvent like 2-propanol.[2]

ReactantMolar RatioMolecular Weight ( g/mol )Notes
2,3,3-trimethylindolenine1159.25
6-bromohexanoic acid1195.05
Synthesis of MeCY5 Carboxylic Acid

The asymmetrical MeCY5 dye is synthesized by the condensation of two different indolium salts with a five-carbon bridge precursor, glutaconaldehyde (B1235477) dianil hydrochloride.

Experimental Protocol:

This procedure is adapted from the synthesis of similar cyanine dyes.[2][3]

  • Hemicyanine Formation: The first indolium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate) is reacted with glutaconaldehyde dianil hydrochloride in a solvent like acetic anhydride (B1165640) with heat.

  • Condensation: The second indolium salt, 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, is then added to the reaction mixture, typically in the presence of a base like pyridine, to complete the formation of the asymmetrical dye. The reaction is usually stirred at room temperature in the dark.

  • Purification: The crude MeCY5 carboxylic acid is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

ReactantMolar RatioMolecular Weight ( g/mol )Notes
1,2,3,3-tetramethyl-3H-indolium-5-sulfonate1283.35Can be varied for different Cy5 analogs.
Glutaconaldehyde dianil hydrochloride1.2284.78Provides the pentamethine bridge.[4][5]
1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide1.4354.28The carboxylic acid-containing precursor.
Acetic anhydride-102.09Solvent and dehydrating agent.
Pyridine-79.10Base catalyst.

This compound Synthesis

The carboxylic acid group of the MeCY5 dye is activated with N-hydroxysuccinimide (NHS) to form the amine-reactive NHS ester. This is typically achieved using a carbodiimide (B86325) coupling agent.

Experimental Protocol:

This is a general procedure for the NHS ester activation of dye carboxylic acids.[6]

  • Reactants:

    • MeCY5 carboxylic acid

    • N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Reaction Conditions: The reactants are stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

  • Purification: The this compound is highly susceptible to hydrolysis and can be challenging to purify. Preparative RP-HPLC is the most effective method.[7] Silica gel chromatography can also be used with a non-polar eluent system, but care must be taken to avoid decomposition.[6]

ReactantMolar RatioMolecular Weight ( g/mol )Notes
MeCY5 carboxylic acid1(Varies based on counter-ions)
N,N'-Diisopropylcarbodiimide (DIC)1.2126.20Coupling agent.
N-Hydroxysuccinimide (NHS)1.2115.09

Expected Yield: The yield for the NHS ester activation of cyanine dyes is typically in the range of 70-85%.[6][8]

Purification of this compound

As mentioned, purification of the NHS ester is critical to ensure high reactivity for subsequent labeling reactions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Protocol:

This is a general protocol for the purification of cyanine dye NHS esters.

  • Column: C18 reverse-phase preparative column.

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from low to high percentage of solvent B. The exact gradient should be optimized based on analytical HPLC runs.

  • Detection: UV-Vis detector at the absorbance maximum of MeCY5 (approximately 650 nm).

  • Post-Purification: The collected fractions are lyophilized to remove the solvents and obtain the purified this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Results
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the this compound.
¹H Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the polymethine chain protons, the methylene (B1212753) groups of the pentyl chain, the gem-dimethyl groups, and the succinimide (B58015) protons.
Analytical HPLC A single major peak should be observed at the expected retention time, with a purity of >95% as determined by peak area integration.
UV-Vis Spectroscopy The UV-Vis spectrum in a suitable solvent (e.g., DMSO or methanol) should exhibit the characteristic absorbance maximum of the Cy5 chromophore around 650 nm.

Experimental Workflow and Signaling Pathway Visualization

This compound is extensively used to label proteins, particularly antibodies, for various applications, including fluorescence microscopy, flow cytometry, and Western blotting. The labeled antibodies can be used to visualize and study specific signaling pathways.

Workflow for Antibody Labeling with this compound

The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent purification.

Antibody_Labeling_Workflow Workflow for Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange to Amine-Free Buffer, pH 8.3-8.5) conjugation Conjugation Reaction (Mix Antibody and Dye, Incubate 1-2 hours at RT) antibody_prep->conjugation Add to dye_prep This compound Dissolution (Anhydrous DMSO or DMF) dye_prep->conjugation Add to purification Purification of Labeled Antibody (Size Exclusion Chromatography, e.g., Sephadex G-25) conjugation->purification Purify analysis Characterization (Determine Degree of Labeling - DOL) purification->analysis Analyze

Caption: Workflow for antibody labeling with this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

MeCY5-labeled antibodies against components of the EGFR signaling pathway can be used to visualize the localization and activation of these proteins in cells. The following diagram illustrates a simplified EGFR signaling cascade.[9][10][11][12]

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified overview of the EGFR signaling pathway.

Conclusion

The synthesis and purification of this compound require careful execution of multi-step organic reactions and purification techniques. This guide provides a framework of the necessary protocols and quantitative data to aid researchers in the successful production and application of this valuable fluorescent probe. The ability to label biomolecules with this compound opens up a wide range of possibilities for studying complex biological processes, such as the intricacies of cellular signaling pathways.

References

MeCY5-NHS ester mechanism of action for amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is a water-soluble, amine-reactive fluorescent dye widely utilized in biological research and drug development for the covalent labeling of biomolecules. Its bright, far-red fluorescence, with excitation and emission maxima around 646 nm and 662 nm respectively, offers a significant advantage by minimizing autofluorescence from biological samples. This technical guide provides an in-depth overview of the mechanism of action of this compound for amine labeling, including quantitative data on its performance, detailed experimental protocols, and visualizations of the underlying chemical and procedural pathways.

Core Mechanism of Action: Amine Labeling

The fundamental reaction mechanism governing the labeling of biomolecules with this compound is a nucleophilic acyl substitution. This reaction specifically targets primary amines (-NH₂), which are abundantly present in proteins at the N-terminus and on the side chain of lysine (B10760008) residues.

The key steps of the reaction are as follows:

  • Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester group on the MeCY5 molecule.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient and unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group.

  • Stable Amide Bond Formation: A stable and irreversible amide bond is formed between the MeCY5 fluorophore and the target biomolecule.

This reaction is highly efficient under mild, slightly alkaline conditions, making it ideal for modifying sensitive biological molecules.

Quantitative Data

The efficiency and reliability of labeling with this compound are influenced by several key parameters. The following tables summarize important quantitative data related to the fluorophore's properties and the kinetics of the labeling reaction.

Table 1: Physicochemical and Spectroscopic Properties of MeCY5

PropertyValueReference
Synonyms Sulfo-Cyanine5 NHS esterN/A
Excitation Maximum (λmax) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~271,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ) ~0.28[1]

Table 2: Influence of pH on the Stability of NHS Esters

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the dye inactive. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2]
8.0Not Specified1 hour[2][3]
8.6410 minutes[2][3]

Note: This data is for general NHS esters and serves as a guideline. The exact half-life can vary depending on the specific structure of the NHS ester and buffer composition.

Reaction Kinetics: Aminolysis vs. Hydrolysis

The rate of aminolysis is dependent on the concentration of the deprotonated amine, which increases with pH. Conversely, the rate of hydrolysis also increases with pH. Therefore, an optimal pH range is crucial for maximizing the labeling efficiency. For most applications, a pH of 8.3-8.5 provides a good balance, favoring the aminolysis reaction while keeping hydrolysis manageable.[4][5] It has been reported that for some NHS esters on a solid support, the rate of hydrolysis can be several orders of magnitude higher than the rate of aminolysis, highlighting the importance of optimizing reaction conditions, particularly the concentration of the amine-containing molecule.[6][7]

Experimental Protocols

The following is a generalized, detailed protocol for the labeling of proteins with this compound. This protocol may require optimization depending on the specific protein and desired degree of labeling.

Materials:

  • This compound (Sulfo-Cyanine5 NHS ester)

  • Protein to be labeled (in an amine-free buffer, e.g., Phosphate (B84403) Buffered Saline - PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). The presence of primary amines in the buffer, such as in Tris-based buffers, will compete with the labeling reaction.

    • The recommended protein concentration is typically 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a 10 mg/mL solution. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.

    • Calculate the required volume of the this compound stock solution. A molar excess of the dye to the protein is typically used. A starting point is a 10- to 20-fold molar excess.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time can vary.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

    • Monitor the fractions for protein (e.g., by absorbance at 280 nm) and the MeCY5 dye (by absorbance at ~646 nm or by visual inspection of the color).

    • Pool the fractions containing the labeled protein.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~646 nm (for the MeCY5 dye) and using the respective extinction coefficients in the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound labeling.

MeCY5-NHS_Ester_Reaction_Mechanism cluster_intermediate Intermediate MeCY5 This compound Tetrahedral Tetrahedral Intermediate MeCY5->Tetrahedral Nucleophilic Attack Amine Primary Amine (on Biomolecule) Amine->Tetrahedral Conjugate MeCY5-Biomolecule (Stable Amide Bond) Tetrahedral->Conjugate Collapse & Bond Formation NHS N-hydroxysuccinimide (Leaving Group) Tetrahedral->NHS Leaving Group Departure

Caption: Chemical mechanism of this compound reaction with a primary amine.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix & Incubate (1-2h at RT or overnight at 4°C, dark) A->C B 2. Prepare this compound Stock (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Tris or Glycine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize (Optional) (Determine Degree of Labeling) E->F

Caption: Typical experimental workflow for amine labeling with this compound.

References

MeCY5-NHS Ester: A Technical Guide to Spectral Properties and Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and fluorescence characteristics of MeCY5-NHS ester, a widely used fluorescent dye for labeling biomolecules. This document details the essential quantitative data, experimental protocols for protein labeling, and visual representations of the underlying chemical and procedural pathways to facilitate its effective use in research and development.

Core Spectral and Fluorescent Properties

This compound, also known as Sulfo-Cyanine5 NHS ester, is a bright, water-soluble, far-red fluorescent dye. Its advantageous spectral properties, including a high extinction coefficient and good quantum yield, make it a robust tool for a variety of fluorescence-based applications. The sulfonate groups enhance its water solubility, making it particularly suitable for labeling proteins that may be sensitive to organic co-solvents.[1] The key spectral and fluorescent characteristics are summarized in the table below.

PropertyValueReference
Maximum Excitation Wavelength (λex) ~646 nm[1]
Maximum Emission Wavelength (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~271,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ) ~0.28[1]
Estimated Fluorescence Lifetime (τ) ~1.0 ns (in aqueous solution)[2][3]

Biomolecule Labeling with this compound

The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts efficiently with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and amine-modified oligonucleotides to form a stable amide bond.[4] This reaction is pH-dependent, with optimal labeling achieved at a pH between 8.3 and 8.5.[5]

Below is a diagram illustrating the chemical reaction between this compound and a primary amine on a biomolecule.

G cluster_reactants Reactants cluster_products Products MeCY5-NHS This compound Labeled-Protein MeCY5-Biomolecule (Stable Amide Bond) MeCY5-NHS->Labeled-Protein + Biomolecule-NH₂ (pH 8.3-8.5) NHS N-Hydroxysuccinimide (Byproduct) Protein-NH2 Biomolecule-NH₂ (Primary Amine) G Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye Prepare this compound Stock Solution (in DMSO) Start->Prepare_Dye Mix Mix Protein and Dye Solutions (Incubate for 1 hr at RT, in dark) Prepare_Protein->Mix Prepare_Dye->Mix Purify Purify Conjugate (Desalting Column) Mix->Purify Characterize Characterize Labeled Protein (Determine Degree of Labeling) Purify->Characterize Store Store Conjugate (4°C or -20°C) Characterize->Store End End Store->End G Excitation Excitation Light Source (~646 nm) Sample MeCY5-Labeled Protein (in cuvette/plate) Excitation->Sample Emission Emitted Fluorescence (~662 nm) Sample->Emission Detector Detector (e.g., PMT) Emission->Detector Signal Fluorescence Intensity Measurement Detector->Signal

References

MeCY5-NHS Ester: A Technical Guide to Stability and Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and optimal storage conditions for MeCY5-NHS ester, a widely used fluorescent dye in biological research. This document outlines critical data on the compound's stability under various conditions, detailed experimental protocols for its use, and visual workflows to ensure its effective application in labeling proteins and other biomolecules.

Executive Summary

This compound is a reactive dye essential for the fluorescent labeling of primary amines in proteins, peptides, and nucleic acids. Its stability is paramount for successful conjugation and reliable experimental outcomes. This guide consolidates key stability data, storage recommendations, and handling procedures to maximize the utility and lifespan of this compound in the laboratory.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the solvent used for dissolution. As a sulfo-cyanine dye, its stability profile is comparable to other sulfo-Cy5 NHS esters. The primary pathway of degradation in aqueous solutions is hydrolysis of the N-hydroxysuccinimide (NHS) ester group, which renders the dye incapable of reacting with primary amines.

Storage Conditions

Proper storage is crucial to maintain the reactivity of this compound. Both the solid powder and dissolved solutions require specific conditions to minimize degradation.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore desiccated and protected from light.[1]
4°C2 yearsFor shorter-term storage, ensure the container is tightly sealed to prevent moisture absorption.[1]
In Solvent -80°C6 monthsUse anhydrous solvents like DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthSuitable for short-term storage of working solutions.[1]

Note: this compound is stable at room temperature for a few days, which is sufficient for ordinary shipping and customs processing.[1]

pH Stability

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous solution. Higher pH levels significantly accelerate hydrolysis, reducing the half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][3]
8.041 hour[4]
8.6410 minutes[2][3]

The optimal pH for the conjugation reaction is a compromise between maximizing the deprotonation of primary amines (making them nucleophilic) and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended for efficient labeling.[3]

Solvent Stability

For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents.[1] It is critical to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5] Stock solutions in anhydrous DMSO or DMF are significantly more stable than aqueous solutions and can be stored for longer periods at low temperatures.[1][6]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[7]

  • Mixing: Vortex the solution briefly to ensure the dye is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Protocol for Labeling Proteins with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[4]

    • Ensure the buffer does not contain primary amines such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[4]

  • Dye Preparation:

    • Thaw a single-use aliquot of the this compound stock solution immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.[4]

    • While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purification:

    • Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4]

    • The first colored fraction to elute will contain the labeled protein.

Visualizing Experimental Workflows

Amine-Reactive Labeling Pathway

The following diagram illustrates the chemical reaction between this compound and a primary amine on a protein, leading to the formation of a stable amide bond.

G MeCY5 This compound Labeled_Protein Labeled Protein (Stable Amide Bond) MeCY5->Labeled_Protein reacts with Protein Protein with Primary Amine (-NH2) Protein->Labeled_Protein NHS N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS releases

Caption: Reaction of this compound with a primary amine.

Protein Labeling and Purification Workflow

This diagram outlines the key steps involved in labeling a protein with this compound and purifying the resulting conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and Dye Solutions Prep_Protein->Mix Prep_Dye Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Prep_Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect

Caption: Workflow for protein labeling and purification.

Conclusion

The stability and reactivity of this compound are critical for its successful use in fluorescent labeling. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of the dye and achieve reliable and reproducible results in their experiments. Careful control of storage temperature, solvent anhydrousness, and reaction pH are the most important factors in maximizing the performance of this compound.

References

The Solubility of MeCY5-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of MeCY5-NHS ester, a widely utilized fluorescent dye in biological research and drug development. The information is tailored for researchers, scientists, and professionals in the field who require precise data for experimental design and execution. This document outlines the solubility of both the standard and sulfonated forms of Cyanine5-NHS ester in various aqueous and organic solvents, presents experimental protocols for its handling and use, and provides visual diagrams to illustrate key workflows.

Introduction to this compound

This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) family, specifically a derivative of Cy5. It is extensively used for labeling biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines in a pH-dependent manner to form a stable amide bond. The solubility of this compound is a critical factor in its application, with significant differences observed between its non-sulfonated and sulfonated forms. The introduction of sulfonate groups dramatically increases its hydrophilicity and, consequently, its solubility in aqueous solutions.

Quantitative Solubility Data

The solubility of this compound is highly dependent on its chemical structure, particularly the presence or absence of sulfonate groups. The following tables summarize the available quantitative and qualitative solubility data for both forms.

Table 1: Solubility of Non-Sulfonated Cyanine5-NHS Ester

Solvent SystemSolubilityConcentration
WaterVery poorly soluble0.19 mM (approximately 127 mg/L)[1]
Dimethyl sulfoxide (B87167) (DMSO)GoodNot specified
Dimethylformamide (DMF)GoodNot specified
Dichloromethane (DCM)GoodNot specified
ChloroformGoodNot specified

Table 2: Solubility of Sulfonated this compound (Sulfo-Cyanine5 NHS Ester)

Solvent SystemSolubilityConcentration
WaterVery good[2][3]50 mg/mL (59.45 mM) for triethylamine (B128534) salt[4]
Dimethyl sulfoxide (DMSO)Good[2][3]83.33 mg/mL (99.08 mM) for triethylamine salt[4]
Dimethylformamide (DMF)Good[2][3]Not specified
Aqueous Buffers (pH ≥ 8.5)Good[5]Not specified

Note: The aqueous solubility of 127 mg/L mentioned for "this compound derivatives" with potassium sulfonate groups[5] is consistent with the value reported for "Cyanine5 NHS ester"[1]. This suggests that the latter may refer to the sulfonated form despite the naming convention.

Experimental Protocols

General Handling and Storage of NHS Esters

N-hydroxysuccinimide esters are sensitive to moisture and hydrolysis, which can deactivate the molecule and inhibit conjugation. Proper handling and storage are crucial to maintain their reactivity.

  • Storage: Store the solid this compound at -20°C in a dark, desiccated environment.[1][2]

  • Equilibration: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture onto the product.[6][7]

  • Inert Atmosphere: For optimal stability, especially after repeated use, purging the vial with an inert gas like nitrogen before sealing is recommended.[7]

Preparation of Stock Solutions

The choice of solvent for preparing a stock solution depends on the form of the this compound being used.

  • Non-Sulfonated this compound: Due to its poor aqueous solubility, a stock solution should be prepared in a high-quality, anhydrous polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][9] This stock solution should be prepared immediately before use.

  • Sulfonated this compound: This form is readily soluble in water and aqueous buffers.[2][3][10] A stock solution can be prepared directly in the reaction buffer, eliminating the need for organic co-solvents which can be detrimental to sensitive proteins.[2][3]

Stock Solution Storage: If a stock solution needs to be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4][5][11][12]

Labeling Reaction with Primary Amines

The reaction of this compound with primary amines is pH-sensitive.

  • Optimal pH: The ideal pH for the conjugation reaction in an aqueous buffer is between 7.2 and 8.5.[9][13] At a lower pH, the primary amine is protonated and less nucleophilic, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[9]

  • Reaction Buffer: Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer. Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.

  • Procedure for Non-Sulfonated this compound:

    • Prepare a concentrated stock solution of the dye in anhydrous DMSO or DMF.

    • Add the desired molar excess of the dye stock solution to the protein or other biomolecule dissolved in the appropriate reaction buffer (pH 7.2-8.5).

    • The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturation of the biomolecule.

  • Procedure for Sulfonated this compound:

    • The dye can be directly dissolved in the aqueous reaction buffer (pH 7.2-8.5).

    • Add the dye solution to the biomolecule solution to initiate the labeling reaction.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships related to the use of this compound.

Dissolving_MeCY5_NHS_Ester cluster_nonsulfonated Non-Sulfonated this compound cluster_sulfonated Sulfonated this compound ns_start Start with solid, non-sulfonated dye ns_dissolve Dissolve in anhydrous DMSO or DMF ns_start->ns_dissolve ns_stock Concentrated Organic Stock Solution ns_dissolve->ns_stock ns_add Add to aqueous reaction buffer (pH 7.2-8.5) containing biomolecule ns_stock->ns_add ns_reaction Labeling Reaction ns_add->ns_reaction s_start Start with solid, sulfonated dye s_dissolve Dissolve directly in aqueous reaction buffer (pH 7.2-8.5) s_start->s_dissolve s_stock Aqueous Stock Solution s_dissolve->s_stock s_add Add to biomolecule solution s_stock->s_add s_reaction Labeling Reaction s_add->s_reaction

Caption: Workflow for dissolving non-sulfonated vs. sulfonated this compound.

NHS_Ester_Reactivity_vs_Hydrolysis cluster_conditions cluster_outcomes reagent This compound in Aqueous Buffer ph_low Low pH (<7) ph_optimal Optimal pH (7.2-8.5) ph_high High pH (>8.5) amine_protonated Primary amine is protonated (-NH3+) and non-nucleophilic ph_low->amine_protonated leads to conjugation Efficient conjugation to primary amine (-NH2) ph_optimal->conjugation favors hydrolysis Rapid hydrolysis of NHS ester ph_high->hydrolysis accelerates

Caption: Influence of pH on this compound reactivity and stability.

References

An In-depth Technical Guide to the Safe Handling and Application of MeCY5-NHS Ester in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MeCY5-NHS ester, a widely used fluorescent dye for labeling proteins and nucleic acids. It covers essential safety and handling procedures, detailed experimental protocols, and key technical data to ensure its effective and safe use in a laboratory setting.

Introduction to this compound

This compound, also known as Sulfo-Cyanine5 NHS ester, is a reactive dye belonging to the cyanine (B1664457) family. It is frequently utilized for attaching a fluorescent label to biomolecules. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. This reactivity makes it a valuable tool for a variety of applications in life sciences and drug development, including immunoassays, fluorescence microscopy, and flow cytometry.[1][2] MeCY5 is a water-soluble and photostable dye with a bright fluorescence emission in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.[1][3]

Safety and Handling

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety practices.[4]

2.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment should be worn. This includes:

  • Safety glasses or goggles: To protect the eyes from dust particles and splashes.

  • Nitrile or other chemically resistant gloves: To prevent skin contact.

  • Lab coat: To protect clothing and skin.

2.2. Handling Procedures

  • Avoid inhalation, and contact with eyes and skin. [4]

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid dust formation.[4]

  • Avoid repeated freeze-thaw cycles of the dye in solution, which can lead to degradation.[5] It is recommended to aliquot stock solutions into single-use volumes.[5]

2.3. First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

2.4. Storage and Stability

Proper storage is essential to maintain the reactivity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep sealed and protected from moisture and light.[4][5]
4°CUp to 2 yearsKeep sealed and protected from moisture and light.[4]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsKeep sealed and protected from moisture and light.[5]
-20°CUp to 1 monthKeep sealed and protected from moisture and light.[5]

2.5. Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] Do not dispose of down the drain.[6] All waste should be collected in a designated and properly labeled hazardous waste container.[6]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₃₆H₄₁N₃O₁₀S₂[4]
Molecular Weight 739.85 g/mol [4]
CAS Number 937739-58-7[4]
Appearance Solid[4]
Solubility DMSO, DMF, Water[3][4][5]
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~666 nm
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2

Experimental Protocols

4.1. Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

4.1.1. Required Materials

  • Protein to be labeled (at a concentration of 2-10 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[7] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the dye.[1][7]

  • Purification column (e.g., Sephadex G-25 spin column)

  • Elution Buffer (e.g., Phosphate Buffered Saline - PBS)

4.1.2. Experimental Workflow Diagram

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prot_Prep Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) Reaction Mix Protein and Dye Solutions (Incubate 1-2 hours at RT, protected from light) Prot_Prep->Reaction Add protein Dye_Prep Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) Dye_Prep->Reaction Add dye Purify Purify Labeled Protein (e.g., Spin Column Chromatography) Reaction->Purify Reaction mixture Analyze Characterize Conjugate (Determine Degree of Labeling) Purify->Analyze Purified conjugate Store Store Labeled Protein (4°C short-term, -20°C long-term) Analyze->Store

Caption: Workflow for labeling proteins with this compound.

4.1.3. Step-by-Step Procedure

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[7] If the protein solution contains Tris or glycine, it must be dialyzed against the reaction buffer.

    • The recommended protein concentration is between 2-10 mg/mL.[8][9]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of dye to protein is needed. A starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[1][7]

    • The following formula can be used to calculate the amount of NHS ester needed: mg of NHS ester = (molar excess) × (mg of protein) × (MW of NHS ester) / (MW of protein)

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purify the Labeled Protein:

    • Remove the unreacted dye using a spin column (e.g., Sephadex G-25).[2]

    • Equilibrate the spin column with the desired elution buffer (e.g., PBS).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The labeled protein will elute first.

  • Determine the Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).

    • The DOL can be calculated using the following formula: DOL = (A₆₅₀ × MW of protein) / (ε_dye × (A₂₈₀ - (A₆₅₀ × CF₂₈₀))) Where:

      • ε_dye is the extinction coefficient of the dye (~250,000 M⁻¹cm⁻¹)

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05)[1]

  • Store the Labeled Protein:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[6] The addition of a carrier protein like BSA (0.1%) can improve stability.[10]

4.2. Nucleic Acid Labeling with this compound

This protocol outlines the general steps for labeling amine-modified oligonucleotides.

4.2.1. Required Materials

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5

  • Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation)

4.2.2. Experimental Workflow Diagram

NucleicAcidLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Oligo_Prep Dissolve Amine-Modified Oligo (in 0.091 M NaB Buffer, pH 8.5) Reaction Mix Oligo and Dye Solutions (Incubate at RT, protected from light) Oligo_Prep->Reaction Add oligo Dye_Prep Prepare this compound Stock (~14 mM in anhydrous DMSO) Dye_Prep->Reaction Add dye Purify Purify Labeled Oligo (e.g., Ethanol Precipitation) Reaction->Purify Reaction mixture Analyze Verify Labeling (e.g., Spectrophotometry) Purify->Analyze Purified oligo Store Store Labeled Oligo (-20°C) Analyze->Store

Caption: Workflow for labeling nucleic acids with this compound.

4.2.3. Step-by-Step Procedure

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer (0.091 M NaB, pH 8.5) to a final concentration of 0.3 to 0.8 mM.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound in anhydrous DMSO to a concentration of approximately 14 mM.

  • Perform the Labeling Reaction:

    • Add the this compound solution to the oligonucleotide solution.

    • Incubate the reaction at room temperature for at least 4 hours or overnight, with continuous stirring and protected from light.[11]

  • Purify the Labeled Oligonucleotide:

    • The unreacted dye can be removed by ethanol precipitation. Add 3M sodium acetate and cold ethanol to precipitate the labeled oligonucleotide.

    • Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer.

  • Verify Labeling and Store:

    • Confirm labeling by measuring the absorbance at 260 nm (for the nucleic acid) and ~650 nm (for the dye).

    • Store the labeled oligonucleotide at -20°C.

Chemical Reaction and Troubleshooting

5.1. Amine-Reactive Labeling Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

AmineReactiveChemistry Biomolecule Biomolecule-NH₂ Labeled_Biomolecule Biomolecule-NH-CO-MeCY5 Biomolecule->Labeled_Biomolecule + MeCY5_NHS MeCY5-O-N(C=O)₂CH₂CH₂ MeCY5_NHS->Labeled_Biomolecule pH 8.3-8.5 NHS HO-N(C=O)₂CH₂CH₂ Labeled_Biomolecule->NHS +

Caption: Reaction of this compound with a primary amine.

5.2. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio- Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.- Use a primary amine-free buffer with a pH of 8.3-8.5.- Increase the molar ratio of dye to protein.[1]
High Degree of Labeling (DOL) / Protein Precipitation - Excessive dye-to-protein ratio- Protein aggregation- Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling.[1]
Low Fluorescence Signal of Labeled Protein - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye- Optimize the labeling reaction to achieve a higher DOL.- If the DOL is too high, reduce the dye-to-protein ratio.- Protect the dye and labeled protein from light during handling and storage.[1][3]

This guide provides a solid foundation for the safe and effective use of this compound in your research. Always refer to the specific product information sheet provided by the manufacturer for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for MeCY5-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester (also known as Sulfo-Cyanine5 NHS ester) is a bright, water-soluble fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amino groups (-NH2) on proteins, such as the N-terminus and the side chains of lysine (B10760008) residues, to form a stable amide bond.[4][5] This covalent labeling technique is a cornerstone for various bioanalytical applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein-protein interaction studies.[6] This document provides a detailed protocol for labeling proteins with this compound, along with essential technical data and troubleshooting guidance.

Physicochemical Properties of MeCY5

PropertyValueReference
Molecular FormulaC36H41N3O10S2[7][8]
Molecular Weight739.85 g/mol [7][8]
Excitation Maximum (λex)~649 nm[3]
Emission Maximum (λem)~670 nm[3]
Extinction Coefficient~250,000 M-1cm-1[3]
SolubilityWater, DMSO, DMF[3]

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9][10]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[9][10]

  • Purification column (e.g., size-exclusion chromatography column)[4][5]

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Experimental Workflow

The overall workflow for protein labeling with this compound involves preparation, reaction, purification, and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_char Characterization prep_protein Prepare Protein Solution react Labeling Reaction prep_protein->react prep_dye Prepare Dye Stock Solution prep_dye->react purify Purify Labeled Protein react->purify char Determine DOL & Concentration purify->char

Caption: Overall experimental workflow for protein labeling.
Detailed Labeling Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Step 1: Prepare Protein Solution

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] For antibodies, a concentration of 2.5 mg/mL is often a good starting point.[11]

  • Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[5][12] The optimal pH for the reaction is between 8.3 and 8.5.[9][10]

Step 2: Prepare Dye Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[5]

  • The NHS ester solution is sensitive to moisture and should be prepared fresh before each use.[6] Any unused solution can be stored at -20°C for a limited time.[9]

Step 3: Labeling Reaction

  • Calculate the required amount of dye. The optimal molar ratio of dye to protein can vary, but a starting point of an 8 to 10-fold molar excess of dye is recommended for mono-labeling.[9][12]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[5][9]

Step 4: Purification of the Labeled Protein

  • Immediately after incubation, purify the labeled protein from the unreacted dye and reaction byproducts.[4]

  • Size-exclusion chromatography (gel filtration) is a commonly used method.[4][5] Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.

  • Alternatively, dialysis can be used for purification.[4][6]

Step 5: Characterization of the Labeled Protein

  • Determine Protein Concentration: Measure the absorbance of the purified labeled protein at 280 nm.

  • Determine Dye Concentration: Measure the absorbance at the dye's maximum absorbance wavelength (~649 nm for MeCY5).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

    Where:

    • A_dye = Absorbance of the dye at its maximum wavelength.

    • A_280 = Absorbance of the labeled protein at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of the dye at its maximum wavelength.

    • CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

Quantitative Data Summary

ParameterRecommended ValueNotes
Reaction pH 8.3 - 8.5Crucial for efficient labeling. Lower pH protonates amines, while higher pH increases NHS ester hydrolysis.[4][9]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[10][11]
Dye:Protein Molar Ratio 5:1 to 20:1This needs to be optimized for each protein and desired DOL.[12]
Reaction Time 1 - 4 hours at RT or overnight at 4°CLonger incubation times may be needed for less reactive proteins or lower temperatures.[1][9]
Solvent for NHS Ester Anhydrous DMSO or DMFAmine-free solvents are essential.[9]
Storage of Labeled Protein 4°C for short-term, -20°C to -80°C for long-termAvoid repeated freeze-thaw cycles.[5]

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products protein Protein-NH2 labeled_protein Protein-NH-CO-MeCY5 protein->labeled_protein + mecy5_nhs This compound mecy5_nhs->labeled_protein nhs N-hydroxysuccinimide mecy5_nhs->nhs releases

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.- Presence of primary amines in the protein buffer.- Hydrolyzed NHS ester.- Verify the pH of the reaction buffer is between 8.3 and 8.5.- Buffer exchange the protein into an amine-free buffer.- Prepare a fresh stock solution of the this compound.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.- Perform the labeling reaction at 4°C.
High Background Signal - Incomplete removal of free dye.- Optimize the purification step. Increase the column length for size-exclusion chromatography or perform additional dialysis exchanges.[7]

For further assistance, please refer to the product's technical datasheet or contact technical support.

References

MeCY5-NHS Ester Antibody Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of antibodies in a multitude of applications, including immunofluorescence, flow cytometry, and in vivo imaging. MeCY5-NHS ester is a reactive dye that covalently attaches to primary amines on antibodies, providing a stable and bright fluorescent label. This document provides detailed protocols and technical notes for the successful conjugation of this compound to antibodies.

The underlying chemistry of this conjugation method is the nucleophilic acyl substitution reaction between the N-hydroxysuccinimide (NHS) ester of the MeCY5 dye and the primary amine groups present on the lysine (B10760008) residues of the antibody.[] This reaction forms a stable, covalent amide bond under mild conditions, preserving the antibody's structure and function.[] The reaction is highly efficient within a pH range of 7.2 to 8.5.[][2]

Key Experimental Parameters

Successful antibody conjugation hinges on the careful control of several experimental parameters. The following table summarizes the critical quantitative data and recommended ranges for key variables in the this compound antibody conjugation process.

ParameterRecommended Value/RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[3]
Reaction Buffer Amine-free buffer (e.g., PBS, 100 mM Sodium Bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester and should be avoided.
Reaction pH 7.2 - 8.5The rate of reaction increases with pH, but so does the rate of NHS ester hydrolysis.[2][4] A pH of 8.0-8.5 is often optimal.[4][5]
This compound Stock Solution 10 mg/mL in anhydrous DMSO or DMFMust be prepared fresh immediately before use as NHS esters are moisture-sensitive.[2][5]
Dye:Antibody Molar Ratio 5:1 to 20:1This ratio needs to be optimized for each antibody to achieve the desired degree of labeling (DOL). A common starting point is a 10:1 or 15:1 molar ratio.[6][7]
Reaction Time 1 - 2 hours at room temperature, or 2 hours on iceLonger incubation times (up to 18 hours) can increase the DOL.
Reaction Temperature Room temperature or 4°CLower temperatures can be used for sensitive antibodies.[]
Quenching Reagent 1 M Tris-HCl or Glycine (50-100 mM final concentration)Quenches the reaction by consuming unreacted NHS ester.[8]

Experimental Workflow

The overall workflow for this compound antibody conjugation involves preparation of the antibody and dye, the conjugation reaction, and purification of the final conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix Antibody and Dye) antibody_prep->conjugation dye_prep This compound Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation incubation Incubation (1-2 hours at RT) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Determine DOL) purification->characterization

Caption: A generalized workflow for the conjugation of antibodies with this compound.

Detailed Protocols

Protocol 1: Standard Antibody Conjugation

This protocol is a general starting point for the conjugation of this compound to a typical IgG antibody.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification Column: Sephadex G-25 desalting column or equivalent

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Add the appropriate volume of the this compound stock solution to the antibody solution to achieve the desired dye:antibody molar ratio. A starting ratio of 10:1 is recommended.

    • Gently mix the reaction mixture immediately.

    • Incubate for 1-2 hours at room temperature in the dark, with gentle stirring.[5]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Equilibrate a Sephadex G-25 desalting column with PBS.

    • Apply the quenched reaction mixture to the column.

    • Elute the conjugate with PBS according to the manufacturer's instructions. The first colored fraction will be the labeled antibody.

Protocol 2: On-Bead Antibody Conjugation

This method combines antibody purification and conjugation into a single workflow, which can be advantageous for small-scale conjugations or when starting with an unpurified antibody source like cell culture supernatant.[9]

Materials:

  • Antibody source (e.g., cell culture supernatant)

  • Protein A or Protein G magnetic beads

  • This compound

  • Anhydrous DMSO or DMF

  • Wash Buffer: PBS, pH 7.4

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.0-8.5

  • Elution Buffer: 100 mM Glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris, pH 8.5

Procedure:

  • Antibody Capture:

    • Incubate the Protein A or Protein G magnetic beads with the antibody source to allow for antibody binding.

    • Wash the beads with Wash Buffer to remove unbound proteins.

  • On-Bead Conjugation:

    • Resuspend the antibody-bound beads in the Reaction Buffer.

    • Prepare the this compound stock solution as described in Protocol 1.

    • Add the this compound to the bead suspension.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing:

    • Wash the beads with Reaction Buffer to remove unreacted dye.

  • Elution:

    • Elute the conjugated antibody from the beads using the Elution Buffer.

    • Immediately neutralize the eluate with the Neutralization Buffer.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody, is a critical parameter to determine. An optimal DOL is typically between 2 and 10, as a lower DOL may result in a weak signal, while a higher DOL can lead to fluorescence quenching and reduced antibody activity.[3][7]

Calculation of the Degree of Labeling (DOL):

The DOL can be calculated using the following formula, which requires measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of MeCY5 (approximately 650 nm).

Where:

  • A_max: Absorbance of the conjugate at the maximum absorbance of MeCY5.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_Ab: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye: Molar extinction coefficient of MeCY5 at its maximum absorbance.

  • CF: Correction factor for the absorbance of the dye at 280 nm (A_280 of dye / A_max of dye).

Signaling Pathway Visualization

While MeCY5 conjugation itself does not directly involve a signaling pathway, the resulting fluorescently labeled antibody is often used to visualize and study signaling pathways. For instance, a MeCY5-labeled antibody targeting a cell surface receptor can be used to track the receptor's internalization and subsequent downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor endosome Endosome receptor->endosome Internalization antibody MeCY5-Antibody antibody->receptor Binding signaling_cascade Signaling Cascade endosome->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Use of a MeCY5-labeled antibody to track receptor-mediated signaling.

Storage and Handling

  • This compound: Store at -20°C, desiccated and protected from light.[10][11] Once dissolved in DMSO or DMF, the stock solution should be used immediately or stored at -20°C for a very short period, though fresh preparation is highly recommended.[2][4]

  • Antibody-MeCY5 Conjugate: Store at 4°C for short-term storage or at -20°C for long-term storage. The addition of a carrier protein, such as bovine serum albumin (BSA) at 0.1%, can improve stability.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSolution
Low DOL - Inactive NHS ester due to moisture exposure.- Presence of primary amines in the antibody buffer.- Low antibody concentration.- Insufficient dye:antibody molar ratio.- Use fresh, anhydrous DMSO/DMF.- Perform buffer exchange into an amine-free buffer.- Concentrate the antibody.- Increase the dye:antibody molar ratio.
High DOL / Aggregation - Excessive dye:antibody molar ratio.- Reduce the dye:antibody molar ratio.
No or Weak Fluorescence - Low DOL.- Photobleaching of the dye.- Optimize conjugation for a higher DOL.- Protect the conjugate from light.
Loss of Antibody Activity - High DOL leading to modification of lysine residues in the antigen-binding site.- Reduce the dye:antibody molar ratio.- Consider site-specific conjugation methods if activity is consistently lost.

References

MeCY5-NHS Ester for Nucleic Acid and Oligonucleotide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester is a reactive fluorescent dye used for labeling nucleic acids and oligonucleotides.[1][2][3] This cyanine-based dye is particularly valuable for applications requiring far-red fluorescence, which offers benefits such as deeper tissue penetration and reduced autofluorescence in biological samples.[4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary aliphatic amines to form a stable amide bond.[5][6][7] This makes it an ideal reagent for labeling amine-modified oligonucleotides, which can be synthesized with a primary amine at the 5' or 3' terminus, or internally. Labeled oligonucleotides are essential tools in a wide array of molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), real-time PCR, microarrays, and in vivo imaging.[4][8]

This document provides detailed protocols for the labeling of amino-modified nucleic acids and oligonucleotides with this compound, along with methods for purification and characterization of the resulting conjugates.

Chemical Properties and Reaction Mechanism

This compound is a water-soluble variant of the Cy5 dye, facilitating its use in aqueous labeling reactions.[9] The NHS ester selectively reacts with primary amines under mild alkaline conditions (pH 7-9) to form a stable covalent amide linkage.[5][7] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

Key Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC36H41N3O10S2[1]
Molecular Weight739.85 g/mol [1]
Excitation Maximum (λex)~650 nm[9]
Emission Maximum (λem)~670 nm[9]

Experimental Protocols

Preparation of Reagents
  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][11] This solution should be prepared fresh, but can be stored at -20°C for up to two months if protected from moisture and light.[2][11]

  • Labeling Buffer: A 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer with a pH of 8.3-9.3 is recommended.[5][9][11] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the oligonucleotide for reaction with the NHS ester.[11]

Labeling Reaction

The following protocol is based on a 0.2 µmole synthesis of an amine-modified oligonucleotide.[5]

  • In a microcentrifuge tube, dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.3).

  • Add 5-10 molar equivalents of the this compound stock solution to the oligonucleotide solution.[5]

  • Vortex the reaction mixture gently and then centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at room temperature for 1-4 hours or overnight on ice, protected from light.[11]

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Oligo Amine-Modified Oligonucleotide Mix Mix Oligo, Dye, and Buffer Oligo->Mix Dye This compound Dye->Mix Buffer Labeling Buffer (pH 8.3-9.3) Buffer->Mix Incubate Incubate (Room Temp, 1-4h or Ice, Overnight) Mix->Incubate Purify Purify Labeled Oligonucleotide Incubate->Purify Analyze Characterize Conjugate Purify->Analyze reaction_mechanism cluster_reactants Reactants cluster_products Products MeCY5_NHS This compound Labeled_Oligo MeCY5-Labeled Oligonucleotide (Stable Amide Bond) MeCY5_NHS->Labeled_Oligo NHS N-hydroxysuccinimide (Byproduct) MeCY5_NHS->NHS Amino_Oligo Amine-Modified Oligonucleotide Amino_Oligo->Labeled_Oligo

References

Application Notes and Protocols: Determination of Dye-to-Protein Ratio for MeCY5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are efficient amine-reactive compounds widely utilized for the covalent labeling of proteins. This process forms a stable amide bond with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. MeCY5 (a derivative of Cyanine5) is a bright, far-red fluorescent dye, making it a popular choice for protein and peptide labeling in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.

A critical parameter for ensuring the quality and consistency of fluorescently labeled protein conjugates is the accurate determination of the dye-to-protein (D/P) ratio, also referred to as the degree of labeling (DOL).[1][2] This ratio, which represents the average number of dye molecules conjugated to each protein molecule, significantly influences the fluorescence intensity and can potentially impact the biological activity of the protein.[1][2] Over-labeling can lead to fluorescence quenching and decreased protein solubility, while under-labeling results in a weak signal.[1] Therefore, optimizing and verifying the D/P ratio is essential for reproducible and reliable experimental outcomes.

These application notes provide a comprehensive protocol for labeling proteins with MeCY5-NHS ester and subsequently calculating the D/P ratio using spectrophotometric methods.

Key Properties of this compound

The following table summarizes the essential quantitative data for this compound required for the accurate calculation of the dye-to-protein ratio.

PropertyValueReference
Maximum Absorption (λmax) ~650 nm[3]
Molar Extinction Coefficient (ε_dye_) 250,000 M⁻¹cm⁻¹[4][5]
Correction Factor at 280 nm (CF₂₈₀) 0.03[3][4]

Note: The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀/Aₘₐₓ).

Experimental Protocols

Reagent Preparation

a. Protein Solution:

  • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, with a pH of 8.3-8.5.[6][7] The reaction of NHS esters with amino groups is highly pH-dependent, with the optimal range being slightly basic to ensure that the primary amines are deprotonated and available for reaction.[6][8][9]

  • Crucially, avoid buffers containing primary amines , such as Tris-HCl, as they will compete with the protein for reaction with the this compound.[7] If the protein is in an incompatible buffer, it must be dialyzed against a suitable amine-free buffer before labeling.

b. This compound Stock Solution:

  • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Briefly vortex to ensure it is fully dissolved.

  • The dye stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[6]

Protein Labeling Reaction

a. Calculation of Required Dye Amount:

  • The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A 10:1 to 20:1 molar excess of dye to protein is a common starting point for optimization.[4]

  • Use the following formula to calculate the volume of dye stock solution needed:

    Volume of Dye (µL) = ( [Protein Conc. (mg/mL)] / [Protein MW (Da)] ) * Protein Volume (mL) * Molar Excess * (1 / [Dye Stock Conc. (M)]) * 10⁹

b. Labeling Procedure:

  • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.

  • Incubate the reaction for 60 minutes at room temperature, protected from light.[4] Some protocols may suggest longer incubation times for optimization.

Purification of the Labeled Protein
  • It is essential to remove any unconjugated (free) dye from the labeled protein to ensure an accurate D/P ratio determination.[1][2][10]

  • Purification can be achieved using size-exclusion chromatography (e.g., a desalting column like G-25) or extensive dialysis against a suitable buffer (e.g., PBS).[2][10]

  • Collect the protein-containing fractions, which will be visibly colored. The free dye will separate from the protein conjugate.

Calculation of the Dye-to-Protein (D/P) Ratio

Spectrophotometric Measurement
  • Measure the absorbance of the purified and diluted labeled protein solution at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (~650 nm, Aₘₐₓ) using a spectrophotometer with a 1 cm pathlength cuvette.[1]

  • If the absorbance reading is above 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in your calculations.[1][10]

Calculation Formulas

a. Molar Concentration of the Dye:

  • Dye Concentration (M) = Aₘₐₓ / (ε_dye_ * path length (cm))

    Where ε_dye_ is the molar extinction coefficient of MeCY5 (250,000 M⁻¹cm⁻¹).

b. Corrected Protein Absorbance at 280 nm:

  • The dye also absorbs light at 280 nm, so a correction must be applied to the A₂₈₀ measurement to determine the true protein absorbance.[10]

  • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)

    Where CF₂₈₀ is the correction factor for MeCY5 at 280 nm (0.03).

c. Molar Concentration of the Protein:

  • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ * path length (cm))

    Where ε_protein_ is the molar extinction coefficient of your specific protein at 280 nm. This value can often be found in literature or calculated based on the protein's amino acid sequence.

d. Dye-to-Protein (D/P) Molar Ratio:

  • D/P Ratio = Dye Concentration (M) / Protein Concentration (M)

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.3-8.5) calculate_dye Calculate Required Dye Volume (10:1 to 20:1 molar excess) protein_prep->calculate_dye dye_prep Prepare this compound Stock Solution (10 mM in DMSO) dye_prep->calculate_dye mix Add Dye to Protein Incubate 60 min at RT, dark calculate_dye->mix purify Remove Free Dye (Size-Exclusion Chromatography or Dialysis) mix->purify measure_abs Measure Absorbance (A280 and Amax) purify->measure_abs calculate_ratio Calculate D/P Ratio measure_abs->calculate_ratio reaction_pathway Protein Protein-NH2 (Primary Amine) Labeled_Protein MeCY5-Protein (Stable Amide Bond) Protein->Labeled_Protein pH 8.3-8.5 MeCY5_NHS This compound MeCY5_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS

References

MeCY5-NHS Ester: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester (a methyl-derivative of Cyanine5-NHS ester) is a reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds. The resulting MeCY5-conjugates exhibit bright fluorescence in the far-red region of the spectrum, making them ideal for a variety of fluorescence microscopy applications, particularly in complex biological samples where minimizing autofluorescence is critical.[][2] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on antibody labeling for studying cellular signaling pathways and its application in drug discovery workflows.

Physicochemical and Spectroscopic Properties

MeCY5 is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good photostability.[3] The far-red emission of MeCY5 is advantageous as it reduces the background signal from endogenous cellular autofluorescence, which is more prevalent at shorter wavelengths, thereby improving the signal-to-noise ratio.[4][5] While specific data for the methylated variant is not extensively published, the spectroscopic properties are closely related to the well-characterized Cy5 dye.

Table 1: Spectroscopic Properties of Cy5-NHS Ester

PropertyValue
Excitation Maximum (λex) ~648 - 651 nm[6][7][8]
Emission Maximum (λem) ~665 - 671 nm[6][7][8]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[6][9][10]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.27[7][11]
Recommended Laser Lines 633 nm (Helium-Neon), 647 nm (Krypton-Argon)[9]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[2]
Reactivity Primary Amines (-NH₂)[2][6]

Applications in Fluorescence Microscopy

The high fluorescence intensity and low background of MeCY5-labeled biomolecules make them suitable for a range of qualitative and quantitative fluorescence microscopy techniques, including:

  • Immunofluorescence (IF): Staining of fixed and permeabilized cells or tissue sections to visualize the subcellular localization of target proteins.

  • High-Content Screening (HCS): Automated imaging and analysis of cellular phenotypes in multi-well plates for drug discovery and toxicology studies.[12]

  • Flow Cytometry: Identification and quantification of cell populations based on the expression of cell surface or intracellular markers.[13]

  • In Vivo Imaging: Non-invasive imaging of biological processes in living animals due to the deep tissue penetration of far-red light.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with this compound

This protocol provides a general guideline for the covalent labeling of antibodies with this compound. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer prior to labeling.[8][16]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh and used immediately.[8]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A molar excess of 8-15 fold of dye to antibody is a good starting point for optimization.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the MeCY5-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled antibody (the first colored fractions to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for MeCY5).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

      • A_max is the absorbance at ~650 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of MeCY5 at ~650 nm (~250,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).[8][9]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for immunofluorescent staining of cells using a MeCY5-labeled secondary antibody.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • MeCY5-labeled secondary antibody (directed against the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the MeCY5-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI and MeCY5 (e.g., excitation at ~650 nm and emission at ~670 nm for MeCY5).

Visualizations

Signaling Pathway Example: EGFR Activation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[17][18] MeCY5-labeled EGF or anti-EGFR antibodies can be used to visualize receptor dimerization and downstream signaling events.[19][20]

EGFR_Signaling EGF EGF (MeCY5-labeled) EGFR_mono EGFR (Monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Downstream Downstream Signaling (e.g., RAS/ERK, PI3K/AKT) Autophosphorylation->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation

Caption: EGFR signaling pathway initiated by ligand binding.

Experimental Workflow: High-Throughput Screening for Antibody Internalization

In drug discovery, high-throughput screening (HTS) is used to identify antibodies that can be internalized by cells, a key feature for antibody-drug conjugates (ADCs). MeCY5-labeled antibodies allow for the fluorescent detection of this process.[13][21][22]

HTS_Workflow start Start: Library of MeCY5-labeled Antibodies add_abs Add Labeled Antibodies to Wells start->add_abs plate_cells Plate Target Cells in 384-well Plates plate_cells->add_abs incubate Incubate to Allow Internalization add_abs->incubate wash Wash to Remove Unbound Antibodies incubate->wash image Automated Fluorescence Microscopy Imaging wash->image analyze Image Analysis: Quantify Internalized Signal image->analyze hits Identify 'Hits': Antibodies with High Internalization analyze->hits

Caption: Workflow for a high-throughput antibody internalization screen.

Data Presentation

The following table summarizes key quantitative parameters for Cy5, which serves as a close proxy for MeCY5, in fluorescence microscopy applications.

Table 2: Quantitative Parameters for Cy5 in Fluorescence Microscopy

ParameterTypical Value/RangeSignificance in Application
Optimal Degree of Labeling (DOL) 2 - 6 moles of dye per mole of antibodyHigher DOL can lead to signal quenching; lower DOL results in a weaker signal.
Signal-to-Noise Ratio (SNR) HighFar-red emission minimizes cellular autofluorescence, leading to a clearer signal against background.[4][23]
Photostability Moderate to GoodCan be enhanced with antifade mounting media or specialized additives.[24][25]
pH Sensitivity Low (stable fluorescence from pH 4-10)Suitable for a wide range of biological buffers and cellular environments.[2]

Conclusion

This compound is a versatile and robust fluorescent probe for labeling proteins and antibodies for a multitude of fluorescence microscopy applications. Its far-red emission spectrum provides a significant advantage in reducing background autofluorescence, thereby enhancing the signal-to-noise ratio in cellular imaging. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows, from fundamental studies of signaling pathways to high-throughput screening in drug discovery.

References

MeCY5-NHS Ester: Application Notes and Protocols for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MeCY5-NHS ester for single-molecule imaging studies. MeCY5, a member of the cyanine (B1664457) dye family, is a bright and photostable fluorophore spectrally similar to Cy5, making it an excellent candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and protein tracking. This document details its photophysical properties, provides protocols for protein labeling, and outlines experimental setups for single-molecule imaging.

Data Presentation: Photophysical Properties

The photophysical properties of MeCY5 are comparable to its close structural analog, Cy5. The following table summarizes key quantitative data for Cy5, which can be used as a strong reference for experimental design with MeCY5.

PropertyValueReference
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~670 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.20 - 0.32 (in aqueous buffer)[2][3]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[4]
Reactivity Primary amines (-NH₂)[4]
Solubility Good in aqueous buffers and polar organic solvents (e.g., DMSO, DMF)[1]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Labeling Buffer before labeling.[5]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution for the desired dye-to-protein molar ratio. A 10-fold molar excess of dye to protein is a common starting point.[4]

    • Slowly add the this compound stock solution to the protein solution while gently vortexing.[5]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification:

    • Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[6]

    • Alternatively, perform dialysis against the storage buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula: DOL = (A₆₅₀ × ε_protein) / [(A₂₈₀ - (A₆₅₀ × 0.05)) × ε_dye]

    • Where A₆₅₀ and A₂₈₀ are the absorbances of the labeled protein at 650 nm and 280 nm, respectively. ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of MeCY5 at 650 nm (~250,000 cm⁻¹M⁻¹). The correction factor of 0.05 accounts for the dye's absorbance at 280 nm.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.

Single-Molecule Imaging (smFRET) Protocol

This protocol outlines a general procedure for a single-molecule FRET experiment using a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

  • MeCY5-labeled protein (acceptor)

  • Donor-labeled interacting partner (e.g., protein or nucleic acid labeled with a suitable donor like Cy3)

  • TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 and 640 nm for MeCY5) and emission filters.

  • Passivated glass coverslips (e.g., PEG-coated) to minimize non-specific binding.[7]

  • Imaging Buffer with an oxygen scavenging system (OSS) and a triplet-state quencher. A common formulation includes:

    • Base buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

    • Glucose Oxidase (e.g., 165 U/mL)

    • Catalase (e.g., 2170 U/mL)

    • β-D-glucose (0.4% w/v)

    • Trolox (a triplet-state quencher) to enhance photostability.

Procedure:

  • Sample Immobilization:

    • Immobilize one of the labeled biomolecules onto the passivated surface of a flow cell. This can be achieved through specific interactions like biotin-streptavidin.[7]

  • Introduce the Labeled Interacting Partner:

    • Introduce the second labeled biomolecule into the flow cell to allow for interaction with the immobilized partner.

  • Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Excite the donor fluorophore (e.g., Cy3 at 532 nm) with an appropriate laser power (typically in the range of 1-10 mW).[6]

    • Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera (e.g., EMCCD).

    • Acquire data as a time series with a typical frame rate of 10-100 Hz.[3]

  • Data Analysis:

    • Identify single-molecule fluorescence trajectories.

    • Calculate the FRET efficiency for each molecule over time using the intensities of the donor (ID) and acceptor (IA) signals: E_FRET = IA / (IA + ID).

    • Analyze the FRET histograms and time traces to understand the conformational dynamics or binding events.

Visualizations

ProteinLabelingWorkflow Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye This compound in DMSO Dye->Mix Incubate Incubate 1h at RT (Protected from Light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Measure Absorbance (Calculate DOL) Purify->Analyze Store Store Labeled Protein Analyze->Store

Caption: Workflow for labeling proteins with this compound.

smFRET_Workflow Single-Molecule FRET Experimental Workflow cluster_setup Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Immobilize Immobilize Donor-Labeled Biomolecule on Surface Introduce Introduce MeCY5-Labeled Interacting Partner Immobilize->Introduce TIRF TIRF Microscopy Introduce->TIRF Excite Excite Donor Fluorophore TIRF->Excite Collect Collect Donor & Acceptor Emission Excite->Collect Trajectories Identify Single-Molecule Trajectories Collect->Trajectories FRET Calculate FRET Efficiency Trajectories->FRET Interpret Analyze Histograms & Time Traces FRET->Interpret

Caption: General workflow for a single-molecule FRET experiment.

SignalingPathway Example Signaling Pathway Studied by smFRET Receptor Receptor (Labeled with Donor) ConformationalChange Receptor Conformational Change (High FRET) Receptor->ConformationalChange Activation Ligand Ligand (Labeled with MeCY5) Ligand->Receptor Binding Downstream Downstream Signaling ConformationalChange->Downstream

Caption: A simplified signaling pathway suitable for smFRET analysis.

References

Applications of MeCY5-NHS Ester in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester is a reactive fluorescent dye belonging to the cyanine (B1664457) family, designed for the covalent labeling of primary amines in biomolecules such as proteins, peptides, and nucleic acids.[1][2] Its exceptional photophysical properties make it a powerful tool for super-resolution microscopy techniques, particularly for single-molecule localization microscopy (SMLM) methods like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM).[3] This document provides detailed application notes and experimental protocols for the use of this compound in super-resolution imaging, enabling researchers to achieve nanoscale resolution in their cellular and molecular studies.

MeCY5 and its close analogue, Cy5, are among the most popular far-red fluorescent dyes for protein and peptide labeling.[4] The far-red excitation and emission profiles of these dyes are advantageous due to the low autofluorescence of biological specimens in this spectral region, leading to high signal-to-noise ratios.[3][4] For dSTORM imaging, Cy5 and its analog Alexa Fluor 647 are considered among the best photoswitchable fluorophores due to their excellent blinking properties, high photon counts, and high localization precision.[3][5]

Photophysical Properties

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. While specific data for MeCY5 is not extensively documented, the properties of the closely related and often interchangeably used Cy5 provide a strong indication of its performance.

PropertyValueReference
Excitation Wavelength (λex)~649 nm[6]
Emission Wavelength (λem)~670 nm[6]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum Yield (Φf)~0.2-0.3
Photons per Switching EventUp to 6,000[5]
Suitability for Super-ResolutionExcellent for dSTORM[3]

Note: The photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.[7]

Applications in Super-Resolution Microscopy

This compound is ideally suited for labeling target proteins for visualization with dSTORM. The principle of dSTORM relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" fluorophores in each frame, their precise locations can be determined. Over thousands of frames, a super-resolved image is reconstructed. The properties of MeCY5/Cy5, such as robust photoswitching in the presence of a thiol-containing buffer, make it a workhorse for this technique.[3][8]

Key applications include:

  • Cytoskeletal Imaging: Resolving the fine structures of microtubules and actin filaments beyond the diffraction limit.

  • Membrane Protein Organization: Studying the distribution and clustering of receptors and channels on the cell surface.

  • Nuclear Pore Complexes: Visualizing the intricate architecture of nuclear pore components.

  • Viral Structure and Entry: Tracking individual viral particles and their interaction with host cells.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the labeling of antibodies with this compound for subsequent use in immunofluorescence-based super-resolution microscopy.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[9][10] Buffers containing primary amines (e.g., Tris) are not suitable as they will compete for reaction with the NHS ester.[10]

  • pH Adjustment: Add 1 M NaHCO₃ to the antibody solution to a final concentration of 100 mM to raise the pH to 8.3-8.5, which is optimal for the labeling reaction.[10][11]

  • Dye Preparation: Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[10] This should be done immediately before use.

  • Labeling Reaction: Add the dissolved this compound to the antibody solution. A molar excess of the dye is required; a starting point is an 8-fold molar excess.[11] The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[12]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.[12] Collect the colored fractions corresponding to the labeled antibody.

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically. The optimal DOL for most antibodies is between 2 and 10.[9]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.[12]

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general workflow for preparing cells labeled with MeCY5-conjugated antibodies for dSTORM imaging.

Materials:

  • Cells grown on high-precision glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • MeCY5-labeled secondary antibody

  • dSTORM imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethylamine (MEA)).[8]

Procedure:

  • Cell Culture and Fixation: Grow cells of interest on coverslips. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the MeCY5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS.

  • dSTORM Imaging: Mount the coverslip with dSTORM imaging buffer. Image on a super-resolution microscope equipped with a 647 nm laser for excitation and an appropriate emission filter. Acquire a series of 10,000-40,000 frames to capture the stochastic blinking of the MeCY5 molecules.[3]

  • Image Reconstruction: Process the raw image data using localization software to reconstruct the final super-resolved image.

Visualizations

Experimental Workflow for Antibody Labeling

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage Antibody Antibody Solution (2-10 mg/mL, amine-free buffer) pH_Adjust Adjust pH to 8.3-8.5 (with 1M NaHCO3) Antibody->pH_Adjust Mix Mix Antibody and Dye pH_Adjust->Mix Dye_Prep Dissolve MeCY5-NHS (in DMF or DMSO) Dye_Prep->Mix Incubate Incubate 1 hr at RT (protected from light) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store dSTORM_Workflow Start Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (optional) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab MeCY5-Labeled Secondary Ab Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Imaging dSTORM Imaging (in switching buffer) Wash2->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction

References

MeCY5-NHS Ester for In-Vivo and Small Animal Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for in-vivo and small animal imaging. Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines. The resulting fluorescently labeled probes are well-suited for a variety of in-vivo applications due to the favorable properties of the Cy5 dye, including high molar extinction coefficient, good quantum yield, and emission in the NIR window (650-900 nm), which minimizes tissue autofluorescence and allows for deep tissue penetration of light.[1][2] This document provides detailed application notes and protocols for the use of this compound in small animal imaging studies.

Physicochemical and Spectral Properties

This compound is a reactive dye designed for stable covalent labeling of biomolecules.[3] Its sulfonated form ensures high water solubility, which is advantageous for biological applications, preventing aggregation and the need for organic solvents that could denature sensitive proteins.[4][5]

PropertyValueReference
Synonyms Sulfo-Cyanine5 NHS ester[6]
Molecular Formula C36H41N3O10S2[7]
Molecular Weight 739.85 g/mol [7]
Excitation Maximum (λex) ~646 nm[8]
Emission Maximum (λem) ~662 nm[8]
Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.28[8]
Solubility Good in water, DMSO, DMF[8]
Storage Store at -20°C, protected from light and moisture[7]

Labeling of Biomolecules with this compound

The fundamental principle behind labeling with this compound is the reaction of the NHS ester with primary amine groups (-NH2) on the target biomolecule, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[5]

G NHS Ester Labeling Chemistry cluster_reactants Reactants cluster_products Products A This compound C MeCY5-Labeled Biomolecule (Stable Amide Bond) A->C pH 8.3-8.5 D N-Hydroxysuccinimide (Byproduct) A->D B Biomolecule with Primary Amine (e.g., Protein-NH2) B->C

Figure 1: Reaction of this compound with a primary amine on a biomolecule.
Protocol for Protein Labeling

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]

  • Calculate the Amount of Dye:

    • The optimal molar ratio of dye to protein for labeling can vary. A starting point of 8-10 molar excess of the dye is recommended for mono-labeling.[9]

    • mg of Dye = 8 x (mg of Protein / MW of Protein) x MW of Dye

  • Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[9]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[10]

    • Collect the fractions containing the labeled protein (the first colored band to elute).

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for the dye).

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.

In-Vivo and Small Animal Imaging

MeCY5-labeled probes can be used for a wide range of in-vivo imaging applications, including tracking the biodistribution of therapeutic proteins, imaging tumors, and monitoring physiological processes.

G In-Vivo Small Animal Imaging Workflow A Prepare MeCY5-Labeled Probe C Probe Administration (e.g., IV Injection) A->C B Animal Preparation (Anesthesia) B->C D In-Vivo Imaging (e.g., IVIS) C->D Time Points E Image Acquisition and Analysis D->E F Ex-Vivo Organ Imaging and Analysis D->F Post-mortem G Data Interpretation and Biodistribution Analysis E->G F->G

Figure 2: General workflow for in-vivo imaging with a MeCY5-labeled probe.
Protocol for a Generic In-Vivo Imaging Study

This protocol provides a general framework for a biodistribution study in mice using a MeCY5-labeled protein.

Materials:

  • MeCY5-labeled protein probe

  • Small animal imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS for injection

  • Appropriate animal model (e.g., tumor-bearing mice)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline pre-injection image to assess autofluorescence levels.

  • Probe Administration:

    • Dilute the MeCY5-labeled protein in sterile saline or PBS to the desired concentration. A typical injection volume is 100-200 µL.

    • Administer the probe to the mouse via an appropriate route (e.g., intravenous tail vein injection). The dosage will depend on the specific probe and application.

  • In-Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the probe.[11]

    • Imaging Parameters (for a typical Cy5 dye):

      • Excitation filter: ~640 nm

      • Emission filter: ~680 nm

      • Exposure time, binning, and f/stop should be optimized to achieve a good signal-to-noise ratio without saturation.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, kidneys, spleen, lungs).

    • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI at each time point.

  • Ex-Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs and arrange them for ex-vivo imaging to confirm and get a more precise measurement of the probe's distribution.[11]

Data Presentation

Quantitative data from in-vivo imaging studies can be summarized in tables for clear comparison of probe accumulation in different tissues over time.

Table 1: Representative Biodistribution of a Cy5.5-labeled Nanoparticle in Mice (Note: This data is for a Cy5.5-labeled probe and serves as an example of expected biodistribution patterns. Actual results with MeCY5 may vary.)

Organ0.5 hours (%ID/g)4 hours (%ID/g)24 hours (%ID/g)
Liver 10.2 ± 2.115.5 ± 3.212.1 ± 2.5
Spleen 8.5 ± 1.712.3 ± 2.510.5 ± 2.1
Kidneys 5.1 ± 1.04.2 ± 0.82.1 ± 0.4
Lungs 20.5 ± 4.13.1 ± 0.61.5 ± 0.3
Tumor 2.5 ± 0.55.8 ± 1.27.2 ± 1.5
Muscle 1.1 ± 0.20.8 ± 0.20.5 ± 0.1

%ID/g = percentage of injected dose per gram of tissue. Data is illustrative and based on typical findings for nanoparticle biodistribution.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Low degree of labeling- Inefficient probe delivery- Rapid clearance of the probe- Incorrect imaging settings- Optimize the labeling reaction to increase the DOL.- Confirm the injection was successful.- Image at earlier time points.- Optimize excitation/emission filters and exposure time.
High Background - High level of autofluorescence- Non-specific binding of the probe- Unreacted free dye in the probe solution- Use a spectral unmixing tool if available.- Include appropriate blocking agents if targeting a specific receptor.- Ensure thorough purification of the labeled probe.
Signal Saturation - Exposure time is too long- High concentration of the probe at the imaging site- Reduce the exposure time.- Decrease the injected dose of the probe.

Conclusion

This compound is a versatile and robust fluorescent dye for labeling biomolecules for in-vivo and small animal imaging. Its favorable spectral properties and water solubility make it an excellent choice for a wide range of research and preclinical applications. By following the detailed protocols and guidelines presented in this document, researchers can effectively utilize this compound to generate high-quality, quantitative data in their small animal imaging studies.

References

Application Notes and Protocols for FRET using MeCY5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to MeCY5-NHS Ester in FRET Applications

This compound is a reactive, water-soluble cyanine (B1664457) dye ideal for labeling biomolecules such as proteins, peptides, and nucleic acids. Its spectral properties in the far-red region make it an excellent acceptor fluorophore for Förster Resonance Energy Transfer (FRET) studies. FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making FRET a powerful tool for investigating molecular interactions, conformational changes, and spatial proximity in biological systems.[1]

The Cy3 and Cy5 (a close analog of MeCY5) pair is one of the most widely used FRET pairs in biophysical studies due to their significant spectral overlap, high quantum yields, and good photostability.[1][2] In this pairing, Cy3 acts as the donor, and MeCY5 serves as the acceptor. When the Cy3-labeled and MeCY5-labeled molecules interact and come into close proximity, excitation of Cy3 will result in energy transfer to MeCY5, leading to a decrease in Cy3's fluorescence emission and an increase in MeCY5's fluorescence emission.[1][3]

This document provides detailed application notes and protocols for using this compound as a FRET acceptor, with a primary focus on its pairing with a Cy3-NHS ester donor.

Spectroscopic Properties of Donor and Acceptor

The selection of an appropriate donor-acceptor pair is critical for successful FRET experiments. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[1] The spectral properties of Cy3 and MeCY5 (using Cy5 as a reference) are summarized below.

PropertyCy3-NHS Ester (Donor)This compound (Acceptor, analogous to Cy5-NHS Ester)
Excitation Maximum (λex) ~550 - 555 nm[4][5][6]~648 - 651 nm
Emission Maximum (λem) ~570 nm[4][6]~666 - 671 nm
Molar Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹[4][6]~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.31[6]~0.2
Förster Distance (R₀) for Cy3-Cy5 pair \multicolumn{2}{c}{~5.0 - 6.0 nm[3][7]}

FRET Applications of this compound

This compound, in conjunction with a suitable donor like Cy3, can be employed in a variety of FRET applications to probe molecular dynamics and interactions.

Intramolecular FRET: Monitoring Conformational Changes

Intramolecular FRET is used to monitor conformational changes within a single molecule, such as a protein or nucleic acid. This is achieved by labeling two different sites on the same molecule with the donor and acceptor fluorophores. A change in the conformation of the molecule will alter the distance between the two fluorophores, leading to a change in FRET efficiency.

  • Signaling Pathway Example: Kinase Activity Biosensor

    A genetically encoded kinase activity reporter can be designed by flanking a kinase-specific substrate peptide with a FRET donor (e.g., a fluorescent protein or a site-specifically labeled Cy3) and an acceptor (MeCY5). Upon phosphorylation of the substrate by the kinase, a conformational change in the reporter protein brings the donor and acceptor closer together (or separates them, depending on the design), resulting in an increase (or decrease) in FRET.

    Kinase_Activity_FRET_Sensor cluster_0 Inactive State cluster_1 Active State (Phosphorylated) Inactive_Sensor Substrate Cy3_Inactive Cy3 (Donor) Inactive_Sensor->Cy3_Inactive MeCY5_Inactive MeCY5 (Acceptor) Inactive_Sensor->MeCY5_Inactive Active_Sensor Phosphorylated Substrate No_FRET Low FRET Cy3_Active Cy3 (Donor) Active_Sensor->Cy3_Active MeCY5_Active MeCY5 (Acceptor) Active_Sensor->MeCY5_Active High_FRET High FRET Kinase Kinase Kinase->Inactive_Sensor Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase

    Caption: Intramolecular FRET biosensor for kinase activity.

Intermolecular FRET: Detecting Protein-Protein Interactions

Intermolecular FRET is used to study the interaction between two different molecules. One molecule is labeled with the donor fluorophore, and the other is labeled with the acceptor. Interaction between the two molecules brings the donor and acceptor into close proximity, resulting in FRET.[8]

  • Signaling Pathway Example: Receptor-Ligand Binding

    To study the binding of a ligand to its receptor, the receptor can be labeled with Cy3 and the ligand with MeCY5. Upon ligand binding to the receptor, the close proximity of the two fluorophores will lead to a FRET signal. This can be used to quantify binding affinities and kinetics.

    Receptor_Ligand_FRET cluster_0 Unbound State cluster_1 Bound State Receptor_Unbound Receptor Cy3_Unbound Cy3 Receptor_Unbound->Cy3_Unbound Receptor_Bound Receptor Complex Receptor-Ligand Complex Receptor_Unbound->Complex Binding Ligand_Unbound Ligand MeCY5_Unbound MeCY5 Ligand_Unbound->MeCY5_Unbound Ligand_Bound Ligand Ligand_Unbound->Complex Binding No_FRET No FRET Cy3_Bound Cy3 Receptor_Bound->Cy3_Bound MeCY5_Bound MeCY5 Ligand_Bound->MeCY5_Bound High_FRET High FRET

    Caption: Intermolecular FRET for receptor-ligand binding.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cy3-NHS Ester and this compound

This protocol describes the general procedure for labeling proteins with amine-reactive NHS esters.

  • Workflow Diagram

    Labeling_Workflow Start Start: Purified Protein Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 8.0-8.5) Start->Buffer_Exchange Prepare_Dye 2. Prepare Dye Stock Solution (Anhydrous DMSO or DMF) Buffer_Exchange->Prepare_Dye Labeling_Reaction 3. Labeling Reaction (Incubate protein and dye) Prepare_Dye->Labeling_Reaction Purification 4. Purification (Remove unreacted dye) Labeling_Reaction->Purification Characterization 5. Characterization (Determine Degree of Labeling) Purification->Characterization End Labeled Protein Characterization->End

    Caption: General workflow for protein labeling with NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cy3-NHS ester and this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dye Solution Preparation:

    • Immediately before use, dissolve the Cy3-NHS ester or this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye (550 nm for Cy3, 650 nm for MeCY5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: In Vitro FRET Measurement using a Fluorometer

This protocol outlines the steps for measuring FRET efficiency in solution using a fluorometer.

Materials:

  • Cy3-labeled protein (Donor)

  • MeCY5-labeled protein (Acceptor)

  • Fluorometer with excitation and emission wavelength scanning capabilities

  • FRET buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare three samples in cuvettes:

      • Donor only: Cy3-labeled protein in FRET buffer.

      • Acceptor only: MeCY5-labeled protein in FRET buffer.

      • FRET sample: A mixture of Cy3-labeled and MeCY5-labeled proteins in FRET buffer.

  • Fluorescence Spectra Acquisition:

    • Donor Emission Scan: Excite the "Donor only" sample at the Cy3 excitation maximum (~550 nm) and record the emission spectrum from ~560 nm to 750 nm.

    • Acceptor Emission Scan: Excite the "Acceptor only" sample at the Cy3 excitation maximum (~550 nm) to measure direct excitation of the acceptor. Then, excite at the MeCY5 excitation maximum (~650 nm) and record the emission spectrum from ~660 nm to 750 nm.

    • FRET Sample Scan: Excite the "FRET sample" at the Cy3 excitation maximum (~550 nm) and record the emission spectrum from ~560 nm to 750 nm.

  • Data Analysis and FRET Efficiency Calculation:

    • A hallmark of FRET is the quenching of the donor fluorescence and the sensitized emission of the acceptor.

    • Correct the FRET sample spectrum for donor bleed-through and direct acceptor excitation.

    • FRET efficiency (E) can be calculated using the following formula:

      • E = 1 - (I_DA / I_D)

      • Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

  • FRET Data Analysis Workflow

    FRET_Analysis_Workflow Start Start: Raw Fluorescence Spectra Corrections 1. Correct for Background and Spectral Bleed-through Start->Corrections Donor_Quenching 2. Quantify Donor Quenching Corrections->Donor_Quenching Sensitized_Emission 3. Quantify Sensitized Acceptor Emission Corrections->Sensitized_Emission Calculate_E 4. Calculate FRET Efficiency (E) Donor_Quenching->Calculate_E Sensitized_Emission->Calculate_E Calculate_R 5. Calculate Inter-dye Distance (R) E = 1 / (1 + (R/R₀)⁶) Calculate_E->Calculate_R End Conclusion on Molecular Interaction Calculate_R->End

    Caption: Workflow for FRET data analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer.- Insufficient molar excess of the dye.- Use fresh, anhydrous DMSO/DMF for dye stock.- Ensure the labeling buffer is amine-free.- Increase the molar excess of the NHS ester.
No or Low FRET Signal - Labeled molecules are not interacting.- The distance between fluorophores is greater than 10 nm.- Incorrect orientation of the fluorophores.- Verify molecular interaction with an orthogonal method.- Re-design the labeling sites to be closer.- Consider that FRET is orientation-dependent.
High Background Fluorescence - Incomplete removal of unreacted dye.- Autofluorescence from the sample or buffer.- Repeat the purification step.- Use a buffer with low autofluorescence and subtract the background signal.

References

Application Notes and Protocols for MeCY5-NHS Ester in Western Blot and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeCY5-NHS ester is a reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. As a member of the cyanine (B1664457) family of dyes, MeCY5 emits in the far-red spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm), a region known for reduced autofluorescence from biological samples.[1][2] This property makes MeCY5-labeled antibodies highly valuable for sensitive and quantitative immunoassays such as Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2), such as those on lysine (B10760008) residues of antibodies, to form stable amide bonds. This document provides detailed protocols for labeling antibodies with this compound and their subsequent application in Western Blotting and ELISA.

Section 1: Antibody Labeling with this compound

The initial and critical step for both Western Blot and ELISA applications is the successful conjugation of the this compound to the desired primary or secondary antibody.

Key Considerations for Antibody Labeling
  • Antibody Purity: The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester. Purification via dialysis or a suitable antibody purification kit is recommended if such substances are present.

  • pH of Reaction: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between the NHS ester and primary amines is 8.0-9.0.

  • Molar Ratio: The molar ratio of dye to antibody influences the degree of labeling (DOL), which is the average number of dye molecules per antibody. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody. An optimal DOL is typically between 2 and 7.

Quantitative Parameters for Antibody Labeling
ParameterRecommended Value/RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateMust be at pH 8.0-9.0 for optimal reaction.
Molar Ratio (Dye:Antibody)5:1 to 20:1Start with 10:1 and optimize based on desired DOL.
Reaction Time1-2 hoursLonger times do not necessarily improve efficiency.
Reaction TemperatureRoom Temperature (20-25°C)Gentle agitation is recommended.
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5Stops the labeling reaction.
Protocol for Antibody Labeling
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If not, dialyze the antibody against 1X PBS (pH 7.2-7.4).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reaction Buffer Preparation:

    • Prepare a 1 M sodium bicarbonate solution. Adjust the pH to 8.5-9.5 with 1 M NaOH.

  • Dye Preparation:

    • Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH.

    • Add the calculated amount of this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature with continuous gentle agitation, protected from light.

  • Quenching Reaction:

    • Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction. The final concentration of the quenching reagent should be 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 spin column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified antibody at 280 nm (for the antibody) and 650 nm (for MeCY5).

    • Calculate the DOL using the molar extinction coefficients of the antibody and the dye. An optimal DOL is generally between 2 and 7.

Workflow for Antibody Labeling with this compound

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction antibody_prep Prepare Amine-Free Antibody Solution adjust_ph Adjust Antibody Solution pH antibody_prep->adjust_ph buffer_prep Prepare Bicarbonate Buffer (pH 8.5-9.5) buffer_prep->adjust_ph dye_prep Prepare MeCY5-NHS in DMSO mix Mix Antibody and This compound dye_prep->mix adjust_ph->mix incubate Incubate 1 hr at RT (Protected from Light) mix->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify Conjugate (Spin Column) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze Fluorescent_Western_Blot_Workflow cluster_main_steps Western Blot Protocol sds_page SDS-PAGE transfer Protein Transfer to Low-Fluorescence Membrane sds_page->transfer block Block Membrane (1 hr at RT) transfer->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab wash1 Wash (5 x 10 min with TBST) primary_ab->wash1 secondary_ab MeCY5-Secondary Antibody Incubation (1-2 hr at RT, Protected from Light) wash1->secondary_ab wash2 Final Wash (5 x 10 min with TBST) secondary_ab->wash2 image Image on Digital Imager (Cy5 Channel) wash2->image Fluorescent_ELISA_Workflow cluster_elisa_steps Indirect Fluorescent ELISA Protocol coat Coat Plate with Antigen (Overnight at 4°C) wash_block Wash and Block Wells (1-2 hr at RT) coat->wash_block primary_ab Add Primary Antibody (1-2 hr at RT) wash_block->primary_ab wash1 Wash Plate (3x) primary_ab->wash1 secondary_ab Add MeCY5-Labeled Secondary Antibody (1 hr at RT, Protected from Light) wash1->secondary_ab wash2 Final Wash (5x) secondary_ab->wash2 read Read Fluorescence on Plate Reader wash2->read

References

Application Notes and Protocols: A Step-by-Step Guide to MeCY5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for covalently labeling proteins, peptides, and other biomolecules with moieties such as fluorescent dyes, biotin, or drugs.[1] The MeCY5-NHS ester is a reactive dye that enables the fluorescent labeling of biomolecules containing primary amines, such as proteins and nucleic acids.[2][3] This process is fundamental in various research and diagnostic applications, including fluorescence microscopy, flow cytometry, and immunoassays.

The core principle of this conjugation chemistry lies in the reaction between the NHS ester and a primary amine.[1] The amine group, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester, leading to a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is highly efficient and selective for primary amines under mild, aqueous conditions.[1] The efficiency of the conjugation is influenced by several factors, including pH, buffer composition, and the molar ratio of the reactants.[4][5]

This guide provides a detailed, step-by-step protocol for the successful conjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugate.

Key Experimental Considerations

Successful conjugation with this compound hinges on careful control of the reaction conditions to maximize labeling efficiency while preserving the biological activity of the protein.

pH: The reaction is pH-dependent. The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[4][5] Below this range, the primary amines are protonated and less reactive, while at higher pH levels, the rate of NHS ester hydrolysis increases, reducing the yield of the desired conjugate.[4][6]

Buffer Selection: It is crucial to use a buffer that is free of primary amines, which would otherwise compete with the target protein for reaction with the NHS ester.[4][7] Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate, and borate (B1201080) buffers.[4][8] Buffers containing Tris or glycine (B1666218) must be avoided.[4][9]

Reagent Preparation and Handling: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C.[8] To prevent condensation, the vial should be allowed to warm to room temperature before opening.[8] For the reaction, the NHS ester should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][8] It is recommended to prepare fresh solutions for each experiment to avoid degradation of the reagent.[8]

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials and Reagents:

  • Protein of interest (1-10 mg/mL in an appropriate amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]

  • Determine Molar Ratio: The optimal molar ratio of this compound to protein for achieving the desired degree of labeling should be determined experimentally. A starting point of a 10- to 20-fold molar excess of the dye is often recommended.[11]

  • Conjugation Reaction: Add the calculated amount of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate storage buffer.[12][13]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency.[12][14]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of MeCY5.

  • Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein Where:

    • A280 = Absorbance of the conjugate at 280 nm

    • Amax = Absorbance of the conjugate at the λmax of MeCY5

    • CF = Correction factor (A280 of the free dye / Amax of the free dye)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)[15]

  • Calculate Dye Concentration: The concentration of the MeCY5 dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye Where:

    • ε_dye = Molar extinction coefficient of MeCY5 at its λmax

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[6]

An optimal DOL for antibodies is typically between 2 and 10.[13] A DOL below 0.5 may result in a low signal-to-noise ratio, while a DOL greater than 1 can potentially affect protein function.[14]

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Reaction pH 7.2 - 8.5[4][5]
Optimal Starting pH 8.3 - 8.5[4]
Reaction Temperature Room Temperature or 4°C[5]
Reaction Time 0.5 - 4 hours (or overnight at 4°C)[5][11]
Molar Excess of NHS Ester 5-20 fold (experimentally determined)[10][11]
Protein Concentration 1 - 10 mg/mL[1][11]
Optimal DOL (Antibodies) 2 - 10[13]

Troubleshooting

IssuePotential CauseSuggested SolutionReference
Low Conjugation Yield Hydrolysis of this compoundPrepare fresh NHS ester solution immediately before use; ensure DMSO/DMF is anhydrous.[4][6]
Suboptimal pHEnsure the reaction buffer pH is between 7.2 and 8.5.[4]
Presence of primary amines in the bufferUse an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Perform buffer exchange if necessary.[4][7]
Protein Aggregation High degree of labelingOptimize the molar ratio of NHS ester to protein by performing small-scale pilot reactions.[4]
High Background/Non-specific Binding Excess unreacted NHS esterEnsure proper quenching of the reaction and thorough purification of the conjugate.[4]

Visualizing the Process

To better illustrate the workflow and underlying chemistry, the following diagrams are provided.

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange if needed) reaction Reaction Mixture (pH 7.2-8.5, RT or 4°C) p_prep->reaction Add Protein d_prep This compound (Dissolve in DMSO/DMF) d_prep->reaction Add Dye quench Quench Reaction (e.g., Tris or Glycine) reaction->quench Incubate purify Purification (Size-Exclusion Chromatography) quench->purify analyze Analysis (Determine DOL) purify->analyze

Caption: Experimental workflow for this compound conjugation.

G NHS Ester Reaction with Primary Amine reagents This compound Protein-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (pH 7.2-8.5) products MeCY5-Protein (Stable Amide Bond) N-hydroxysuccinimide intermediate->products Release of NHS

Caption: Reaction mechanism of this compound with a primary amine.

References

Application Notes and Protocols for the Purification of MeCY5-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. MeCY5-NHS ester is an amine-reactive fluorescent dye that covalently attaches to primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2] Proper purification of the labeled protein is a critical step to remove unconjugated dye, which can otherwise lead to high background signals and inaccurate results.[3][4] This document provides detailed protocols for the purification of this compound labeled proteins using size-exclusion chromatography and dialysis, along with methods for quantifying the degree of labeling.

Chemical Reaction Pathway

The labeling reaction involves the N-hydroxysuccinimide (NHS) ester of MeCY5 reacting with a primary amine on the protein to form a stable amide linkage. This reaction is pH-dependent, with an optimal range of pH 7.2-8.5.[5][6][7][8]

G MeCY5 This compound LabeledProtein MeCY5-Protein (Stable Amide Bond) MeCY5->LabeledProtein + Protein-NH2 pH 7.2-8.5 NHS N-Hydroxysuccinimide (Byproduct) Protein Protein-NH2 (Primary Amine) Protein->LabeledProtein

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Workflow

The overall workflow for labeling and purifying proteins with this compound involves preparing the protein and dye, performing the labeling reaction, purifying the conjugate, and finally, characterizing the labeled protein.

G start Start protein_prep 1. Protein Preparation (Buffer Exchange) start->protein_prep dye_prep 2. Dye Preparation (Dissolve MeCY5-NHS) protein_prep->dye_prep labeling 3. Labeling Reaction (Incubate Protein + Dye) dye_prep->labeling purification 4. Purification (Remove Free Dye) labeling->purification characterization 5. Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Caption: General workflow for this compound protein labeling and purification.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.[5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[1]

  • This compound

  • Anhydrous DMSO or DMF[6][9]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[1] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[1]

  • Prepare the Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][10]

  • Adjust the pH of the Protein Solution: Add the reaction buffer to the protein solution to achieve a final pH of 8.2-8.5.[1]

  • Initiate the Labeling Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[4] The optimal ratio should be determined empirically.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5][9]

  • Quench the Reaction (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4]

Protocol 2: Purification using Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[11][12] Larger molecules (labeled protein) elute before smaller molecules (free dye).[11]

Materials:

  • Labeled protein solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[1]

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the Column: Equilibrate the size-exclusion column with at least 5 column volumes of elution buffer.

  • Load the Sample: Apply the quenched labeling reaction mixture to the top of the column.

  • Elute the Labeled Protein: Begin elution with the elution buffer. The labeled protein will be in the first colored fraction to elute. The smaller, unconjugated dye molecules will elute later.

  • Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of MeCY5 (approximately 650 nm).

  • Pool Fractions: Combine the fractions containing the purified labeled protein.

Protocol 3: Purification using Dialysis

Dialysis is a technique that separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[13][14]

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)[13]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker and stir plate

Procedure:

  • Prepare the Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load the Sample: Transfer the labeled protein solution into the dialysis tubing/cassette.

  • Dialyze: Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume) and stir gently at 4°C.[14]

  • Change the Buffer: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the free dye.[13][14]

Data Presentation: Quantifying Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility.[3][15] It can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for MeCY5.[3][15]

Table 1: Representative Data for MeCY5-Labeled Protein Purification

ParameterSize-Exclusion ChromatographyDialysis
Protein Recovery > 90%> 95%
Purity (Free Dye Removal) > 99%> 99%
Typical Degree of Labeling (DOL) 2 - 82 - 8
Processing Time 1 - 2 hours24 - 48 hours

Note: The optimal DOL can vary depending on the specific application. Over-labeling can lead to fluorescence quenching and loss of protein activity.[15]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.[1] - Presence of primary amines in the protein buffer.[1] - Hydrolysis of the NHS ester.[5]- Ensure the reaction pH is between 8.2 and 8.5.[1] - Perform buffer exchange to an amine-free buffer.[1] - Use freshly prepared dye solution.
Protein Precipitation - Over-labeling of the protein. - Protein instability in the labeling buffer.- Reduce the molar excess of the this compound. - Optimize buffer conditions (e.g., pH, salt concentration).
Incomplete Removal of Free Dye - Insufficient dialysis time or buffer changes. - Inappropriate size-exclusion column media.- Increase the duration of dialysis and the number of buffer changes.[13] - Select a column with the appropriate fractionation range for the protein and dye.[16]

References

Troubleshooting & Optimization

Troubleshooting Low Labeling Efficiency with MeCY5-NHS Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with MeCY5-NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency with this compound is significantly lower than expected. What are the most common causes?

Low labeling efficiency is a frequent issue that can stem from several factors throughout the experimental process. The most common culprits are suboptimal reaction conditions, issues with buffer composition, poor reagent quality, and specific properties of the molecule being labeled. A systematic approach to troubleshooting these variables is crucial for improving your results.

Q2: How critical is the pH of the reaction buffer, and what is the optimal range?

The pH of the reaction buffer is one of the most critical factors for successful labeling with NHS esters.[1][2] The reaction between an NHS ester and a primary amine is strongly pH-dependent.[1][3][4][5]

  • Optimal pH Range: The ideal pH for the reaction is between 7.2 and 8.5.[2][6] A pH of 8.3-8.5 is often cited as optimal.[1][3][4]

  • At lower pH: The primary amine groups on the target molecule are protonated, making them unavailable to react with the NHS ester.[2][6]

  • At higher pH: The rate of hydrolysis of the this compound increases significantly.[1][2][6] This competing reaction consumes the NHS ester, reducing the amount available to label your target molecule.[7][8]

Q3: Which buffers should I use, and are there any I should avoid?

The choice of buffer is critical to avoid competing reactions.

  • Recommended Buffers: Amine-free buffers are essential. Commonly recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, borate, and HEPES buffers.[2][6] A 0.1 M sodium bicarbonate solution is frequently used as it naturally provides an appropriate pH.[1]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[2][6] These buffers will compete with your target molecule for the this compound, drastically reducing labeling efficiency.[2][6] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before labeling.[2]

Q4: How should I handle and store my this compound to ensure its reactivity?

MeCY5-NHS esters are sensitive to moisture and should be handled carefully to prevent hydrolysis.

  • Storage: Store the solid this compound desiccated at -20°C.[2][9][10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]

  • Solution Preparation: this compound is often not readily soluble in aqueous buffers.[1] It should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][11]

  • Solvent Quality: Ensure the DMF is of high quality and does not have a fishy odor, which indicates the presence of dimethylamine (B145610) that can react with the NHS ester.[1]

  • Stock Solutions: Prepare the dye stock solution fresh for each experiment.[2][6] While some sources suggest that a DMSO stock can be stored at -20°C for a limited time, it is best to use it promptly to avoid degradation.[4][9][12] Do not store NHS esters in aqueous solutions.[2]

Q5: What is the recommended molar excess of this compound to my protein/antibody?

The optimal molar ratio of dye to protein can vary depending on the protein's structure and the number of available primary amines.

  • General Guideline: A molar excess of 8 to 15-fold of dye to protein is a common starting point for mono-labeling.[1]

  • Optimization: It is often necessary to perform a titration with different molar ratios to find the optimal condition for your specific protein. Over-labeling can lead to protein aggregation and reduced biological activity, while under-labeling results in a weak signal.[13][14]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative parameters for your labeling experiments.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Critical for reaction efficiency.[1][2][6]
Temperature Room Temperature or 4°C4°C can minimize hydrolysis but may require longer incubation.[2]
Incubation Time 0.5 - 4 hours (RT) or overnight (4°C)Optimization may be required.[1][2]
Protein Concentration > 2 mg/mLHigher concentrations can improve labeling efficiency.[2]

Table 2: Buffer Recommendations

Buffer TypeRecommendationExamples
Amine-Free Buffers Recommended PBS, Sodium Bicarbonate, Borate, HEPES.[2][6]
Amine-Containing Buffers Avoid Tris, Glycine.[2][6]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL.[15]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[13]

  • Perform the Labeling Reaction:

    • Add the calculated amount of this compound solution to the protein solution while gently vortexing. A common starting molar excess is 10:1 (dye:protein).[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, incubate overnight at 4°C.[1]

  • Quench the Reaction (Optional):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[2] Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).[1][16]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[17][18]

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum for MeCY5 (approximately 650 nm, Amax).[10][19] Dilute the sample if the absorbance is too high.[16]

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at ~650 nm.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy5, this is approximately 0.05.[10]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of MeCY5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).[10]

    An optimal DOL for antibodies is generally between 2 and 10.[13][20]

Visualizations

MeCY5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 8.3) Mix Combine & Incubate (1-2h RT or O/N 4°C) Protein->Mix Dye MeCY5-NHS in Anhydrous DMSO Dye->Mix Purify Purify Conjugate (Desalting Column) Mix->Purify Analyze Calculate DOL (Spectrophotometry) Purify->Analyze

Caption: A standard experimental workflow for labeling proteins with this compound.

Troubleshooting_Logic action_node action_node result_node result_node Start Low Labeling Efficiency? Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH or perform buffer exchange Check_pH->Adjust_pH No Check_Reagent Is MeCY5-NHS freshly prepared? Check_Buffer->Check_Reagent Yes Exchange_Buffer Exchange to an amine-free buffer Check_Buffer->Exchange_Buffer No Check_Ratio Is molar ratio optimized? Check_Reagent->Check_Ratio Yes Prepare_Fresh Use fresh, anhydrous DMSO/DMF & new dye Check_Reagent->Prepare_Fresh No Success Improved Efficiency Check_Ratio->Success Yes Optimize_Ratio Test different dye:protein ratios Check_Ratio->Optimize_Ratio No Adjust_pH->Check_Buffer Exchange_Buffer->Check_Reagent Prepare_Fresh->Check_Ratio Optimize_Ratio->Success

Caption: A decision tree for troubleshooting low this compound labeling efficiency.

References

How to reduce background fluorescence with MeCY5-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeCY5-NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence in experiments using this compound can stem from several sources, broadly categorized as sample-related, protocol-related, and instrument-related issues.[1]

  • Non-Specific Binding: This is a major contributor to high background. It occurs when the this compound or the labeled molecule (e.g., an antibody) binds to unintended targets in the sample.[2] This can be due to:

    • Hydrophobic and Ionic Interactions: The cyanine (B1664457) dye itself can interact non-specifically with various cellular components.[3]

    • Unbound Dye: Residual, unreacted this compound that was not adequately removed after the labeling reaction can bind non-specifically to the sample.[1]

    • Fc Receptor Binding: If labeling antibodies, their Fc region can bind to Fc receptors on certain cells like macrophages, leading to off-target signals.[2]

  • Autofluorescence: Some biological samples naturally fluoresce. This intrinsic fluorescence, known as autofluorescence, can be a significant source of background noise. Common sources include mitochondria, lysosomes, collagen, and elastin.[2] Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or amplify autofluorescence.[2]

  • Suboptimal Protocol: Flaws in the experimental procedure can lead to increased background. Key areas of concern include:

    • Inadequate Washing: Insufficient washing steps fail to remove all the unbound dye or labeled molecules.[4]

    • Incorrect Dye/Antibody Concentration: Using too high a concentration of the MeCY5-labeled molecule increases the likelihood of non-specific binding.[5][6]

    • Insufficient Blocking: Not effectively blocking non-specific binding sites in the sample can lead to higher background.[6]

  • Instrument and Imaging Parameters: The settings on your fluorescence microscope or imaging system, such as detector gain and exposure time, can impact the perceived level of background fluorescence.[2]

Q2: How can I identify the source of the high background in my experiment?

A systematic approach using appropriate controls is the best way to pinpoint the source of high background fluorescence.

  • Unstained Sample Control: Image an unstained sample under the same conditions as your stained samples. This will reveal the level of autofluorescence from your sample.[2]

  • Secondary Antibody Only Control (for immunofluorescence): If you are using a primary and a MeCY5-labeled secondary antibody, a control with only the secondary antibody will help identify non-specific binding of the secondary antibody.[2]

  • Isotype Control (for immunofluorescence): An isotype control antibody, which has the same immunoglobulin class and concentration as your primary antibody but lacks specificity for the target antigen, can help assess non-specific binding of the primary antibody.[2]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound labeling.

Issue 1: High Background Staining Across the Entire Sample

This is often due to issues with unbound dye or non-specific binding of the labeled molecule.

Troubleshooting Workflow for High Background Staining

A High Background Observed B Optimize Washing Steps A->B Increase number and duration of washes C Titrate Dye/Antibody Concentration B->C If background persists G Reduced Background B->G D Improve Blocking Step C->D If background persists C->G E Purify Labeled Conjugate D->E If background persists D->G F Check for Autofluorescence E->F If background persists E->G F->G Address autofluorescence (see Issue 2)

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Solutions:

  • Optimize Washing Steps: Inadequate washing is a common cause of high background.[4]

    • Recommendation: Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Use a gentle rocking or agitation during washing.

    • Recommended Wash Buffer: Phosphate-buffered saline (PBS) with a small amount of a non-ionic detergent like Tween 20 (e.g., 0.05% v/v) can help reduce non-specific binding.

  • Titrate Dye/Antibody Concentration: An excessive concentration of the fluorescently labeled molecule is a frequent cause of high background.[1][6]

    • Recommendation: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test a range of dilutions above and below that point.[1]

    Parameter Recommendation
    Starting Concentration Manufacturer's recommendation
    Titration Range 0.1x to 10x of starting concentration
    Evaluation Metric Signal-to-Noise Ratio
  • Improve Blocking: Insufficient blocking of non-specific binding sites can lead to high background.[6]

    • Recommendation: Increase the blocking incubation time (e.g., from 1 hour to 2 hours) or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercial blocking buffers. For cyanine dyes, specialized blocking buffers may be effective at reducing dye-specific non-specific binding.[7]

  • Ensure Purity of the Labeled Conjugate: Unbound this compound from the labeling reaction can cause high background.

    • Recommendation: After the conjugation reaction, it is crucial to remove any free, unreacted dye. This can be achieved through methods like dialysis or size-exclusion chromatography (e.g., using a desalting column).[3][8]

Issue 2: High Background Due to Autofluorescence

Autofluorescence is the natural fluorescence of the biological sample.

Solutions:

  • Use a Different Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[2]

    • Recommendation: Consider using an organic solvent fixative like cold methanol (B129727) or acetone, but be aware that this may affect some epitopes.[2]

  • Spectral Unmixing: If your imaging system has this capability, you can spectrally profile the autofluorescence from an unstained control and subtract it from your experimental images.

  • Use a Quenching Agent: Commercial quenching solutions are available that can help reduce autofluorescence.

Issue 3: Non-Specific Binding to Certain Cell Types

Cyanine dyes like MeCY5 have been reported to bind non-specifically to certain cell types, such as monocytes and macrophages.[2]

Solutions:

  • Use a Specialized Blocking Buffer: There are commercially available blocking buffers specifically designed to reduce the non-specific binding of cyanine dyes.[7]

  • Fc Receptor Blocking: If you are using antibodies, pre-incubate your samples with an Fc receptor blocking agent to prevent non-specific binding to cells expressing these receptors.[2]

Experimental Protocols

Protocol 1: Optimizing MeCY5-Labeled Antibody Concentration

This protocol outlines a method for determining the optimal concentration of your MeCY5-labeled antibody to maximize the signal-to-noise ratio.

Workflow for Antibody Titration

A Prepare a series of antibody dilutions B Stain samples with each dilution A->B C Image all samples with identical settings B->C D Quantify signal and background intensity C->D E Calculate Signal-to-Noise Ratio (S/N) D->E F Select concentration with highest S/N E->F

Caption: A workflow for optimizing labeled antibody concentration.

Methodology:

  • Prepare Antibody Dilutions: Prepare a series of dilutions of your MeCY5-labeled antibody in your blocking buffer. A good starting point is to create a two-fold serial dilution series from a concentration 5-10 times higher than the manufacturer's recommendation down to a concentration 5-10 times lower.

  • Stain Samples: Stain your cells or tissue sections with each antibody dilution according to your standard protocol. Include a "no primary antibody" control.

  • Image Samples: Image all samples using the same microscope settings (e.g., laser power, gain, exposure time).

  • Quantify Fluorescence: For each image, measure the mean fluorescence intensity of the specific signal (your target structure) and the mean fluorescence intensity of a background region (an area with no specific staining).

  • Calculate Signal-to-Noise Ratio: For each dilution, calculate the signal-to-noise ratio (S/N) by dividing the mean specific signal intensity by the mean background intensity.

  • Determine Optimal Concentration: The optimal concentration is the one that gives the highest S/N ratio.

Protocol 2: Purification of MeCY5-Labeled Protein/Antibody using a Desalting Column

This protocol describes how to remove unconjugated this compound from your protein or antibody solution after the labeling reaction.

Methodology:

  • Equilibrate the Column: Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) by washing it with your desired storage buffer according to the manufacturer's instructions. This is typically done by centrifugation.

  • Load the Sample: Apply your labeling reaction mixture to the top of the column resin.

  • Elute the Conjugate: Centrifuge the column according to the manufacturer's protocol. The larger, labeled protein/antibody will pass through the column in the void volume, while the smaller, unconjugated dye molecules will be retained in the resin.[3]

  • Collect the Labeled Protein: The purified, labeled protein/antibody will be in the collection tube.

By systematically addressing the potential sources of background fluorescence and optimizing your experimental protocol, you can significantly improve the quality of your results when using this compound.

References

Technical Support Center: Preventing MeCY5-NHS Ester Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of MeCY5-NHS ester in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

This compound is a reactive fluorescent dye belonging to the cyanine (B1664457) dye family. The "Me" indicates that it is a methylated version, and "Cy5" refers to the core cyanine-5 structure, which emits light in the far-red region of the spectrum (typically excited around 650 nm with emission around 670 nm). The N-hydroxysuccinimide (NHS) ester group allows for the covalent labeling of primary amines on proteins and other biomolecules. It is widely used in fluorescence microscopy due to its brightness and emission wavelength, which minimizes autofluorescence from biological samples.[1]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When a fluorophore like MeCY5 is exposed to excitation light, it can enter a highly reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye, rendering it non-fluorescent. This process is cumulative and results in a gradual fading of the fluorescent signal during an imaging experiment, which can compromise quantitative analysis and the ability to observe dynamic processes over time.

Q3: What are the main strategies to prevent this compound photobleaching?

There are three primary strategies to minimize photobleaching:

  • Optimize Imaging Parameters: This involves reducing the intensity and duration of the excitation light exposure.

  • Use of Antifade Reagents: These are chemical compounds added to the mounting or imaging medium to protect the fluorophore from photochemical damage.

  • Choosing a More Photostable Dye: In some cases, alternative fluorophores with inherently higher photostability might be considered.

This guide will focus on the first two strategies for users of this compound.

Troubleshooting Guides

This section addresses specific issues users might encounter with this compound photobleaching in a question-and-answer format.

Problem 1: My MeCY5 signal fades very quickly, even with short exposure times.

  • Possible Cause: The excitation light intensity is too high.

  • Solution: Reduce the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. Using neutral density filters can help to precisely control the illumination intensity.

  • Possible Cause: Your imaging medium lacks any photoprotective agents.

  • Solution: Incorporate an antifade reagent into your mounting medium for fixed cells or your imaging buffer for live cells. A variety of commercial and homemade options are available.

Problem 2: I am using an antifade reagent, but still see significant photobleaching.

  • Possible Cause: The chosen antifade reagent is not optimal for cyanine dyes. Some antifade reagents, like those containing p-phenylenediamine (B122844) (PPD), can react with and quench the fluorescence of cyanine dyes.[2]

  • Solution: Switch to an antifade reagent known to be compatible with cyanine dyes. Reagents containing n-propyl gallate (NPG) or Trolox are generally considered safer choices for Cy5 and related dyes.[2][3][4]

  • Possible Cause: The concentration of the antifade reagent is not optimal.

  • Solution: The effectiveness of some antifade reagents is concentration-dependent. It may be necessary to titrate the concentration of the antifade reagent to find the optimal balance between photoprotection and potential toxicity (in live-cell imaging).

Problem 3: My live-cell imaging experiment is limited by phototoxicity and photobleaching.

  • Possible Cause: Continuous high-intensity illumination is damaging the cells and bleaching the dye.

  • Solution: For live-cell imaging, it is crucial to minimize the overall light dose.

    • Use a live-cell compatible antifade reagent like Trolox.[5][6]

    • Acquire images only when necessary. Avoid prolonged focusing on the sample with the fluorescence illumination turned on.

    • Use the lowest possible excitation power and the shortest possible exposure time for each image.

    • Consider using imaging modalities that are gentler on the sample, such as spinning disk confocal or light-sheet microscopy, if available.

Quantitative Data on Photobleaching Prevention

While specific quantitative data for this compound is limited in the literature, the following tables provide a summary of the expected performance of various antifade strategies based on data from the closely related Cy5 dye. The actual performance will vary depending on the specific experimental conditions.

Table 1: Comparison of Common Antifade Reagents for Cyanine Dyes

Antifade ReagentPrimary MechanismAdvantagesDisadvantages
n-Propyl Gallate (NPG) Free radical scavengerEffective for many dyes, can be used in live cells.[7]Can be difficult to dissolve, may have some biological effects.[2]
Trolox Triplet state quencher, ROS scavengerEffective for single-molecule imaging, cell-permeable for live-cell use.[4][5]Optimal concentration can be cell-type dependent.[6]
Commercial Reagents (e.g., ProLong Gold, SlowFade Diamond, Vectashield) Proprietary formulations (often ROS scavengers)High performance, ready-to-use.[8][9]Can be expensive, some may not be optimal for cyanine dyes (e.g., some formulations of Vectashield).[2][10]
Glucose Oxidase and Catalase (GOC) Oxygen scavenging systemHighly effective at removing oxygen.Can be toxic to live cells over long periods.

Table 2: Estimated Photobleaching Half-life of Cy5 with Different Antifade Reagents

Disclaimer: The following data is compiled from various sources and represents an estimation for Cy5 under typical widefield or confocal microscopy conditions. The photobleaching half-life is highly dependent on the illumination intensity, exposure time, and sample environment.

ConditionEstimated Photobleaching Half-life (seconds)
No Antifade Reagent< 10
n-Propyl Gallate (NPG)30 - 60
Trolox60 - 120+
ProLong Gold / SlowFade Diamond120+

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The volume of the DMSO/DMF should not exceed 10% of the total reaction volume.

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantifying the Photobleaching Rate of this compound

  • Sample Preparation: Prepare a slide with your MeCY5-labeled sample. For a standardized measurement, you can use immobilized MeCY5-labeled proteins on a coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser or LED light source appropriate for MeCY5 excitation (e.g., 633 nm or 640 nm).

    • Set the excitation power to a level that you would typically use for your experiments. It is crucial to keep this constant throughout the measurement.

    • Select an appropriate emission filter for MeCY5.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Acquire a time-lapse series of images of the same ROI with a constant exposure time and interval. For example, acquire an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.

    • Subtract the mean background intensity from a region without fluorescence for each frame.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Protocol 3: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

  • Prepare a 10X PBS Stock Solution: Prepare a 10X phosphate-buffered saline solution and adjust the pH to 7.4.

  • Prepare a 20% (w/v) n-Propyl Gallate Stock Solution: Dissolve 2 g of n-propyl gallate in 10 mL of glycerol. This may require gentle heating and stirring.

  • Prepare the Final Mounting Medium:

    • In a 50 mL conical tube, mix 1 mL of 10X PBS with 9 mL of glycerol.

    • Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to a final concentration of 2% (w/v).

    • Adjust the pH of the final solution to ~8.0 with NaOH.

    • Store in small aliquots at -20°C, protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_sample Prepare MeCY5-labeled sample mount_sample Mount sample in antifade medium prep_sample->mount_sample setup_microscope Set up microscope mount_sample->setup_microscope optimize_params Optimize imaging parameters (low laser power, short exposure) setup_microscope->optimize_params acquire_images Acquire images optimize_params->acquire_images quantify_intensity Quantify fluorescence intensity acquire_images->quantify_intensity analyze_data Analyze data quantify_intensity->analyze_data

Caption: Experimental workflow for minimizing this compound photobleaching.

troubleshooting_photobleaching start Rapid Photobleaching Observed? check_power Is excitation power minimized? start->check_power reduce_power Reduce laser/lamp power. Use neutral density filters. check_power->reduce_power No use_antifade Are you using an antifade reagent? check_power->use_antifade Yes reduce_power->use_antifade add_antifade Add a compatible antifade reagent (e.g., NPG, Trolox). use_antifade->add_antifade No check_antifade_type Is the antifade compatible with Cy5? use_antifade->check_antifade_type Yes optimize_imaging Are you minimizing exposure time? add_antifade->optimize_imaging change_antifade Switch to a Cy5-compatible antifade. check_antifade_type->change_antifade No check_antifade_type->optimize_imaging Yes change_antifade->optimize_imaging reduce_exposure Use shortest possible exposure time. optimize_imaging->reduce_exposure No final_check Still observing photobleaching? optimize_imaging->final_check Yes reduce_exposure->final_check

Caption: Troubleshooting decision tree for this compound photobleaching.

conjugation_pathway mecy5 This compound reagents + mecy5->reagents protein Protein with primary amine (-NH2) protein->reagents conjugate MeCY5-labeled Protein (stable amide bond) reagents->conjugate pH 8.3-8.5

Caption: Reaction scheme for labeling a protein with this compound.

References

Optimizing MeCY5-NHS Ester Labeling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and troubleshooting common issues encountered during MeCY5-NHS ester labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges users may face during their experiments, offering explanations and actionable solutions.

Q1: Why is my labeling efficiency with this compound consistently low?

A1: Low labeling efficiency is a frequent issue that can stem from several factors, with reaction pH being the most critical.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3][4]

    • At lower pH (<7.5): Primary amines on the protein (e.g., the ε-amino group of lysine) are predominantly protonated (-NH3+), rendering them non-nucleophilic and unavailable for reaction with the NHS ester.[2][5]

    • At higher pH (>9.0): The rate of hydrolysis of the this compound increases significantly. The ester reacts with water and becomes inactivated before it can label the target protein.[2][6][7]

  • Hydrolysis of this compound: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis before the labeling reaction. Always store this compound desiccated and at the recommended temperature (-20°C).[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[9]

  • Protein Concentration: Low protein concentrations can favor the competing hydrolysis reaction. If possible, use a higher protein concentration (1-10 mg/mL).[3][4]

Q2: I'm observing precipitation of my protein during or after the labeling reaction. What is causing this?

A2: Protein aggregation and precipitation can occur due to a few reasons:

  • High Degree of Labeling (DOL): Excessive labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation. Try reducing the molar excess of the this compound in your reaction.

  • Solvent Effects: If the this compound is first dissolved in an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum (ideally less than 10% of the total reaction volume).

  • Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Ensure your protein is stable in the chosen reaction buffer.

Q3: My purified, labeled protein shows high non-specific binding in downstream applications. How can I reduce this?

A3: High background or non-specific binding can be caused by:

  • Unreacted Dye: Inadequate removal of free, unreacted this compound after the labeling reaction is a common cause. Ensure thorough purification of the conjugate using appropriate methods like gel filtration, dialysis, or chromatography.[4]

  • Protein Aggregates: Small aggregates of the labeled protein can bind non-specifically. Consider an additional purification step, such as size-exclusion chromatography, to remove aggregates.

  • Hydrolyzed NHS Ester: The hydrolyzed NHS ester can increase non-specific binding through electrostatic interactions.[10] Optimizing the reaction pH to minimize hydrolysis can help.

Quantitative Data Summary

The efficiency of this compound labeling is a balance between amine reactivity and NHS ester stability, both of which are heavily influenced by pH.

pHAmine ReactivityNHS Ester Stability (Half-life)Expected Labeling Efficiency
< 7.0Low (amines are protonated and non-nucleophilic)[2]High (hydrolysis is slow)[1][6]Very Low
7.0Moderate~4-5 hours at 0°C[1][6]Sub-optimal
8.3 - 8.5Optimal (sufficient deprotonated amines)[1][2][3][4]Moderate (balance between reactivity and hydrolysis)High
8.6High~10 minutes at 4°C[1][6]Decreased due to hydrolysis
> 9.0HighVery Low (rapid hydrolysis)[2]Very Low

Experimental Protocols

This section provides a general methodology for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., gel filtration or desalting column)

Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).

    • While gently vortexing the protein solution, add the this compound stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

The following diagrams illustrate key aspects of the this compound labeling process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Combine and Incubate (1-2h RT or O/N 4°C) protein_prep->reaction dye_prep Prepare MeCY5-NHS (Anhydrous DMSO/DMF) dye_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Analyze Conjugate (e.g., Spectroscopy) purify->analyze

Caption: Experimental workflow for this compound protein labeling.

ph_optimization cluster_low_ph Low pH (<7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (>9.0) low_amine Amine Protonated (R-NH3+) Non-nucleophilic low_yield Low Labeling Yield low_amine->low_yield No Reaction optimal_amine Deprotonated Amine (R-NH2) Nucleophilic high_yield High Labeling Yield optimal_amine->high_yield Efficient Labeling optimal_hydrolysis Minimal Hydrolysis optimal_hydrolysis->high_yield high_hydrolysis Rapid NHS Ester Hydrolysis hydrolysis_yield Low Labeling Yield high_hydrolysis->hydrolysis_yield Competing Reaction

Caption: The effect of pH on this compound labeling reactions.

References

MeCY5-NHS ester hydrolysis and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeCY5-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments. The primary focus is on understanding and mitigating the hydrolysis of the NHS ester to ensure successful and reproducible labeling of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a reactive fluorescent dye used to label biomolecules containing primary amine groups (-NH₂).[1][2] The "MeCY5" portion refers to a specific cyanine (B1664457) dye that fluoresces in the red region of the spectrum, while the "N-Hydroxysuccinimide (NHS) ester" is the amine-reactive functional group that forms a stable amide bond with primary amines on proteins, antibodies, peptides, or amine-modified nucleic acids.[3][4]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond. This reaction is a significant concern because the hydrolyzed dye is no longer reactive towards primary amines, and therefore cannot label your target biomolecule.[5][6] This competing reaction can lead to low labeling efficiency and inconsistent results.[7][8] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[4][6]

Q3: What is the optimal pH for labeling with this compound?

The optimal pH range for labeling with NHS esters is typically between 7.2 and 8.5.[5][7][9] A pH of 8.3 to 8.5 is often recommended as the sweet spot.[1][4][8] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[7][10] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[4][7][11]

Q4: What type of buffer should I use for the labeling reaction?

It is critical to use an amine-free buffer for the labeling reaction.[7][12] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the target biomolecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[7][8][12] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, or borate (B1201080) buffers, adjusted to the optimal pH range.[4][9][12]

Q5: How should I prepare and store my this compound stock solution?

This compound is moisture-sensitive.[8][12] To prepare a stock solution, dissolve the solid dye in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][12] This stock solution should be prepared fresh before use.[9] For short-term storage, aliquot the stock solution into small, tightly sealed tubes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[3][13][14][15] When stored at -80°C, the stock solution may be stable for up to 6 months.[13][14]

Q6: How can I stop the labeling reaction?

The labeling reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[12] This will react with any unreacted this compound.[9] Another option is to proceed directly to the purification step to remove the unreacted dye.

Troubleshooting Guide

Issue: Low Labeling Efficiency / Low Degree of Labeling (DOL)
Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[4][8]
Hydrolysis of this compound Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[9][12] Avoid introducing moisture. Consider performing the reaction at 4°C overnight to minimize hydrolysis.[7]
Presence of amine-containing buffers Ensure your protein sample is in an amine-free buffer like PBS, bicarbonate, or borate buffer.[7][12] If necessary, perform a buffer exchange before labeling.
Low protein concentration Increase the protein concentration. A concentration of at least 2 mg/mL is recommended to favor the labeling reaction over hydrolysis.[7][12]
Inactive this compound Ensure the dye has been stored properly at -20°C or -80°C, desiccated, and protected from light.[3][13][15] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[8]
Insufficient molar excess of dye Increase the molar ratio of this compound to your protein. A typical starting point is a 10-20 fold molar excess of dye.[12] This may require optimization for your specific protein.
Issue: Protein Precipitation or Aggregation during Labeling
Potential Cause Recommended Solution
High concentration of organic solvent Ensure the final concentration of DMSO or DMF from the dye stock solution is low in the reaction mixture, typically less than 10%.[8]
Excessive labeling (high DOL) Over-labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction.
Protein instability Perform the labeling reaction at a lower temperature (e.g., 4°C) to improve protein stability.[8] Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein.

Quantitative Data Summary

The stability of NHS esters is highly pH-dependent. The following table provides a summary of the effect of pH on the half-life of a typical NHS ester in aqueous solution. Note that specific rates for this compound may vary.

pH Half-life of NHS Ester Implication for Labeling
7.04-5 hours[11]Slower labeling reaction due to protonated amines, but greater ester stability.
8.01 hour[11]Good balance between amine reactivity and ester stability.
8.5~30 minutes (estimated)Optimal for amine reactivity, but hydrolysis is significant. Work quickly.
8.610 minutes[11]Very rapid hydrolysis, significantly competes with the labeling reaction.
9.0Minutes[16]Extremely rapid hydrolysis, generally not recommended for labeling.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4][7][12] If needed, perform a buffer exchange.

    • The buffer should be at pH 8.3-8.5 for optimal labeling.[4][8]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10-20 fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[12]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[7][8]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with your desired storage buffer.[4][9]

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL).

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage, protected from light.[3]

Visualizations

HydrolysisVsAminolysis MeCY5_NHS This compound (Reactive) Labeled_Protein MeCY5-Protein (Stable Amide Bond) MeCY5_NHS->Labeled_Protein Aminolysis (Desired Reaction) pH 8.3-8.5 Hydrolyzed_Dye MeCY5-Carboxylic Acid (Inactive) MeCY5_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Increases with pH Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Water) NHS NHS byproduct LabelingWorkflow start Start prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) start->prep_protein react 3. Mix & Incubate (RT for 1-2h or 4°C overnight) prep_protein->react prep_dye 2. Prepare this compound (Anhydrous DMSO/DMF) prep_dye->react quench 4. Quench (Optional) (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Gel Filtration) react->purify If not quenching quench->purify analyze 6. Analyze & Store (Calculate DOL, Store at -20°C) purify->analyze end End analyze->end TroubleshootingTree start Low Labeling Efficiency? check_ph Is buffer pH 8.3-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye Is dye stock fresh & dry? check_buffer->check_dye Yes buffer_exchange Buffer exchange to PBS/Bicarb check_buffer->buffer_exchange No check_conc Is protein conc. >2 mg/mL? check_dye->check_conc Yes remake_dye Prepare fresh dye stock check_dye->remake_dye No increase_ratio Increase dye:protein ratio check_conc->increase_ratio Yes concentrate_protein Concentrate protein check_conc->concentrate_protein No

References

Dealing with poor solubility of MeCY5-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MeCY5-NHS ester, with a specific focus on addressing challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

The most highly recommended solvent for dissolving this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Anhydrous dimethylformamide (DMF) is also a suitable alternative.[1][3][4][5][6] It is critical to use anhydrous solvents to prevent premature hydrolysis of the reactive NHS ester group, which can significantly reduce labeling efficiency.[7][8][9]

Q2: Can I dissolve this compound in water or aqueous buffers?

Standard this compound is generally poorly soluble in aqueous solutions.[5][6] However, some sources indicate that it may have some solubility in aqueous buffers with a pH of 8.5 or higher.[1] For applications requiring direct dissolution in aqueous buffers, it is highly recommended to use a sulfonated version of the dye, such as Sulfo-Cyanine5 NHS ester, which is water-soluble.[10][11]

Q3: My this compound is not dissolving well, even in DMSO. What could be the problem?

If you are experiencing poor solubility in DMSO, consider the following:

  • Moisture Contamination: The DMSO may not be anhydrous. Moisture will react with the NHS ester, leading to hydrolysis and potential solubility issues.[7][12] Always use a fresh, unopened bottle of anhydrous DMSO or DMF.

  • Reagent Age and Storage: Over time, and with repeated exposure to ambient air, the this compound powder can absorb moisture, leading to hydrolysis and decreased solubility.[12] Ensure the vial is warmed to room temperature before opening to prevent condensation.[12]

  • Concentration: You may be attempting to create a stock solution that is too concentrated. Refer to the manufacturer's instructions for recommended stock concentrations.

Q4: What is the optimal pH for labeling reactions with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is typically in the range of 7.2 to 8.5.[7][8][13] Some protocols specific to this compound suggest an optimal pH range of 8.5 to 9.0 for efficient labeling.[1] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[8][14]

Q5: Which buffers should I avoid in my labeling reaction?

It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][15] These buffers will compete with the target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.[7][15] Recommended amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound, with a focus on solubility-related issues.

Problem 1: this compound precipitates when added to the aqueous reaction buffer.

  • Possible Cause: The concentration of the organic solvent (DMSO or DMF) from the dye stock solution is too high in the final reaction mixture, causing the hydrophobic dye to precipitate.

  • Solution:

    • Prepare a more concentrated stock solution of the this compound in DMSO (e.g., 10 mM) to minimize the volume added to the aqueous reaction.[1]

    • Add the dye stock solution dropwise to the vigorously vortexing protein or biomolecule solution to facilitate rapid mixing and prevent localized high concentrations of the dye.

    • Consider using a water-soluble form of the dye, such as Sulfo-Cyanine5 NHS ester, if precipitation persists.[11]

Problem 2: The final labeled conjugate precipitates after the reaction or during purification.

  • Possible Cause: Over-labeling of the biomolecule can increase its overall hydrophobicity, leading to aggregation and precipitation.[15][16]

  • Solution:

    • Reduce the molar ratio of this compound to your biomolecule in the labeling reaction.

    • Optimize the reaction time and temperature; shorter incubation times or lower temperatures (e.g., 4°C) can help control the degree of labeling.[8]

    • If the biomolecule itself has low intrinsic solubility, ensure it is fully solubilized before adding the dye.[15]

Problem 3: Low labeling efficiency or no labeling detected.

  • Possible Cause 1: Hydrolysis of this compound. The reactive NHS ester has been deactivated by moisture.

  • Solution:

    • Always use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before use.[7][8]

    • Ensure the vial of powdered dye is equilibrated to room temperature before opening to prevent moisture condensation.[12][15]

    • Store the powdered dye desiccated and protected from light.[4]

  • Possible Cause 2: Incorrect reaction pH. The pH of the reaction buffer is outside the optimal range.

  • Solution:

    • Verify that the pH of your reaction buffer is between 7.2 and 8.5 (or up to 9.0 as recommended for this specific dye) using a calibrated pH meter.[1][8]

  • Possible Cause 3: Presence of competing primary amines. Your buffer or sample contains molecules with primary amines.

  • Solution:

    • Ensure your buffer is amine-free (e.g., PBS, HEPES, carbonate).[7]

    • If your protein solution contains stabilizers with primary amines (e.g., BSA, gelatin), they must be removed prior to labeling.

Quantitative Data

Table 1: Reconstitution Volumes for this compound (Potassium Salt, MW: 761.84 g/mol ) in DMSO

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
11.31260.26250.1313
56.56311.31260.6563
1013.12612.62521.3126
Data adapted from Benchchem.[1]

Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
This data illustrates the importance of pH control in minimizing hydrolysis.[13][14]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.[15]

  • Add the appropriate volume of anhydrous DMSO or amine-free DMF to the vial to achieve the desired concentration (e.g., 10 mM).[1][4] Refer to Table 1 for specific volumes.

  • Vortex the vial thoroughly to ensure the dye is completely dissolved.

  • This stock solution should be prepared fresh immediately before use for best results.[7][8] If short-term storage is necessary, store in a tightly sealed container at -20°C, protected from light and moisture.[4][6] Avoid repeated freeze-thaw cycles.[1]

Protocol: General Procedure for Labeling Proteins with this compound

  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH between 8.3 and 8.5.[4][5][6] A typical protein concentration is 2-10 mg/mL.[17]

  • Prepare the Dye Solution: Immediately before starting the reaction, prepare a stock solution of this compound in anhydrous DMSO as described above.

  • Reaction: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye over the protein.[13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][13]

  • Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or spin filtration.[1][3]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_troubleshooting Troubleshooting Point start Start: Poorly Soluble This compound Powder warm Equilibrate Vial to Room Temperature start->warm Prevent Condensation dissolve Dissolve in Anhydrous DMSO or DMF warm->dissolve stock Fresh 10 mM Stock Solution dissolve->stock Immediate Use hydrolysis Hydrolysis Issue dissolve->hydrolysis If moisture is present add_dye Add Dye Stock Solution to Protein Solution stock->add_dye protein Protein in Amine-Free Buffer (pH 8.3-8.5) protein->add_dye incubate Incubate (1-2h RT or 4°C O/N) Protected from Light add_dye->incubate precipitate Precipitation Issue add_dye->precipitate If dye precipitates upon addition purify Purify via Gel Filtration or Dialysis incubate->purify conjugate Purified MeCY5-Conjugate purify->conjugate

Caption: Experimental workflow for dissolving and using this compound for protein labeling.

G start Problem: Poor Solubility of this compound q1 Are you using an anhydrous organic solvent (DMSO or DMF)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the final conjugate precipitating after the reaction? yes1->q2 sol1 Action: Use fresh, high-quality anhydrous DMSO or DMF. Ensure vial is at RT before opening. no1->sol1 sol1->q1 yes2 Yes q2->yes2 no2 No q2->no2 sol2 Cause: Possible over-labeling. Action: Reduce dye-to-protein molar ratio. Optimize reaction time/temperature. yes2->sol2 q3 Does dye precipitate when added to the aqueous buffer? no2->q3 sol2->q2 yes3 Yes q3->yes3 no3 No q3->no3 sol3 Action: Add dye stock slowly to a vortexing protein solution. Consider using a water-soluble Sulfo-Cyanine5 NHS ester. yes3->sol3 end Proceed with labeling reaction and downstream applications. no3->end sol3->q3

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: MeCY5-NHS Ester Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing unconjugated MeCY5-NHS ester from samples after labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

Removing excess, unconjugated this compound is critical for several reasons.[1][2][3] Firstly, it ensures accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1][4] Secondly, the presence of free dye can lead to high background noise in fluorescence-based assays, potentially compromising experimental results.[2] Finally, for applications involving live cells, removing unbound dye is essential to avoid artifacts and ensure that the observed fluorescence is solely from the labeled molecule of interest.

Q2: What are the most common methods for removing free this compound?

The most widely used techniques for purifying labeled proteins from unconjugated NHS esters are size exclusion chromatography (also known as gel filtration), dialysis, and precipitation.[5][6][7] The choice of method depends on factors such as the sample volume, the molecular weight of the protein, and the desired final concentration.

Q3: How do I choose the best purification method for my sample?

The selection of a purification method depends on the specific requirements of your experiment.

  • Size Exclusion Chromatography (SEC) / Gel Filtration is ideal for separating molecules based on size and is a common final "polishing" step in protein purification.[8] It is effective for removing small molecules like unconjugated dyes from larger protein conjugates.[8][9] Pre-packed spin columns are available for quick and efficient small-scale purification.[8][10]

  • Dialysis is a straightforward method for removing small molecules from larger ones by selective diffusion across a semi-permeable membrane.[11] It is suitable for larger sample volumes but can be time-consuming and may result in sample dilution.[12][13]

  • Precipitation can be used to separate the labeled protein from smaller impurities like free dye.[6][7] However, this method may not remove all of the unconjugated dye and could potentially affect the protein's activity.

Q4: My labeling efficiency is low. What could be the cause?

Low labeling efficiency is a common problem that can stem from several factors:

  • Incorrect pH: The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[5][14] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5][6]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, reducing labeling efficiency.[4][5] It is crucial to use amine-free buffers like PBS, bicarbonate, or HEPES.[5]

  • Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.[15] Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[5]

  • Low Protein Concentration: The rate of NHS ester hydrolysis is a more significant competing reaction in dilute protein solutions.[5] It is recommended to use a protein concentration of at least 2 mg/mL.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence in downstream assays Incomplete removal of unconjugated this compound.Repeat the purification step. Consider using a different method (e.g., if dialysis was used, try a size exclusion spin column for more efficient removal). For some dyes, a second purification step may be necessary.[3][16]
Non-covalent binding of the hydrophobic dye to the protein.Ensure complete removal of non-conjugated dye for accurate determination of the dye-to-protein ratio.[1]
Low protein recovery after purification Protein precipitation during the labeling or purification process.If using precipitation, ensure the conditions are optimized for your specific protein. For SEC, select a resin with the appropriate molecular weight cutoff to avoid protein loss.[9] Low-binding resins can improve protein recovery.[2]
Adsorption of the protein to purification media (e.g., spin column membrane).Pre-condition the purification device according to the manufacturer's instructions. Adding a carrier protein like BSA can sometimes help if the final conjugate concentration is low.[3]
Over-labeling of the protein Excessive molar ratio of this compound to protein in the labeling reaction.Optimize the dye:protein molar ratio in the conjugation reaction to achieve the desired degree of labeling.[1] Over-labeling can lead to fluorescence quenching and loss of biological activity.[1]
Side reactions with other amino acid residues (e.g., serine, threonine, tyrosine).While NHS esters primarily target primary amines, side reactions can occur.[17][18] Consider quenching the reaction with a suitable reagent like hydroxylamine (B1172632) or methylamine (B109427) to remove unwanted ester linkages.[17][19]
Inconsistent labeling results between batches Variability in reaction conditions (pH, temperature, incubation time).Standardize all reaction parameters. Always use freshly prepared dye solutions and verify the pH of the reaction buffer before each experiment.[14]
Degradation of the this compound stock.Store the NHS ester properly (desiccated at -20°C) and prepare fresh solutions for each use.[15] Avoid repeated freeze-thaw cycles of the labeled protein.[3]

Experimental Protocols & Workflows

Method 1: Size Exclusion Chromatography (Spin Column)

This method is rapid and effective for small-scale purification.

Diagram of the Size Exclusion Chromatography (Spin Column) Workflow:

SEC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Labeled Sample prep_column Prepare Spin Column start->prep_column Equilibrate load_sample Load Sample onto Column prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Purified Sample centrifuge->collect analyze Analyze Purity & DOL collect->analyze

Caption: Workflow for removing unconjugated dye using a spin column.

Protocol:

  • Prepare the Spin Column: Select a spin column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 7 kDa MWCO for most proteins).[2] Remove the storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibrate the Column: Wash the column with the desired buffer for your purified protein. This step is crucial for buffer exchange.

  • Load the Sample: Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge: Centrifuge the column to elute the purified, labeled protein. The smaller, unconjugated dye molecules are retained in the resin.

  • Collect the Purified Protein: The purified sample is collected in the microcentrifuge tube.

  • Quantify: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

Method 2: Dialysis

This method is suitable for larger sample volumes.

Diagram of the Dialysis Workflow:

Dialysis_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Labeled Sample prep_dialysis Prepare Dialysis Cassette start->prep_dialysis load_sample Load Sample into Cassette prep_dialysis->load_sample dialyze Dialyze against Buffer load_sample->dialyze buffer_change Change Buffer (3x) dialyze->buffer_change 2-4 hours each recover_sample Recover Purified Sample buffer_change->recover_sample analyze Analyze Purity & DOL recover_sample->analyze

Caption: Workflow for removing unconjugated dye using dialysis.

Protocol:

  • Prepare the Dialysis Tubing/Cassette: Select a dialysis membrane with an appropriate MWCO (e.g., 12,000–14,000 Da for IgG antibodies).[11] Pre-wet the membrane according to the manufacturer's protocol.

  • Load the Sample: Transfer the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialyze: Place the sealed tubing/cassette in a large beaker containing the dialysis buffer (e.g., PBS) at 4°C with gentle stirring.[11] The volume of the dialysis buffer should be at least 200 times the sample volume.[20]

  • Change the Buffer: Change the dialysis buffer at least three times at intervals of several hours or overnight to ensure complete removal of the free dye.[11]

  • Recover the Sample: Carefully remove the purified sample from the dialysis tubing/cassette.

  • Quantify: Determine the protein concentration and the degree of labeling.

Quantitative Data Summary

Purification Method Typical Protein Recovery Typical Purity (Free Dye Removal) Time Required Sample Volume
Size Exclusion Chromatography (Spin Column) >90%[2]>95%< 15 minutes[2]50 µL - 4 mL[2]
Dialysis Variable, potential for loss due to handlingHigh, dependent on buffer changes12 - 48 hours0.1 mL - 30 mL[15]
Precipitation Variable, depends on protein solubilityModerate, may not be complete1 - 2 hoursVariable

Note: The values presented in this table are estimates and can vary depending on the specific protein, dye, and experimental conditions.

References

MeCY5-NHS Ester Labeling: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of buffer composition on MeCY5-NHS ester labeling efficiency. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling and why is it so critical?

The optimal pH for labeling primary amines with an N-hydroxysuccinimide (NHS) ester like MeCY5-NHS is between pH 8.3 and 8.5 .[1][2][3][4][5] This pH range represents a crucial balance between two competing factors:

  • Amine Reactivity: The reaction targets primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein), which must be deprotonated (-NH₂) to act as effective nucleophiles.[6] At pH levels below their pKa, these groups are protonated (-NH₃⁺) and non-reactive.[6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly at higher pH values.[6][7]

Therefore, working within the 8.3-8.5 range maximizes the availability of reactive amines while minimizing the premature degradation of the this compound.[8]

Q2: Which buffers are recommended for the labeling reaction?

It is essential to use a buffer that does not contain primary amines, as these will compete with the target molecule for the dye.[8][9] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][3][4]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1][2]

  • 0.1 M HEPES (pH 7.2-8.5)[7]

  • 50-62.5 mM Sodium Borate (pH 8.5)[10]

For pH-sensitive proteins, Phosphate Buffered Saline (PBS) at pH 7.4 can be used, but this will slow the reaction rate, requiring longer incubation times.[11]

Q3: Can I use Tris-based buffers (e.g., TBS) for the labeling reaction?

It is not recommended to use buffers containing primary amines, such as Tris or glycine (B1666218), for the labeling reaction itself.[3][7][8][9] These buffer components will react with the this compound, reducing the labeling efficiency of your target molecule.[9] However, Tris or glycine solutions (typically 50-100 mM) are commonly used to quench or stop the reaction after the desired incubation period.[3][12]

Q4: How should I dissolve and handle the this compound?

This compound, like other NHS esters, is moisture-sensitive.[13]

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.[13]

  • Dissolve the dye in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).[3][4][8] Ensure the DMF is amine-free, as degraded DMF can react with the NHS ester.[1][2]

  • The stock solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[1][2][4][5]

  • Aqueous solutions of the NHS ester are not stable due to hydrolysis and should be prepared immediately before use.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) / Low Fluorescence Buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, bicarbonate, or borate) using dialysis or a desalting column before labeling.[9]
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[9][14][15]
Hydrolyzed this compound. Prepare the dye stock solution in fresh, anhydrous DMSO or DMF immediately before use.[9] Avoid storing the dye in aqueous solutions.
Insufficient dye-to-protein ratio. Increase the molar excess of the this compound in the reaction. A starting point is often a 10-20 fold molar excess.[9]
Low protein concentration. For optimal results, protein concentration should be at least 2 mg/mL.[15] If the sample is too dilute, concentrate it using a spin concentrator.[15]
High Degree of Labeling (DOL) / Protein Precipitation Excessive dye-to-protein ratio. Decrease the molar excess of the this compound used in the reaction.
Protein aggregation. Reduce the concentration of the protein and/or dye in the reaction.[10] Consider performing the reaction at 4°C for a longer duration.
Inconsistent Labeling Results Inaccurate reagent measurements. Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.[3]
Variable reaction conditions. Ensure consistent incubation times, temperatures, and buffer compositions between experiments.
High Background / Non-specific Binding Insufficient quenching of the reaction. After incubation, add a quenching buffer (e.g., 50-100 mM Tris-HCl or glycine) to react with and neutralize any remaining free dye.[3][12]
Incomplete purification. Ensure thorough removal of unreacted dye after labeling. Use size-exclusion chromatography (e.g., a desalting column), dialysis, or another appropriate chromatographic method.[12]

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on pH. Hydrolysis is the primary competing reaction that deactivates the dye.

pH Half-life of NHS Ester Implication for Labeling
7.04-5 hoursReaction is slow; requires very long incubation.[7][16]
8.0~1 hourA reasonable compromise, but slightly suboptimal for amine reactivity.[6][16]
8.3 - 8.520-30 minutesOptimal Range : Balances good amine reactivity with manageable hydrolysis.[6]
8.6~10 minutesVery rapid hydrolysis significantly reduces labeling efficiency.[7][16]
9.0< 10 minutesExtremely rapid hydrolysis; not recommended for labeling.[6][10]

Note: Half-life values are approximate and can vary based on the specific NHS ester, buffer composition, and temperature.[14]

Table 2: Recommended Molar Excess of Dye

The optimal molar ratio of dye to protein is empirical and should be optimized for each specific protein and application.[9]

Protein Concentration Recommended Starting Molar Excess (Dye:Protein) Rationale
> 5 mg/mL5-10 foldHigher protein concentrations drive more efficient labeling kinetics.[9]
1-5 mg/mL10-20 foldA common starting point for many labeling applications, especially for antibodies.[8][9]
< 1 mg/mL20-50 foldA higher excess is required to compensate for the slower reaction kinetics at lower protein concentrations.[9]

Experimental Protocols & Workflows

This compound Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification p1 Prepare Amine-Free Labeling Buffer (e.g., 0.1M Bicarbonate, pH 8.3) p2 Buffer Exchange Protein (if necessary) p1->p2 r1 Add MeCY5-NHS Stock to Protein Solution p2->r1 p3 Prepare MeCY5-NHS Stock (10 mg/mL in anhydrous DMSO) p3->r1 r2 Incubate (1-2 hours, Room Temp, Protected from Light) r1->r2 c1 Quench Reaction (Add 1M Tris, pH 8.0) r2->c1 c2 Purify Conjugate (e.g., Desalting Column) c1->c2 end end c2->end Characterize Conjugate (Measure DOL)

Caption: A typical workflow for protein labeling with this compound.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency Observed q1 Is your buffer amine-free? start->q1 q2 Is buffer pH 8.3 - 8.5? q1->q2 Yes sol1 Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate). q1->sol1 No q3 Was the NHS ester dissolved immediately before use in anhydrous solvent? q2->q3 Yes sol2 Adjust pH to 8.3-8.5 using a calibrated meter. q2->sol2 No q4 Is the molar excess of dye sufficient? q3->q4 Yes sol3 Use fresh, anhydrous DMSO/DMF. Prepare dye solution immediately before labeling. q3->sol3 No sol4 Increase the molar ratio of dye to protein, especially for dilute samples. q4->sol4 No end_node Re-run Experiment q4->end_node Yes (Consider protein-specific issues e.g., amine accessibility) sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision tree for troubleshooting low labeling efficiency.

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. The optimal conditions, particularly the molar excess of the dye, may need to be determined empirically for each specific protein.[9]

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)[9]

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[9][14]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]

  • Desalting column for purification[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in the Reaction Buffer at a concentration of at least 2 mg/mL.[15] If the protein is in a different buffer (especially one containing amines like Tris), perform a buffer exchange using a desalting column or dialysis.[3][8]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm completely to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3][8] Vortex briefly to ensure it is completely dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting point of a 10-15 fold molar excess of dye over protein is recommended.[3]

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound solution.[8]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][8]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3][12]

    • Incubate for an additional 15-30 minutes at room temperature.[12]

  • Purify the Conjugate:

    • Remove the unreacted dye and reaction byproducts by passing the mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[8][12]

    • The first colored fraction to elute will be the labeled protein.[8]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for MeCY5 (approx. 650 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Protocol 2: Preparation of 0.1 M Sodium Bicarbonate Labeling Buffer (pH 8.3)

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • 1 M NaOH for pH adjustment

  • Calibrated pH meter

Procedure:

  • Weigh out 8.4 g of sodium bicarbonate.[3]

  • Dissolve in approximately 900 mL of deionized water.[3]

  • Stir until the powder is completely dissolved.

  • Carefully adjust the pH to 8.3 using a 1 M NaOH solution while monitoring with a calibrated pH meter.[3]

  • Add deionized water to bring the final volume to 1 L.[3]

  • If required for your application, filter sterilize the buffer using a 0.22 µm filter. Store at 4°C.

References

MeCY5-NHS ester aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeCY5-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a particular focus on aggregation problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as Sulfo-Cyanine5 NHS ester, is a water-soluble, amine-reactive fluorescent dye.[1][2][3] It is widely used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][] The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond. Its fluorescence in the far-red spectrum makes it ideal for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging, where background autofluorescence from biological samples is minimal.[3]

Q2: What are the main causes of this compound aggregation?

Like many cyanine (B1664457) dyes, this compound has a tendency to form aggregates in aqueous solutions. The primary causes of aggregation include:

  • High Concentration: At concentrations typically above 1 µM, cyanine dyes can begin to form aggregates.[5]

  • High Ionic Strength: The presence of salts can promote aggregation by screening the electrostatic repulsion between dye molecules.[5][6][7][8]

  • Hydrophobicity: Although MeCY5-NHS is a sulfonated dye designed for improved water solubility, the inherent hydrophobicity of the cyanine core can still contribute to aggregation.[9]

  • Low Temperature: In some cases, lower temperatures can promote the self-assembly of dye molecules.

Q3: How can I detect aggregation of my this compound?

Aggregation can be detected by a change in the absorption spectrum of the dye. Typically, the formation of H-aggregates results in a blue-shift of the maximum absorption wavelength.[5] For monomeric MeCY5 (or Sulfo-Cy5), the maximum absorbance is around 646-651 nm.[1][2] A significant shift to a lower wavelength (e.g., ~600 nm) can indicate aggregation.[5]

Q4: What is the optimal pH for labeling with this compound?

The optimal pH for labeling with NHS esters is between 7.2 and 8.5.[10][11] A pH of 8.3-8.5 is often recommended as a good compromise to ensure that the primary amines on the protein are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[11][12][13]

Q5: What buffers should I use for the labeling reaction?

Amine-free buffers are essential for successful labeling. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[12][13]

  • Borate buffer (50 mM, pH 8.5).

Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the NHS ester.[10]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency
Possible Cause Solution
Incorrect Buffer pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[10]
Hydrolysis of this compound Prepare fresh solutions of the dye in anhydrous DMSO or DMF immediately before use.[13] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Presence of Competing Amines Ensure your protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances like Tris or glycine.[1]
Low Protein Concentration Increase the concentration of your protein if possible. A higher protein concentration favors the conjugation reaction over the competing hydrolysis of the NHS ester. A concentration of 2-10 mg/mL is recommended.[1]
Insufficient Molar Excess of Dye Increase the molar excess of this compound to the protein. A starting point of a 10:1 to 20:1 molar ratio is common, but this may need to be optimized for your specific protein.[1]
Issue 2: Precipitation or Aggregation During Labeling
Possible Cause Solution
High Dye Concentration Avoid excessively high concentrations of the dye stock solution. If the dye precipitates upon addition to the aqueous buffer, consider a more dilute stock solution.
High Ionic Strength of Buffer If using a high salt buffer, consider reducing the salt concentration or dialyzing the protein into a buffer with lower ionic strength before labeling.
Hydrophobic Interactions While this compound is water-soluble, aggregation can still occur. Ensure thorough mixing upon addition of the dye to the protein solution. Some studies suggest that the addition of certain organic co-solvents (not exceeding 10% of the total volume) can sometimes help, but this should be tested carefully as it can also impact protein stability.
Over-labeling of the Protein A high degree of labeling can lead to protein aggregation. Reduce the molar excess of the dye in the reaction to achieve a lower degree of labeling (a DOL of 2-7 is often optimal for antibodies).[1]

Quantitative Data Summary

Table 1: Hydrolysis Rate of NHS Esters in Aqueous Solution

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[14]
8.64°C10 minutes[14]

Note: This data is for general NHS esters and serves as a guideline. The exact hydrolysis rate of this compound may vary.

Table 2: Recommended Reaction Conditions for Antibody Labeling

ParameterRecommended Value
Protein Concentration 2-10 mg/mL[1]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[1][12]
Reaction pH 8.3 - 8.5[11][12][13]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)[1]
Reaction Time 1-2 hours at room temperature or overnight at 4°C[13]
Quenching Reagent 1 M Tris-HCl or 1.5 M Hydroxylamine (optional)[1]

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody concentration is between 2-10 mg/mL.[1]

    • If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into PBS.

    • Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to adjust the pH to ~8.3.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1]

    • While gently vortexing, add the dye solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for MeCY5).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye. An optimal DOL for antibodies is typically between 2 and 7.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_application Downstream Application antibody_prep Antibody Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation (1 hr, RT, dark) antibody_prep->conjugation dye_prep This compound Solution Preparation dye_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (DOL Calculation) purification->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry

Caption: Experimental workflow for antibody labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_dye Fresh dye solution? check_buffer->check_dye Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Sufficient protein & dye concentration? check_dye->check_concentration Yes prepare_fresh_dye Prepare fresh dye check_dye->prepare_fresh_dye No increase_concentration Increase concentrations check_concentration->increase_concentration No success Labeling successful check_concentration->success Yes adjust_ph->start Retry buffer_exchange->start Retry prepare_fresh_dye->start Retry increase_concentration->start Retry

Caption: Troubleshooting logic for low labeling efficiency.

References

Improving signal-to-noise ratio in MeCY5-NHS ester experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MeCY5-NHS Ester experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Sulfo-Cyanine5 NHS ester) is a reactive, water-soluble fluorescent dye.[1][2] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on proteins and other biomolecules to form a stable covalent bond.[3] This makes it a popular choice for labeling antibodies, proteins, and peptides for various applications, including immunofluorescence, flow cytometry, and in vivo imaging.[3][] Its fluorescence in the far-red spectrum (~650 nm excitation, ~670 nm emission) helps to minimize autofluorescence from biological samples.[2][5]

Q2: What are the main causes of a low signal-to-noise ratio in my experiments?

A low signal-to-noise ratio can be attributed to several factors, including:

  • High Background: This can be caused by non-specific binding of the fluorescently labeled molecule, autofluorescence of the sample, or insufficient washing.[3][6]

  • Low Signal: This may result from inefficient labeling of the target molecule, degradation of the this compound, or using a suboptimal concentration of the labeled molecule.[3]

  • Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorophore and a weaker signal.[7]

Q3: How should I store and handle this compound to ensure its stability?

Proper storage and handling are crucial for maintaining the reactivity of this compound.[8]

Storage ConditionDurationNotes
Powder 2 years at 4°C, 3 years at -20°CKeep desiccated and protected from light.
In Solvent (e.g., DMSO) 1 month at -20°C, 6 months at -80°CPrepare fresh solutions when possible. Aliquot to avoid repeated freeze-thaw cycles.

Data sourced from InvivoChem product information.[8]

Q4: What is the optimal pH for the labeling reaction with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3] A pH below 7.2 can lead to the protonation of the amine group, making it less reactive. A pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction and reduces efficiency.[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments and provides solutions to improve your signal-to-noise ratio.

Problem 1: High Background Fluorescence

High background can obscure your specific signal, leading to inaccurate results.

Possible Causes and Solutions:

CauseSolution
Non-specific binding of the labeled antibody/protein Optimize the blocking step by testing different blocking agents (e.g., 5-10% normal serum from the secondary antibody host species, 1-3% BSA).[9] Increase the duration and number of washing steps after incubation with the labeled molecule.[10] Adding a non-ionic detergent like 0.05% Tween-20 to the wash buffer can also help.
Excess unbound this compound Ensure complete removal of unreacted dye after the labeling reaction through dialysis or gel filtration.
Autofluorescence of cells or tissue Before staining, you can treat your sample with a quenching agent like sodium borohydride (B1222165) or use a commercial autofluorescence quencher.[6] Imaging in the far-red spectrum, where MeCY5 emits, naturally reduces autofluorescence from many biological samples.[2]
Concentration of labeled molecule is too high Titrate the concentration of your MeCY5-labeled antibody or protein to find the optimal balance between signal and background.[6]
Problem 2: Weak or No Signal

A weak or absent signal can be due to several factors throughout the experimental workflow.

Possible Causes and Solutions:

CauseSolution
Inefficient labeling reaction Ensure the pH of your reaction buffer is between 7.2 and 8.5.[3] Use an amine-free buffer such as PBS, bicarbonate, or borate (B1201080) buffer.[3] Buffers containing primary amines like Tris will compete with your target molecule for the NHS ester.[3] Prepare the this compound solution immediately before use in anhydrous DMSO or DMF.[11]
Degraded this compound Store the dye as a powder at -20°C or -80°C, protected from light and moisture.[8] For solutions in DMSO, aliquot and store at -80°C for up to 6 months.[8] Avoid multiple freeze-thaw cycles.
Suboptimal concentration of labeled molecule Perform a titration to determine the optimal concentration for your specific application. For immunofluorescence, a common starting point for secondary antibodies is 1 µg/mL.[6] For flow cytometry, concentrations may vary, and titration is crucial.
Photobleaching Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium for microscopy.[6]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Immunofluorescence Staining with a MeCY5-Labeled Secondary Antibody

This protocol outlines the steps for indirect immunofluorescence using a MeCY5-labeled secondary antibody.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • MeCY5-labeled secondary antibody

  • Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100

  • Wash Buffer: PBS with 0.05% Tween-20

  • Mounting medium with anti-fade reagent

Procedure:

  • Blocking: Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times for 5 minutes each with the Wash Buffer.

  • Secondary Antibody Incubation: Dilute the MeCY5-labeled secondary antibody in the Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times for 5 minutes each with the Wash Buffer, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_application Application prep_protein Prepare Protein in Amine-Free Buffer reaction Combine and Incubate (pH 8.3-8.5, RT, 1-2h) prep_protein->reaction prep_dye Dissolve this compound in Anhydrous DMSO prep_dye->reaction purify Remove Unreacted Dye (e.g., Desalting Column) reaction->purify application Use Labeled Protein (e.g., Immunofluorescence) purify->application

Protein Labeling Workflow with this compound

troubleshooting_logic cluster_high_bg High Background cluster_low_sig Low Signal start Poor Signal-to-Noise Ratio bg_cause1 Non-specific Binding? start->bg_cause1 sig_cause1 Inefficient Labeling? start->sig_cause1 bg_sol1 Optimize Blocking & Washing bg_cause1->bg_sol1 bg_cause2 Autofluorescence? bg_cause1->bg_cause2 No bg_sol2 Use Quenching Agent bg_cause2->bg_sol2 sig_sol1 Check pH & Buffers sig_cause1->sig_sol1 sig_cause2 Degraded Dye? sig_cause1->sig_cause2 No sig_sol2 Use Fresh Dye sig_cause2->sig_sol2

Troubleshooting Logic for Poor Signal-to-Noise Ratio

receptor_internalization start Label Cell Surface Proteins with this compound induce Induce Receptor Internalization (e.g., with Ligand) start->induce quench Quench Extracellular Fluorescence (Optional) induce->quench image Image Cells (e.g., Confocal Microscopy) quench->image analyze Analyze Internalized Signal image->analyze

Receptor Internalization Assay Workflow

References

Validation & Comparative

A Head-to-Head Comparison: MeCY5-NHS Ester vs. Cy5-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent labeling for biological research, the choice of dye is critical for achieving sensitive and reliable results. Among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are mainstays for applications requiring far-red fluorescence. This guide provides a detailed comparison of two closely related amine-reactive dyes: MeCY5-NHS ester and the conventional Cy5-NHS ester. This objective analysis, supported by available data and standardized protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Molecular Structure and Key Properties

At the heart of their performance differences lies a subtle but significant structural distinction. Cy5-NHS ester is a well-established and widely used reagent. This compound, also known as Sulfo-Cyanine5 NHS ester, represents a modification to the core Cy5 structure. The precise nature of the "Me" designation can refer to a methyl group addition, and "Sulfo" indicates the presence of sulfonate groups, which enhance water solubility.[1] The N-hydroxysuccinimide (NHS) ester functional group on both molecules allows for covalent attachment to primary amines on biomolecules such as proteins and nucleic acids.

Below is a summary of their fundamental properties based on publicly available data. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are not extensively documented in peer-reviewed literature. The presented data is compiled from various supplier datasheets and publications.

PropertyThis compound (Sulfo-Cyanine5 NHS ester)Cy5-NHS ester
Molecular Formula C36H41N3O10S2[2]C37H43N3O10S2[3]
Excitation Maximum (λex) ~649 nm~646-651 nm[1][4]
Emission Maximum (λem) ~670 nm~662-670 nm[1][4]
Extinction Coefficient Not consistently reported~250,000 cm-1M-1[5]
Quantum Yield Not consistently reported~0.2[6]
Solubility Enhanced aqueous solubility due to sulfonate groups[1]Soluble in organic solvents (DMSO, DMF)[5]; less soluble in water

Performance Characteristics: An Objective Look

While direct quantitative comparisons are scarce, the structural differences suggest potential performance variations in key areas:

Labeling Efficiency: The NHS ester reaction is the same for both dyes. However, the enhanced water solubility of this compound (Sulfo-Cy5) can be advantageous.[1] For proteins that are sensitive to organic solvents, the ability to perform labeling in a more aqueous environment can lead to higher yields of functional, labeled protein. Standard Cy5-NHS ester often requires the use of co-solvents like DMSO or DMF to ensure its solubility during the labeling reaction.[5]

Photostability: Photostability, the resistance of a fluorophore to photochemical destruction upon light exposure, is a critical parameter for imaging applications. While both dyes are generally considered to have good photostability, subtle structural modifications can influence this property.[7] Without direct comparative data, it is difficult to definitively state which dye is superior in this regard.

Signal-to-Noise Ratio: The signal-to-noise ratio is influenced by the brightness of the fluorophore (a product of its extinction coefficient and quantum yield) and the level of non-specific background staining. The hydrophilicity of this compound may lead to lower non-specific binding to hydrophobic surfaces within cells or on experimental apparatus, potentially improving the signal-to-noise ratio.

Experimental Protocols

The following is a generalized protocol for labeling proteins with either this compound or Cy5-NHS ester. This protocol should be optimized for the specific protein and dye concentration.

Protein Labeling with NHS Esters

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound or Cy5-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye (e.g., ~650 nm).

Visualizing the Chemistry and Workflow

To better understand the molecular structures and the labeling process, the following diagrams are provided.

Caption: Chemical structures of this compound and Cy5-NHS ester.

G start Start: Prepare Reagents protein_prep Dissolve Protein in Amine-Free Buffer (pH 8.3-9.3) start->protein_prep dye_prep Dissolve NHS Ester Dye in DMSO or DMF start->dye_prep mixing Mix Protein and Dye Solutions (Molar Excess of Dye) protein_prep->mixing dye_prep->mixing incubation Incubate for 1-2 hours at Room Temperature (Protect from Light) mixing->incubation purification Purify Conjugate via Size-Exclusion Chromatography incubation->purification characterization Characterize Degree of Labeling (Spectrophotometry) purification->characterization end End: Labeled Biomolecule characterization->end

Caption: General experimental workflow for labeling biomolecules with NHS esters.

Conclusion

References

A Head-to-Head Comparison: MeCY5-NHS Ester vs. Alexa Fluor 647 NHS Ester for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. In the far-red spectrum, both MeCY5-NHS ester and Alexa Fluor 647 NHS ester are prominent choices for labeling proteins, antibodies, and other biomolecules for a range of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy. This guide provides an objective, data-driven comparison of their performance to aid in selecting the most suitable dye for your research needs.

At a Glance: Photophysical and Chemical Properties

The performance of a fluorescent dye is fundamentally determined by its photophysical properties. MeCY5, a sulfonated cyanine5 (Cy5) dye, and Alexa Fluor 647 are spectrally similar, allowing them to be used with the same instrument settings. However, key differences in their quantum yield and photostability lead to significant performance variations.

PropertyThis compound (Sulfo-Cyanine5 NHS ester)Alexa Fluor 647 NHS ester
Excitation Maximum (λex) ~646 - 649 nm~650 - 651 nm[1]
Emission Maximum (λem) ~662 - 671 nm~665 - 672 nm[1]
Molar Extinction Coeff. (ε) ~250,000 cm⁻¹M⁻¹[1]~270,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.2[1]~0.33[2]
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary amines

Performance Showdown: Brightness and Photostability

While both dyes are bright, experimental evidence consistently demonstrates the superior performance of Alexa Fluor 647 in terms of both brightness of conjugates and photostability.

Brightness: The brightness of a fluorescently labeled conjugate is a product of the dye's molar extinction coefficient and its quantum yield. While the molar extinction coefficients are comparable, Alexa Fluor 647 possesses a significantly higher quantum yield.[1][2] Furthermore, Cy5 dyes, including MeCY5, are prone to self-quenching when conjugated to proteins at high degrees of labeling (DOL).[3][4] This phenomenon, where dye molecules in close proximity form non-fluorescent aggregates, leads to a decrease in the overall fluorescence of the conjugate.[3][4] In contrast, Alexa Fluor 647 exhibits markedly less self-quenching, resulting in brighter and more reliable signals, especially at higher DOLs.[3][4] Studies have shown that Alexa Fluor 647 conjugates can be up to 10-fold brighter than their Cy5 counterparts in applications like flow cytometry.[3]

Photostability: For imaging applications that require prolonged or intense illumination, such as confocal and super-resolution microscopy, photostability is a critical parameter. Alexa Fluor 647 is considerably more photostable than Cy5.[3][4] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3] This enhanced photostability allows for longer exposure times and more robust image acquisition without significant signal loss.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are generalized protocols for protein labeling and immunofluorescence staining.

Protein Labeling with NHS Ester Dyes

This protocol describes the covalent labeling of proteins with either this compound or Alexa Fluor 647 NHS ester.

Materials:

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2-10 mg/mL. If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

  • Prepare the Dye Stock Solution: Allow the vial of NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (e.g., ~650 nm for Alexa Fluor 647).

Indirect Immunofluorescence Staining

This protocol provides a general workflow for staining cells using a primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Primary antibody

  • MeCY5 or Alexa Fluor 647-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for the far-red dye.

Visualizing the Workflow

To better understand the processes described, the following diagrams illustrate the key chemical reaction and experimental workflow.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) Conjugate Fluorescently Labeled Protein Protein->Conjugate Covalent Bond Formation Dye MeCY5 or Alexa Fluor 647 NHS Ester Dye->Conjugate Conditions pH 8.3 Room Temperature Byproduct NHS Byproduct

NHS Ester Labeling Reaction

G start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (if needed) wash1->perm block Blocking (e.g., BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash2 Wash (PBS) primary_ab->wash2 secondary_ab Fluorescent Secondary Antibody Incubation (MeCY5 or AF647) wash2->secondary_ab wash3 Wash (PBS) secondary_ab->wash3 mount Mounting wash3->mount image Fluorescence Microscopy mount->image

Indirect Immunofluorescence Workflow

Conclusion

For most protein labeling applications, Alexa Fluor 647 NHS ester is the superior choice over this compound. Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data.[3][4][5] While MeCY5 (as a Cy5 derivative) is a cost-effective option and can be suitable for certain applications, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as quantitative imaging and super-resolution microscopy, justify its selection for achieving high-quality, reproducible results.

References

A Head-to-Head Comparison: MeCY5-NHS Ester vs. DyLight 650 NHS Ester in Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based detection and imaging, the choice of a fluorescent dye is paramount to experimental success. For researchers, scientists, and drug development professionals, the selection of an appropriate NHS ester for labeling proteins and other biomolecules is a critical decision. This guide provides a detailed, objective comparison of two popular far-red fluorescent dyes: MeCY5-NHS ester and DyLight 650 NHS ester. We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols for their use and evaluation.

Performance Characteristics: A Quantitative Overview

Both this compound, a derivative of the widely used Cyanine5 (Cy5), and DyLight 650 NHS ester are amine-reactive dyes designed for covalently labeling primary amines on biomolecules. They share similar spectral properties, making them largely interchangeable in terms of instrumentation setup. However, their performance can differ in key aspects such as brightness and photostability.

The following table summarizes the key quantitative data for this compound and DyLight 650 NHS ester.

PropertyThis compoundDyLight 650 NHS Ester
Excitation Maximum (λex) ~646 - 649 nm[1][2][3]~652 nm[4]
Emission Maximum (λem) ~662 - 670 nm[1][2][3]~672 nm[4]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][2][3]~250,000 cm⁻¹M⁻¹[4][5]
Fluorescence Quantum Yield (Φ) ~0.2[2][3]Not explicitly stated, described as "high"[6][7]
Calculated Brightness (ε x Φ) ~50,000-
Photostability Prone to photobleachingGenerally considered more photostable than Cy5 dyes[6][7][8]
pH Sensitivity Fluorescence is pH insensitive between pH 4 and 10Remains highly fluorescent over a broad pH range (pH 4-9)[6][7]
Solubility Soluble in organic solvents like DMSO and DMF; water solubility can be limited[1]Good water solubility[9]

Note: The brightness of DyLight 650 cannot be definitively calculated without a specific quantum yield value. However, with an identical molar extinction coefficient to MeCY5, a higher quantum yield would result in greater brightness.

Visualizing the Labeling Process

The fundamental reaction for both this compound and DyLight 650 NHS ester involves the formation of a stable amide bond between the dye's N-hydroxysuccinimidyl (NHS) ester group and a primary amine on the target biomolecule.

NHS_Ester_Reaction Biomolecule Biomolecule-NH₂ (e.g., Protein) Labeled_Biomolecule Dye-NH-Biomolecule (Stable Amide Bond) Biomolecule->Labeled_Biomolecule + NHS_Ester Dye-NHS Ester (MeCY5 or DyLight 650) NHS_Ester->Labeled_Biomolecule NHS N-Hydroxysuccinimide (Byproduct) Labeled_Biomolecule->NHS +

NHS ester reaction with a primary amine on a biomolecule.

Experimental Protocols

To empower researchers to make informed decisions based on their specific experimental needs, we provide detailed protocols for biomolecule labeling and for evaluating the performance of these fluorescent dyes.

Protocol 1: Antibody Conjugation with NHS Ester Dyes

This protocol outlines a general procedure for conjugating this compound or DyLight 650 NHS ester to an antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Antibody Solution (1-2 mg/mL in 0.1 M NaHCO₃, pH 8.3) C Add Dye to Antibody Solution A->C B Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) B->C D Incubate for 1 hour at RT in the dark C->D E Purify using Size-Exclusion Chromatography (e.g., Sephadex G-25) D->E F Determine Degree of Labeling (DOL) via Spectrophotometry E->F

Workflow for antibody conjugation with NHS ester dyes.

Materials:

  • Monoclonal antibody (1-2 mg/mL)

  • This compound or DyLight 650 NHS ester

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Methodology:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 8:1 to 10:1 is recommended.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye (~650 nm). The DOL can be calculated using the Beer-Lambert law.

Protocol 2: Comparative Photostability Assay

This protocol provides a method to directly compare the photostability of MeCY5 and DyLight 650 labeled antibodies.

Materials:

  • MeCY5-labeled antibody

  • DyLight 650-labeled antibody

  • Microscope slide and coverslip

  • Fluorescence microscope with a suitable filter set for far-red fluorescence and a camera

  • Image analysis software

Methodology:

  • Sample Preparation: Prepare a diluted solution of each labeled antibody in PBS and mount on a microscope slide.

  • Image Acquisition:

    • Locate a field of view with fluorescently labeled structures.

    • Using identical acquisition settings (exposure time, laser power, etc.) for both samples, acquire an initial image.

    • Continuously expose the sample to the excitation light and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in a defined region of interest for each image in the time-lapse series.

    • Normalize the fluorescence intensity of each time point to the initial intensity (time zero).

    • Plot the normalized fluorescence intensity as a function of time for both dyes. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.

Protocol 3: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare a series of dilutions of the sample and a known standard B Measure Absorbance at Excitation Wavelength A->B C Measure Integrated Fluorescence Emission A->C D Plot Integrated Fluorescence vs. Absorbance B->D C->D E Calculate Quantum Yield from the Slopes D->E

Workflow for relative fluorescence quantum yield determination.

Materials:

  • Sample of unknown quantum yield (e.g., MeCY5-labeled antibody)

  • Standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Methodology:

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum and integrate the area under the curve.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if the same solvent is used, this term is 1).

Conclusion

Both this compound and DyLight 650 NHS ester are excellent choices for labeling biomolecules for far-red fluorescence applications. This compound, a well-established dye, offers a reliable performance with a known quantum yield. DyLight 650 NHS ester, on the other hand, is marketed as a more photostable alternative, which can be a significant advantage for demanding imaging applications such as super-resolution microscopy or long-term live-cell imaging.

The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications where photostability is paramount, DyLight 650 may be the superior choice. For routine applications, the well-characterized and often more economical this compound remains a solid option. The provided protocols will enable researchers to perform their own in-house comparisons to determine the optimal dye for their specific needs.

References

A Head-to-Head Comparison: MeCY5-NHS Ester vs. Atto 647N NHS Ester for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for labeling biomolecules, the choice between different dyes is critical to experimental success. This guide provides an objective comparison of two popular red-emitting fluorescent dyes, MeCY5-NHS ester and Atto 647N NHS ester, focusing on their performance characteristics and providing supporting experimental data to inform your selection.

Both this compound, a derivative of the widely used Cy5 dye, and Atto 647N NHS ester are amine-reactive probes designed for covalently attaching to primary amines on proteins, antibodies, and other biomolecules. They share similar spectral properties, making them suitable for instruments equipped with a 633 nm or 647 nm laser line. However, differences in their chemical structure lead to distinct performance in key areas such as brightness, photostability, and environmental resistance.

Quantitative Performance Data

The selection of a fluorescent dye is often driven by its photophysical properties. The following table summarizes the key quantitative data for this compound and Atto 647N NHS ester.

PropertyThis compound (Sulfo-Cyanine5)Atto 647N NHS Ester
Excitation Maximum (λex) ~646 - 651 nm[1][2][3]~644 - 647 nm[4]
Emission Maximum (λem) ~662 - 671 nm[2][3][5]~664 - 669 nm[4]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[3][5]~150,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (η) ~0.2[2][6]~0.65[4]
Fluorescence Lifetime (τ) Not consistently reported~3.5 ns[4]
Molecular Weight ~739.86 g/mol [5]~843 g/mol [4]

Performance Insights: Brightness and Photostability

Brightness , a crucial factor for sensitivity, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield. While MeCY5 boasts a higher extinction coefficient, Atto 647N has a significantly higher quantum yield, resulting in brighter conjugates overall. For instance, Atto 647N is reported to fluoresce twice as strongly as Cy5 in aqueous solutions[7].

Photostability , the dye's resistance to photobleaching upon exposure to excitation light, is a critical parameter for imaging applications, especially for techniques requiring long exposure times like super-resolution microscopy. Studies have shown that Atto 647N exhibits superior photostability compared to Cy5[8]. One study demonstrated that the photobleaching rate of Cy5 is greater than that of Atto 647N[8]. This increased photostability allows for longer imaging times and more reliable quantification of fluorescent signals.

Furthermore, Atto 647N has been engineered for enhanced resistance to ozone, which can degrade cyanine (B1664457) dyes, making it a more robust choice for applications like microarrays where the labeled molecules are exposed to the atmosphere[7][9].

Experimental Protocols

The following are detailed protocols for labeling proteins with this compound and Atto 647N NHS ester.

Protein Labeling Protocol for this compound (General Protocol)

This protocol is a general guideline for labeling proteins with this compound and may require optimization for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris. If the protein is in a Tris buffer, dialyze against PBS. For each 1 mL of protein solution, add 100 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for the MeCY5 dye).

Protein Labeling Protocol for Atto 647N NHS Ester

This protocol is adapted from manufacturer recommendations[4][10][11].

Materials:

  • Protein to be labeled

  • Atto 647N NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (prepared by mixing 1 part of 0.2 M sodium bicarbonate, pH 9.0 with 20 parts of PBS, pH 7.4)[10]

  • Gel filtration column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve 1-5 mg of the protein in 1 mL of the Labeling Buffer (pH 8.3)[10]. The protein concentration should ideally be at least 2 mg/mL to ensure efficient labeling[4].

  • Prepare the Dye Stock Solution: Dissolve 1 mg of Atto 647N NHS ester in 50-200 µL of anhydrous DMSO or DMF[10]. This solution should be prepared fresh.

  • Labeling Reaction: To achieve a degree of labeling of 2-3, add a two-fold molar excess of the reactive dye to the protein solution while gently stirring[4]. For antibodies, a higher molar excess (e.g., 4:1) is often recommended[4].

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with constant or repeated stirring, protected from light[4]. The reaction is often complete within 5-10 minutes[10].

  • Purification: Purify the conjugate using a gel filtration column equilibrated with PBS (pH 7.4) to remove the free dye[10].

  • Storage: Store the labeled protein conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C[11].

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Protein Labeling Workflow with NHS Esters cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Buffer Adjust pH to 8.3-8.5 (e.g., Bicarbonate Buffer) Protein->Buffer Mix Mix Protein and Dye Solutions Buffer->Mix Dye Dissolve NHS Ester Dye in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate at Room Temp (Protected from Light) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

Caption: A generalized workflow for labeling proteins with amine-reactive NHS esters.

G Conceptual Comparison of Photostability cluster_dyes cluster_performance MeCY5 MeCY5 (Cyanine Structure) Photostability Higher Photostability MeCY5->Photostability Lower OzoneResistance Higher Ozone Resistance MeCY5->OzoneResistance Less Resistant Atto647N Atto 647N (Rhodamine Structure) Atto647N->Photostability Superior Atto647N->OzoneResistance More Resistant SignalDuration Longer Signal Duration in Imaging Photostability->SignalDuration Leads to

Caption: Atto 647N generally exhibits higher photostability and ozone resistance than cyanine-based dyes like MeCY5.

Conclusion

Both this compound and Atto 647N NHS ester are effective reagents for labeling biomolecules for fluorescence-based detection.

  • This compound , as a Cy5 derivative, is a cost-effective option with a very high extinction coefficient. However, its lower quantum yield and reduced photostability make it more suitable for applications where high brightness and prolonged imaging are not the primary concerns.

  • Atto 647N NHS ester stands out for its exceptional brightness, driven by a high quantum yield, and its superior photostability and ozone resistance[7][8][9]. These characteristics make it the preferred choice for demanding applications such as single-molecule detection, super-resolution microscopy (STED, SIM), and flow cytometry, where robust and bright signals are paramount.

The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the imaging modality employed, and budgetary considerations. For researchers prioritizing signal brightness and stability, Atto 647N NHS ester presents a clear advantage.

References

A Head-to-Head Comparison: MeCY5-NHS Ester vs. Key Competitors in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of molecular biology, drug development, and diagnostics, the selection of a fluorescent label is a critical decision that directly impacts experimental sensitivity and accuracy. MeCY5-NHS ester, also known as Sulfo-Cyanine5 NHS ester, is a popular choice for labeling biomolecules due to its brightness in the far-red spectrum, which minimizes background autofluorescence from cellular components. This guide provides an objective comparison of this compound with its primary competitors, namely Alexa Fluor 647, DyLight 650, and the traditional Cyanine5 (Cy5), focusing on the key performance metrics of brightness and quantum yield.

Quantitative Performance: A Comparative Analysis

The brightness of a fluorophore is a crucial parameter for ensuring sensitive detection and is defined as the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which the dye absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

Here, we present a summary of the key photophysical properties of this compound and its main competitors.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound (Sulfo-Cy5) 646662271,000[1][2]0.28[1][2]75,880
Alexa Fluor 647 NHS ester 651672270,000[3][4]0.33[3][5][6]89,100
DyLight 650 NHS ester 652672250,000[7][8][9]N/AN/A
Cyanine5 (Cy5) NHS ester 649666250,000[10]0.2[10]50,000

As the data indicates, Alexa Fluor 647 NHS ester exhibits the highest brightness among the compared dyes, primarily due to its higher quantum yield. This compound (Sulfo-Cy5) is a strong competitor, offering comparable brightness. Traditional Cyanine5 (Cy5) is the least bright of the group.

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are highly dependent on standardized experimental procedures. Below are detailed methodologies for protein labeling with NHS-ester dyes and for the determination of fluorescence quantum yield.

Protein Labeling with NHS-Ester Dyes

This protocol outlines a general procedure for the covalent labeling of proteins with amine-reactive NHS-ester fluorophores.

Materials:

  • Protein of interest (2.5 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS-ester dye (e.g., this compound)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[1] Buffers containing primary amines such as Tris should be avoided as they will compete with the labeling reaction.[2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[11]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and at the absorbance maximum of the dye.

Measurement of Fluorescence Quantum Yield

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Standard dye with known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 1.0)

  • Labeled protein conjugate (test sample)

  • Appropriate solvent (e.g., PBS)

  • 1 cm path length cuvettes

Procedure:

  • Prepare a series of dilutions for both the standard and test samples in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.[12]

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the test sample.

  • Integrate the area under the emission curve for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_x) using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_x and m_std are the slopes of the linear fits for the test and standard samples, respectively.

    • η_x and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.

Visualizing the Process

To further clarify the experimental workflows and chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.3) Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution NHS-Ester Dye in Anhydrous DMSO/DMF Dye_Solution->Mixing Incubation Incubate 1 hr at RT (in dark) Mixing->Incubation Purification Gel Filtration Chromatography Incubation->Purification Analysis Measure Absorbance (DOL Calculation) Purification->Analysis

Caption: Workflow for labeling proteins with NHS-ester fluorescent dyes.

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) Reaction_Center + Protein->Reaction_Center NHS_Ester Dye-NHS Ester NHS_Ester->Reaction_Center Conjugate Protein-NH-CO-Dye (Stable Amide Bond) Product_Center + Conjugate->Product_Center Byproduct N-Hydroxysuccinimide Byproduct->Product_Center Arrow pH 7-9 Reaction_Center->Arrow Arrow->Product_Center

Caption: Reaction of an NHS ester with a primary amine on a protein.

References

Cost-Effectiveness of MeCY5-NHS Ester for Protein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis and diagnostics, the selection of a fluorescent label is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive comparison of MeCY5-NHS ester, a sulfonated cyanine (B1664457) dye, against other commonly used fluorescent labels for protein conjugation. We will delve into their photochemical properties, cost-effectiveness, and provide a standardized protocol for labeling.

Performance and Cost Comparison of Amine-Reactive Dyes

The brightness of a fluorescently labeled protein is a key performance indicator, directly influenced by the dye's extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). When evaluating the cost-effectiveness of a labeling reagent, it is crucial to consider not just the price per milligram, but also these performance metrics. A dye with a higher extinction coefficient and quantum yield will result in a brighter conjugate, potentially allowing for the use of lower concentrations and ultimately reducing the cost per experiment.

This compound, also known as Sulfo-Cyanine5 NHS ester, is the sulfonated, water-soluble counterpart to the widely used Cy5-NHS ester. This sulfonation enhances its hydrophilicity, making it particularly suitable for labeling proteins that are sensitive to the organic co-solvents often required to dissolve non-sulfonated dyes. This can be a significant advantage in preserving the native conformation and function of the protein.

Below is a comparative summary of this compound and its alternatives:

FeatureThis compound (Sulfo-Cyanine5 NHS ester)Cy5-NHS esterAlexa Fluor™ 647 NHS esterDyLight™ 650 NHS ester
**Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) **~271,000~250,000[1][2]~270,000[3][4]~250,000[5][6]
Quantum Yield (Φ) ~0.28~0.2[1]~0.33High (specific value not consistently reported)[7]
Price per mg *~$91 - $120[8][9]~$135 - $285[10][11]~$140 - $620[12][13]~$651[14]

*Prices are approximate and can vary significantly between suppliers and purchase volumes. The prices listed are for illustrative purposes based on available data.

From the data, this compound and Alexa Fluor™ 647 NHS ester exhibit the highest extinction coefficients, suggesting superior light-absorbing capabilities. Alexa Fluor™ 647 NHS ester shows the highest quantum yield, indicating the most efficient conversion of absorbed light into fluorescence. While a specific quantum yield for DyLight™ 650 is not consistently provided, it is reported to be high. In terms of cost, this compound appears to be a highly cost-effective option, with a lower price per milligram compared to its main competitors, while still offering excellent spectroscopic properties.

Experimental Protocol: Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for the covalent labeling of proteins with amine-reactive NHS ester fluorescent dyes. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound or other amine-reactive dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1.5 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of dye to protein (e.g., 8:1 to 20:1) is typically used. This ratio may need to be optimized.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for MeCY5).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the dye's maximum absorption wavelength

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of the dye at its λ_max

      • CF = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max)

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates the key steps in the protein labeling process.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage ProteinPrep Protein Preparation (Amine-free buffer) Labeling Labeling Reaction (Protein + Dye) ProteinPrep->Labeling DyePrep Dye Preparation (Anhydrous DMSO/DMF) DyePrep->Labeling Quenching Quenching (Add Tris buffer) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (Determine DOL) Purification->Analysis Storage Storage (-20°C or -80°C) Analysis->Storage

Protein Labeling Workflow Diagram

Conclusion

This compound presents a compelling option for researchers seeking a cost-effective yet high-performance fluorescent dye for protein labeling. Its excellent water solubility minimizes the need for organic solvents that can be detrimental to sensitive proteins, a significant advantage over its non-sulfonated counterpart, Cy5-NHS ester. While Alexa Fluor™ 647 NHS ester may offer a slightly higher quantum yield, the competitive pricing and strong spectroscopic properties of this compound make it an attractive alternative for a wide range of applications in research, diagnostics, and drug development. The choice of dye will ultimately depend on the specific experimental requirements, including the sensitivity of the protein to be labeled and the available instrumentation.

References

Unveiling the Spectral Overlap Landscape of MeCY5-NHS Ester for Advanced Multiplexing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, understanding the spectral characteristics of fluorophores is paramount for designing robust and reliable experiments. This guide provides a comprehensive comparison of MeCY5-NHS ester with other commonly used fluorophores, focusing on spectral overlap to aid in the selection of appropriate dye combinations for multiplexed imaging and flow cytometry.

This compound, a member of the cyanine (B1664457) dye family, is a bright and photostable fluorophore that finds extensive use in labeling proteins, antibodies, and nucleic acids. Its emission in the far-red region of the spectrum is advantageous for minimizing autofluorescence from biological samples. However, when designing multicolor experiments, it is crucial to consider the potential for spectral overlap with other fluorophores, which can lead to signal bleed-through and inaccurate data.

Spectral Properties of this compound and Commonly Used Fluorophores

To facilitate the selection of compatible fluorophores, the following table summarizes the key spectral properties of this compound and a selection of other popular dyes with emission spectra in similar regions. This compound is chemically equivalent to Cy5® NHS Ester[1]. Its excitation maximum is approximately 646-651 nm, and its emission maximum is around 662-671 nm[1][2][3][4].

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound (Cy5) 646 - 651[1][2][3]662 - 671[1][2][3]250,000[1][3]0.2 - 0.27[3][5]
Alexa Fluor 647650668270,0000.33
DyLight 650652672250,0000.50
APC (Allophycocyanin)650660700,0000.68
Cy5.5675694250,0000.28
Alexa Fluor 680679702184,0000.36
DyLight 680682701140,0000.50
Cy7750776250,0000.28

Visualizing Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This can lead to fluorescence resonance energy transfer (FRET) or direct excitation of the acceptor dye by the light source intended for the donor, resulting in signal bleed-through. The following diagram illustrates this concept.

Spectral_Overlap cluster_donor MeCY5 (Donor) cluster_acceptor Potential Overlapping Fluorophore (Acceptor) cluster_overlap Spectral Overlap Region Donor_Excitation Excitation Donor_Emission Emission Overlap_Area Emission of Donor overlaps with Excitation of Acceptor Donor_Emission->Overlap_Area Acceptor_Excitation Excitation Acceptor_Excitation->Overlap_Area Acceptor_Emission Emission

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.

Experimental Protocol for Quantifying Spectral Bleed-through

To experimentally assess the degree of spectral overlap and its impact on data quality, a compensation or spectral unmixing protocol is essential. The following provides a generalized workflow for determining and correcting for spectral bleed-through in a multicolor flow cytometry experiment.

Objective: To quantify the spectral spillover from MeCY5 into other channels and vice versa.

Materials:

  • A flow cytometer with appropriate laser lines (e.g., 633 nm or 640 nm) and filter sets.

  • Cells or beads stained with MeCY5-conjugated antibody.

  • Cells or beads stained with an antibody conjugated to the second fluorophore (e.g., Alexa Fluor 647, APC).

  • Unstained cells or beads (negative control).

Procedure:

  • Single-Stain Controls: Prepare a separate sample for each fluorophore used in the experiment. This includes an unstained control and a single-stained control for MeCY5 and each of the other fluorophores.

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the appropriate voltages/gains for the detectors using the unstained control to place the negative population on scale.

    • Run the single-stained MeCY5 sample. Adjust the voltage for the primary detector for MeCY5 (e.g., a 660/20 bandpass filter) to place the positive population on scale.

    • Without changing the settings, run the single-stained sample for the second fluorophore and adjust its primary detector.

  • Acquisition of Single-Stain Controls:

    • Record data for each single-stained control. Ensure to collect a sufficient number of events (e.g., 10,000-50,000).

    • For the MeCY5 single-stained control, measure the signal not only in its primary detector but also in the detectors for all other fluorophores in the panel. The signal detected in the other channels represents the spectral spillover from MeCY5.

    • Repeat this process for each single-stained control.

  • Compensation Calculation:

    • Using the flow cytometry software's compensation tool, the software will calculate a compensation matrix based on the single-stain control data. This matrix mathematically corrects for the spectral overlap by subtracting the percentage of signal from one fluorophore that has bled into another channel.

  • Acquisition of Experimental Samples:

    • Apply the calculated compensation matrix to your multicolor experimental samples.

    • Acquire data for your fully stained samples.

Data Analysis:

  • Analyze the compensated data. The fluorescence intensity of each fluorophore should now represent its true signal, free from the contribution of other dyes in the panel.

  • Compare the median fluorescence intensity (MFI) of the positive populations in the compensated and uncompensated data to appreciate the effect of compensation.

By carefully selecting fluorophores with minimal spectral overlap and applying rigorous compensation or spectral unmixing protocols, researchers can confidently perform multicolor experiments, leading to accurate and reproducible results in their cellular analysis and drug discovery workflows.

References

MeCY5-NHS Ester: A Comparative Analysis for Diverse Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of MeCY5-NHS ester, a widely used fluorescent dye in life sciences research. It offers an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols for key applications. This document is intended to assist researchers in selecting the optimal fluorescent label for their specific experimental needs, ensuring data accuracy and reliability.

Performance Comparison of Far-Red Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of applications such as immunofluorescence, flow cytometry, and Western blotting. The brightness and photostability of the dye directly impact the sensitivity and quality of the obtained data. This compound, chemically equivalent to Cy5-NHS ester, is a popular choice in the far-red spectrum, offering the advantage of low autofluorescence from biological samples.[1] However, several alternatives with distinct photophysical properties are available. Below is a comparative overview of this compound and two primary competitors: Alexa Fluor 647-NHS ester and DyLight 650-NHS ester.

PropertyThis compound (Cy5-NHS Ester)Alexa Fluor 647-NHS EsterDyLight 650-NHS Ester
Excitation Maximum (nm) ~649[2]~650[2]~652[2]
Emission Maximum (nm) ~666 - 670[2][3]~668[2]~672[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1][2]~270,000[2]~250,000[2]
Quantum Yield ~0.2[2]Significantly higher than Cy5 conjugates[2]High[2]
Photostability Less photostable[2]Significantly more photostable than Cy5[2]High[2]
Brightness of Conjugates Prone to self-quenching at high labeling densities[1]Less self-quenching, leading to brighter conjugates[4]Designed for high dye-to-protein ratios without precipitation

Key Takeaways:

  • Brightness: Alexa Fluor 647 and DyLight 650 generally produce brighter conjugates than MeCY5. This is attributed to their higher quantum yields and reduced self-quenching at higher degrees of labeling.[2][4]

  • Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5, making it a better choice for imaging applications that require long exposure times, such as confocal microscopy.[2] DyLight 650 is also marketed as having superior photostability.[5]

  • Cost-Effectiveness: this compound is often a more cost-effective option, making it suitable for applications where signal intensity is not the primary limiting factor.[3]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to proteins, such as antibodies, that contain primary amines.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the this compound solution to the protein solution. A common starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for MeCY5). An optimal DOL for antibodies is typically between 2 and 7.

Application Example: Apoptosis Detection by Flow Cytometry

MeCY5-labeled Annexin V can be used to detect the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.

Workflow for Apoptosis Detection:

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis induce Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells induce->harvest resuspend Resuspend Cells in Binding Buffer harvest->resuspend add_annexin Add Annexin V-MeCY5 resuspend->add_annexin incubate Incubate at Room Temperature in the Dark add_annexin->incubate add_pi Add Propidium (B1200493) Iodide (PI) add_pi->incubate flow Acquire Data on Flow Cytometer incubate->flow gate Gate on Cell Population flow->gate analyze Analyze Apoptotic vs. Necrotic vs. Live Cells gate->analyze

Caption: Workflow for detecting apoptosis using Annexin V-MeCY5 and PI staining followed by flow cytometry analysis.

Experimental Protocol: Apoptosis Detection

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.

  • Cell Preparation: Harvest 1-5 x 10^5 cells by centrifugation. Wash the cells with PBS.

  • Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-MeCY5 and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Excite the MeCY5 with a 633 nm or 647 nm laser and detect emission at ~670 nm.[6] PI fluorescence can be detected in the appropriate channel.

  • Live cells: PI-negative and Annexin V-MeCY5-negative.

  • Early apoptotic cells: PI-negative and Annexin V-MeCY5-positive.

  • Late apoptotic/necrotic cells: PI-positive and Annexin V-MeCY5-positive.

Signaling Pathway Visualization: Caspase-Mediated Apoptosis

The process of apoptosis is executed by a family of proteases called caspases, which are activated in a cascade. This pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both converging on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via Bid/tBid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage, Stress dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 caspase9 Caspase-9 cytochrome_c->caspase9 pro_caspase9 Pro-caspase-9 apaf1->caspase9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic pathways of caspase-mediated apoptosis.

References

MeCY5-NHS Ester: A Comparative Performance Guide for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent dye is a critical determinant for the success of a wide range of biological assays. MeCY5-NHS ester, a member of the cyanine (B1664457) dye family, is a versatile fluorescent probe for labeling primary amines on proteins, peptides, and other biomolecules. This guide provides an objective comparison of this compound's performance against common alternatives in key applications, supported by experimental data and detailed protocols to inform your assay development.

Performance Characteristics at a Glance

This compound, also known as Sulfo-Cyanine5 NHS ester, is a water-soluble, far-red fluorescent dye. Its spectral properties make it compatible with common laser lines and filter sets, minimizing background autofluorescence from biological samples.[1][2] Key performance indicators for fluorescent dyes include their brightness (a product of molar extinction coefficient and quantum yield) and photostability.

Here, we present a comparative summary of the photophysical properties of this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~649~670~250,000~0.2-0.3~50,000-75,000
Alexa Fluor 647 NHS ester 650665270,0000.3389,100
Cy5 NHS ester 649670250,0000.250,000
DyLight 649 NHS ester 648671250,000--

Note: Brightness is a calculated value and provides a theoretical measure for comparison. Actual performance can vary depending on conjugation efficiency and experimental conditions. Data is compiled from various sources.[1][3][4]

Alexa Fluor 647 generally exhibits superior brightness and photostability compared to traditional Cy5 dyes.[1][3][4][5][6] this compound, with its sulfonate groups, offers improved water solubility over the non-sulfonated Cy5, which can reduce aggregation and self-quenching when conjugated to proteins.[1]

Benchmarking in Key Assays

Immunofluorescence Microscopy

In immunofluorescence, the brightness and photostability of the fluorophore are paramount for achieving high-quality images with a good signal-to-noise ratio, especially when detecting low-abundance targets. While direct side-by-side comparisons in immunofluorescence are application-specific, the superior photophysical properties of Alexa Fluor 647 often translate to more robust performance in demanding imaging experiments.[1][5][6] However, the cost-effectiveness of this compound makes it a valuable alternative for routine immunofluorescence applications.

Flow Cytometry

Flow cytometry relies on the intense fluorescence of labeled cells to distinguish and quantify different populations. The brightness of the dye directly impacts the resolution of dimly stained populations. Comparative studies have shown that conjugates of Alexa Fluor 647 are significantly more fluorescent than those of Cy5, particularly at higher degrees of labeling, leading to better separation of cell populations in flow cytometry.[6]

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution. The choice of fluorophore in FP is critical, with red-shifted dyes like Cy5 derivatives being advantageous due to reduced background fluorescence from biological samples.[7][8] The fundamental principle of FP relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Detailed Experimental Protocols

Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to an antibody. The optimal dye-to-protein ratio should be determined empirically for each specific antibody.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Dye Preparation: Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.

    • Add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for MeCY5).

Immunofluorescence Staining of EGFR

This protocol outlines the steps for immunofluorescent staining of the Epidermal Growth factor Receptor (EGFR) on cultured cells.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody against EGFR

  • This compound-conjugated secondary antibody

  • DAPI (nuclear counterstain)

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash cells with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate cells with the primary anti-EGFR antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI and MeCY5.

Fluorescence Polarization Immunoassay

This protocol provides a general framework for a competitive fluorescence polarization immunoassay.

Materials:

  • MeCY5-labeled antigen (tracer)

  • Antibody specific to the antigen

  • Unlabeled antigen (standard or sample)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled antigen standard.

  • Assay Plate Setup: In a black microplate, add the assay buffer, a fixed concentration of the MeCY5-labeled tracer, and the antibody.

  • Competition: Add the serially diluted unlabeled antigen or the unknown samples to the wells.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Measurement: Measure the fluorescence polarization using a microplate reader with excitation at ~650 nm and emission detection at ~670 nm.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled antigen to generate a standard curve and determine the concentration of the antigen in the samples.

Visualizing Experimental Workflows and Signaling Pathways

Antibody Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.0) Antibody->Mix Dye_Stock This compound in DMSO/DMF Dye_Stock->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify QC Measure DOL (A280/A650) Purify->QC Labeled_Antibody MeCY5-Labeled Antibody QC->Labeled_Antibody Ready for Assay

Caption: Workflow for labeling an antibody with this compound.

EGFR Signaling and Immunofluorescence Detection

G cluster_cell Cellular Context cluster_if Immunofluorescence Detection EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS/MAPK) Dimerization->Signaling Internalization Internalization Dimerization->Internalization Primary_Ab Primary Antibody (anti-EGFR) Internalization->Primary_Ab Targets EGFR Secondary_Ab MeCY5-Labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to Microscope Fluorescence Microscopy Secondary_Ab->Microscope Detected by

Caption: EGFR signaling and its detection via immunofluorescence.

GPCR Internalization Assay Workflow

G cluster_workflow GPCR Internalization Assay cluster_pathway Start Cells expressing GPCR Ligand_Binding Add MeCY5-labeled Ligand Start->Ligand_Binding Internalization Ligand-induced GPCR Internalization Ligand_Binding->Internalization GPCR GPCR on Cell Surface Ligand_Binding->GPCR Imaging Live-cell Imaging or Flow Cytometry Internalization->Imaging Endosome Internalized GPCR in Endosome Internalization->Endosome Analysis Quantify Internalization Imaging->Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling MeCY5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling MeCY5-NHS ester, a reactive fluorescent dye. Adherence to these protocols is critical for personal safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols and wear appropriate personal protective equipment.[1] Treat all chemicals as potentially hazardous.[2]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[3][4]
Eye Protection Safety glasses or gogglesProtects against splashes and aerosols.[2][3]
Body Protection Laboratory coatPrevents contamination of personal clothing.[4]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₃₆H₄₁N₃O₁₀S₂
Molecular Weight 739.9 g/mol
CAS Number 937739-58-7
Synonyms Sulfo-Cyanine5 NHS ester

(Data sourced from PubChem and MedChemExpress)[1][5]

Experimental Protocol: Safe Handling and Disposal Workflow

This step-by-step guide outlines the procedural workflow for handling and disposing of this compound.

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses, and nitrile gloves.[2][6]

  • Environment: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing and Dissolving: this compound is sensitive to moisture and air.[2][7] To avoid degradation, allow the vial to equilibrate to room temperature before opening.[7] Weigh the desired amount quickly and dissolve it in an appropriate solvent (e.g., DMSO or DMF) immediately before use.[8] Do not prepare stock solutions for long-term storage as NHS esters readily hydrolyze.[7][9]

  • Reaction: When performing labeling reactions, avoid buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[7]

  • Post-Reaction: After the reaction is complete, proceed immediately to the purification step to separate the labeled product from the unreacted dye.

Disposal:

All waste generated from the use of this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste.[6]

  • Waste Segregation: Collect all solid and liquid waste containing this compound in a designated and clearly labeled hazardous waste container.[6]

  • Solid Waste: This includes contaminated gloves, pipette tips, and vials. Place these items in a sealed container labeled for chemical waste.[6]

  • Liquid Waste:

    • Quenching: Before disposal, it is good practice to quench the reactivity of the NHS ester. This can be done by adding an excess of an amine-containing buffer (like Tris or glycine) or by adjusting the pH to be slightly basic (pH 8-8.5) and allowing it to sit for several hours to ensure complete hydrolysis.[6][10]

    • Collection: After quenching, collect the liquid waste in a sealed, labeled container for hazardous chemical waste.

  • Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical waste. Consult with your Environmental Health and Safety (EHS) department for any questions.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Purification cluster_disposal Disposal PPE Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) Area Work in a Well-Ventilated Area PPE->Area Equilibrate Equilibrate Vial to Room Temperature Area->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Reaction Perform Labeling Reaction Dissolve->Reaction Purify Purify Labeled Product Reaction->Purify Quench Quench Unreacted NHS Ester Reaction->Quench Purify->Quench Collect Collect Waste in Labeled Container Quench->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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